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  • Product: 1-propyl-1H-pyrazole-3-carbaldehyde
  • CAS: 1006349-16-1

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the Pyrazole Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-propyl-1H-pyrazole-3-carbaldehyde The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-propyl-1H-pyrazole-3-carbaldehyde

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric versatility allow it to serve as a "biologically privileged" scaffold, capable of interacting with a wide array of biological targets.[1] A multitude of FDA-approved drugs, including Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and Stanozolol (an anabolic steroid), feature the pyrazole core, highlighting its therapeutic significance.[2][3]

Among the diverse derivatives of pyrazole, those bearing a carbaldehyde group at the C-3 or C-5 position are of paramount importance. These compounds are not typically endpoints themselves but rather versatile synthetic intermediates.[4] The aldehyde functionality serves as a reactive handle for a vast range of organic transformations, enabling the construction of more complex, fused, or tethered heterocyclic systems with significant biological potential.[4][5] Derivatives synthesized from pyrazole carbaldehydes have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative properties.[1][4]

This guide provides a detailed technical overview of a specific and valuable building block: 1-propyl-1H-pyrazole-3-carbaldehyde . We will explore its synthesis, physicochemical characteristics, spectral signature, and chemical reactivity, offering insights for researchers in drug discovery and synthetic chemistry.

Physicochemical and Structural Characteristics

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key characteristics of 1-propyl-1H-pyrazole-3-carbaldehyde are summarized below.

PropertyValueSource(s)
CAS Number 1006349-16-1[6]
Molecular Formula C₇H₁₀N₂O[6][7]
Molecular Weight 138.17 g/mol [6]
IUPAC Name 1-propyl-1H-pyrazole-3-carbaldehyde
Synonyms 1-Propyl-1H-pyrazole-3-carboxaldehyde[6][8]
Physical Form Liquid
Monoisotopic Mass 138.07932 Da[7]
InChIKey XNRQWOQUTNBRGZ-UHFFFAOYSA-N

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the formylation of electron-rich heterocyclic systems like N-substituted pyrazoles is the Vilsmeier-Haack reaction.[9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyrazole ring.[11]

The causality behind this choice of reaction is rooted in the electronic nature of the N-alkylated pyrazole ring. The nitrogen at the N-1 position acts as an electron-donating group, increasing the nucleophilicity of the ring carbons. The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile, perfectly suited to react with these activated aromatic systems under mild conditions.[11] Formylation preferentially occurs at the C-4 or C-5 position depending on the substrate; for 1-substituted pyrazoles, formylation at the 3- or 5-position requires a different strategy, often starting from precursors like hydrazones.[10][12] A plausible general synthesis starting from 1-propylhydrazine and a suitable three-carbon carbonyl precursor would ultimately lead to 1-propylpyrazole, which can then be formylated. However, a more direct and common route involves the cyclization and formylation of a corresponding hydrazone in a one-pot Vilsmeier-Haack procedure.[3][12][13]

Reaction Mechanism Workflow

The diagram below outlines the key steps in the Vilsmeier-Haack formylation of a phenylhydrazone precursor, a common method for generating C-4 formylated pyrazoles which is analogous to the synthesis of C-3 isomers from different starting materials.

Vilsmeier_Haack_Mechanism Generalized Vilsmeier-Haack Pyrazole Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Hydrazone Propylhydrazone Precursor Iminium_Intermediate Iminium Salt Intermediate Hydrazone->Iminium_Intermediate Cyclization & Formylation Vilsmeier_Reagent->Iminium_Intermediate Cyclization & Formylation Hydrolysis Aqueous Workup (H₂O) Iminium_Intermediate->Hydrolysis Product 1-propyl-1H-pyrazole -3-carbaldehyde Hydrolysis->Product Hydrolysis

Caption: Generalized workflow for pyrazole aldehyde synthesis via the Vilsmeier-Haack reaction.

Exemplary Experimental Protocol

While a specific protocol for 1-propyl-1H-pyrazole-3-carbaldehyde is proprietary, the following generalized procedure, adapted from methodologies for analogous compounds, serves as an authoritative guide.[3]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 10 mL) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.012 mol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the appropriate propylhydrazone precursor (0.004 mol) in a minimal amount of DMF and add it slowly to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a pre-heated water bath and stir at 60-65°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-propyl-1H-pyrazole-3-carbaldehyde.

Spectral Analysis and Characterization

Spectroscopic analysis is critical for the unambiguous structural confirmation and purity assessment of synthetic compounds. Based on the known spectral properties of analogous pyrazole aldehydes, the following data are predicted for 1-propyl-1H-pyrazole-3-carbaldehyde.[14][15]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde (-CH O)9.8 - 10.1Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.
Pyrazole H-57.8 - 8.1Doublet (d)~2.0 - 2.5This proton is adjacent to the aldehyde-bearing carbon and shows coupling to H-4.
Pyrazole H-46.7 - 6.9Doublet (d)~2.0 - 2.5This proton is coupled to H-5 and is typically found in the aromatic region.
N-CH₂ (Propyl)4.1 - 4.3Triplet (t)~7.0 - 7.5These protons are adjacent to the pyrazole nitrogen and a CH₂ group, resulting in a triplet.
CH₂-CH₃ (Propyl)1.8 - 2.0Sextet (m)~7.0 - 7.5These methylene protons are coupled to both the N-CH₂ and the terminal CH₃ group.
CH₃ (Propyl)0.9 - 1.0Triplet (t)~7.0 - 7.5The terminal methyl group protons are split into a triplet by the adjacent CH₂ group.
¹³C NMR Spectroscopy

The carbon NMR spectrum identifies all unique carbon environments within the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C =O)185 - 190The carbonyl carbon is significantly deshielded and appears far downfield.
Pyrazole C-3145 - 150The carbon atom bearing the aldehyde group.
Pyrazole C-5138 - 142The carbon atom adjacent to the unsubstituted nitrogen.
Pyrazole C-4110 - 115The carbon atom between C-3 and C-5.
N-C H₂ (Propyl)50 - 55The carbon directly attached to the pyrazole nitrogen atom.
C H₂-CH₃ (Propyl)22 - 26The central methylene carbon of the propyl group.
C H₃ (Propyl)10 - 13The terminal methyl carbon of the propyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
C=O (Aldehyde)1680 - 1700Strong, sharp stretching
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Two weak bands (Fermi doublet)
C=N (Pyrazole Ring)1550 - 1600Stretching
C-H (Aromatic/Alkyl)2850 - 3100Stretching
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For C₇H₁₀N₂O, the expected molecular ion peak [M]⁺ would be observed at m/z 138.[7] Common adducts such as [M+H]⁺ at m/z 139 and [M+Na]⁺ at m/z 161 are also anticipated in electrospray ionization (ESI) mass spectrometry.[7]

Reactivity and Synthetic Applications

The primary value of 1-propyl-1H-pyrazole-3-carbaldehyde lies in its reactivity as a synthetic intermediate. The aldehyde group is an electrophilic center that readily participates in a variety of transformations, making it a gateway to a diverse library of more complex pyrazole derivatives.

Reactivity Key Reactions of 1-propyl-1H-pyrazole-3-carbaldehyde Start 1-propyl-1H-pyrazole-3-carbaldehyde Amine R-NH₂ (Condensation) Start->Amine Reducing_Agent NaBH₄ / LiAlH₄ (Reduction) Start->Reducing_Agent Oxidizing_Agent KMnO₄ / PCC (Oxidation) Start->Oxidizing_Agent Ketone Active Methylene Compound (e.g., Acetophenone) (Claisen-Schmidt) Start->Ketone Schiff_Base Schiff Base / Imine Alcohol Primary Alcohol Carboxylic_Acid Carboxylic Acid Chalcone Pyrazole Chalcone Derivative Amine->Schiff_Base Reducing_Agent->Alcohol Oxidizing_Agent->Carboxylic_Acid Ketone->Chalcone

Caption: Major synthetic transformations of the pyrazole-3-carbaldehyde core.

  • Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines). This reaction is fundamental for linking the pyrazole scaffold to other pharmacophores.[4][12] Similarly, reactions with hydrazines or hydroxylamine can yield hydrazones and oximes, respectively.

  • Reactions with Active Methylene Compounds: In base-catalyzed reactions like the Claisen-Schmidt condensation, it can react with ketones or other compounds containing active methylene groups to form α,β-unsaturated ketones, commonly known as chalcones.[5] These pyrazole-chalcone hybrids are a well-known class of biologically active molecules.

  • Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (1-propyl-1H-pyrazol-3-yl)methanol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10] This alcohol can be further functionalized, for example, by conversion to halides or ethers.

  • Oxidation: Mild oxidation, for instance with pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄), will convert the aldehyde to 1-propyl-1H-pyrazole-3-carboxylic acid.[10] This carboxylic acid is another valuable intermediate for amide bond formation and esterification.

Conclusion

1-propyl-1H-pyrazole-3-carbaldehyde is a valuable and versatile chemical building block. Its synthesis is accessible through established organometallic procedures like the Vilsmeier-Haack reaction. The true power of this compound lies in the reactivity of its aldehyde group, which serves as a versatile anchor point for the construction of a vast array of more complex derivatives. For researchers and scientists in drug development, a thorough understanding of its properties, spectral characteristics, and reaction pathways is essential for leveraging its full potential in the rational design and synthesis of novel therapeutic agents.

References

[6] Pharmaffiliates. 1006349-16-1| Chemical Name : 1-Propyl-1H-pyrazole-3-carbaldehyde. [Link]

[4] Kumar, D. et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. RSC Advances. [Link]

[2] Gontijo, R. J. D. et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

[9] Kumari, S. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

[1] Mogale, D. G. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. [Link]

[5] Abdel-Wahab, B. F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

[16] ResearchGate. Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. [Link]

[11] Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

[17] Attaryan, O. S. et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry. [Link]

[18] The Royal Society of Chemistry. Supplementary Information. [Link]

[19] Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]

[20] PubChem. 1H-pyrazole-3-carbaldehyde. [Link]

[10] Abdel-Wahab, B.F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

[7] PubChemLite. 1-propyl-1h-pyrazole-3-carbaldehyde (C7H10N2O). [Link]

[21] PubChem. 1-Methyl-1H-pyrazole-3-carboxaldehyde. [Link]

[22] Abdel-Wahab, B.F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

[12] Shetty, M. M. et al. (2010). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

[13] El-Shehry, M. F. et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

[3] Kumar, P. et al. (2019). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences. [Link]

Sources

Exploratory

1-propyl-1H-pyrazole-3-carbaldehyde CAS number and structure

An In-Depth Technical Guide to 1-Propyl-1H-pyrazole-3-carbaldehyde: Synthesis, Reactivity, and Applications Executive Summary: This guide provides a comprehensive technical overview of 1-propyl-1H-pyrazole-3-carbaldehyde...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Propyl-1H-pyrazole-3-carbaldehyde: Synthesis, Reactivity, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-propyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its physicochemical properties, established identification numbers, and detailed synthetic protocols, with a focus on the mechanistic principles behind the Vilsmeier-Haack formylation—a primary route for its preparation. The document further explores the compound's synthetic utility as a versatile building block for creating more complex molecular architectures, particularly for applications in drug discovery. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their synthetic programs.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs such as Celecoxib, Rimonabant, and Stanozolol.[1] The immense therapeutic potential of pyrazole derivatives has driven significant research into developing efficient synthetic protocols for their preparation.[1][2]

Within this important class of compounds, pyrazole-carbaldehydes are exceptionally valuable intermediates. The aldehyde functional group serves as a versatile chemical handle for a wide array of transformations, including condensations, reductive aminations, and cycloadditions.[3][4] This reactivity allows for the systematic elaboration of the pyrazole core into diverse libraries of compounds for biological screening. 1-propyl-1H-pyrazole-3-carbaldehyde is a prime example of such a building block, offering a combination of the stable pyrazole ring and a reactive aldehyde for further chemical modification.

Physicochemical Properties and Identification

1-propyl-1H-pyrazole-3-carbaldehyde is a research chemical valued for its role as a synthetic intermediate.[5] Its fundamental properties and identifiers are crucial for procurement, characterization, and regulatory compliance.

PropertyValueSource
CAS Number 1006349-16-1[5][6]
IUPAC Name 1-propyl-1H-pyrazole-3-carbaldehyde
Synonyms 1-Propyl-1H-pyrazole-3-carboxaldehyde[5][6]
Molecular Formula C₇H₁₀N₂O[5]
Molecular Weight 138.16 g/mol [5]
Physical Form Liquid
InChI Key XNRQWOQUTNBRGZ-UHFFFAOYSA-N
Chemical Structure of 1-propyl-1H-pyrazole-3-carbaldehyde

Figure 1: Chemical Structure of 1-propyl-1H-pyrazole-3-carbaldehyde.

Synthesis and Mechanistic Insight

The synthesis of pyrazole-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction.[4][7][8] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][8] The general approach involves the formylation of a suitable precursor, such as a hydrazone.

Vilsmeier-Haack Synthesis Workflow

The logical workflow for synthesizing the title compound via a Vilsmeier-Haack approach starts from a simple ketone, which is first converted to a propylhydrazone. This intermediate possesses the necessary N-propyl group and the precursor structure for cyclization and formylation.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation cluster_2 Post-Reaction ketone Butan-2-one hydrazone Butan-2-one N-propylhydrazone ketone->hydrazone Condensation (-H₂O) hydrazine Propylhydrazine hydrazine->hydrazone product 1-Propyl-1H-pyrazole-3-carbaldehyde hydrazone->product Electrophilic Attack & Cyclization vilsmeier Vilsmeier Reagent (DMF + POCl₃) vilsmeier->product workup Aqueous Workup & Neutralization product->workup purification Purification (e.g., Column Chromatography) workup->purification

Caption: Workflow for the synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde.

Experimental Protocol (General Method)

The following is a generalized, step-by-step protocol based on established Vilsmeier-Haack procedures for pyrazole synthesis.[4][8] Note: This protocol is illustrative and requires optimization and adherence to all laboratory safety standards.

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise while stirring, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Hydrazone Addition: Dissolve the starting hydrazone (e.g., Butan-2-one N-propylhydrazone, 1 eq.) in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.[2][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until a precipitate forms or the solution becomes basic (pH > 8).

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-propyl-1H-pyrazole-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-propyl-1H-pyrazole-3-carbaldehyde lies in the reactivity of its aldehyde group, which can be transformed into a multitude of other functionalities. This makes it a crucial precursor for creating diverse pyrazole derivatives for screening in drug discovery programs.[3]

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start 1-Propyl-1H-pyrazole- 3-carbaldehyde oxidation Oxidation (e.g., KMnO₄, PCC) start->oxidation reduction Reduction (e.g., NaBH₄, LiAlH₄) start->reduction reductive_amination Reductive Amination (R-NH₂ + NaBH(OAc)₃) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig condensation Condensation (e.g., with active methylene compounds) start->condensation acid Pyrazolyl-3-carboxylic Acid oxidation->acid alcohol Pyrazolyl-3-methanol reduction->alcohol amine Pyrazolyl-3-methylamine reductive_amination->amine alkene 3-(alkenyl)-pyrazole wittig->alkene heterocycle Fused Heterocycles condensation->heterocycle

Caption: Key reaction pathways for 1-propyl-1H-pyrazole-3-carbaldehyde.

Applications in Medicinal Chemistry

Pyrazole-based compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[1][7] 1-propyl-1H-pyrazole-3-carbaldehyde is a valuable starting material for accessing novel derivatives with potential therapeutic applications.

  • Anti-inflammatory Agents: The pyrazole core is central to COX-2 inhibitors like Celecoxib. The aldehyde can be used to synthesize analogs with varied substitution patterns to explore structure-activity relationships (SAR) for new anti-inflammatory drugs.[7]

  • Anticancer Agents: Researchers have used pyrazole-carbaldehydes to synthesize derivatives that show promising anticancer activity.[3] The aldehyde allows for the introduction of pharmacophores that can interact with specific biological targets in cancer cells.

  • Agrochemicals: Beyond pharmaceuticals, this compound serves as an intermediate in the development of agrochemicals such as herbicides and fungicides, helping to enhance crop protection.[3]

Safety, Handling, and Storage

As a laboratory chemical, 1-propyl-1H-pyrazole-3-carbaldehyde must be handled with appropriate precautions. The following information is summarized from supplier Safety Data Sheets (SDS).

Safety AspectGuideline
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coat. Use in a well-ventilated area or fume hood.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage at room temperature.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

1-propyl-1H-pyrazole-3-carbaldehyde is a strategically important building block in organic synthesis. Its straightforward preparation via methods like the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide chemists with a reliable platform for developing novel pyrazole-containing molecules. For professionals in drug discovery and medicinal chemistry, this compound represents a gateway to new chemical entities with the potential for significant biological activity, continuing the legacy of the pyrazole scaffold as a cornerstone of modern therapeutics.

References

  • 1-Propyl-1H-pyrazole-3-carbaldehyde | 1006349-16-1 . Pharmaffiliates. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. [Link]

  • Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives . Asian Journal of Chemistry. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY . Semantic Scholar. [Link]

Sources

Foundational

Spectroscopic data for 1-propyl-1H-pyrazole-3-carbaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-propyl-1H-pyrazole-3-carbaldehyde Introduction 1-propyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde with a pyrazole core. The pyrazole moie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-propyl-1H-pyrazole-3-carbaldehyde

Introduction

1-propyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde with a pyrazole core. The pyrazole moiety is a key structural motif in a vast array of pharmaceuticals and agrochemicals, owing to its diverse biological activities.[1][2] The aldehyde functional group serves as a versatile synthetic handle for the construction of more complex molecular architectures.[3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-propyl-1H-pyrazole-3-carbaldehyde, grounded in fundamental principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-propyl-1H-pyrazole-3-carbaldehyde, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of 1-propyl-1H-pyrazole-3-carbaldehyde in a deuterated solvent like CDCl₃ would exhibit distinct signals for the propyl group and the pyrazole ring protons, as well as the aldehydic proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (CHO)9.9 - 10.1Singlet (s)-
Pyrazole H-57.8 - 8.0Doublet (d)~2-3
Pyrazole H-46.7 - 6.9Doublet (d)~2-3
N-CH₂ (propyl)4.1 - 4.3Triplet (t)~7
CH₂ (propyl)1.8 - 2.0Sextet~7
CH₃ (propyl)0.9 - 1.0Triplet (t)~7

Expertise & Experience: The downfield chemical shift of the aldehydic proton is highly characteristic. The pyrazole ring protons H-4 and H-5 are expected to be doublets due to coupling to each other. The propyl group will show a typical triplet-sextet-triplet pattern. The chemical shifts are predicted based on known data for similar pyrazole derivatives.[4][5][6]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)184 - 188
Pyrazole C-3145 - 149
Pyrazole C-5138 - 142
Pyrazole C-4110 - 114
N-CH₂ (propyl)50 - 54
CH₂ (propyl)23 - 27
CH₃ (propyl)10 - 12

Trustworthiness: These predicted chemical shifts are based on established ranges for aldehydes, N-alkylated pyrazoles, and aliphatic chains.[4][7][8] The distinct chemical shifts for the pyrazole carbons are indicative of the electronic environment within the heterocyclic ring.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of 1-propyl-1H-pyrazole-3-carbaldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved to avoid signal broadening.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[10]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Diagram of NMR Experimental Workflow

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of 1-propyl-1H-pyrazole-3-carbaldehyde is expected to show characteristic absorption bands for the aldehyde and the pyrazole ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (aldehyde)1680 - 1700Strong
C-H Stretch (aldehyde)2720 - 2820Medium, often two bands
C=N Stretch (pyrazole)1580 - 1620Medium to Strong
C-H Stretch (aromatic)3050 - 3150Medium
C-H Stretch (aliphatic)2850 - 2960Strong

Expertise & Experience: The most prominent peak will be the strong C=O stretch of the aldehyde. The presence of the C-H stretch of the aldehyde, while sometimes weak, is a key diagnostic feature. The pyrazole ring vibrations contribute to the fingerprint region of the spectrum.[10][11]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Liquid Sample): As 1-propyl-1H-pyrazole-3-carbaldehyde is likely a liquid at room temperature, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[12][13][14]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded plates in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular ion peak ([M]⁺) is expected at m/z 138, corresponding to the molecular weight of C₇H₁₀N₂O.[15]

m/z Predicted Fragment Proposed Structure of Fragment
138[M]⁺[C₇H₁₀N₂O]⁺
109[M - CHO]⁺Loss of the formyl radical
95[M - C₃H₇]⁺Loss of the propyl radical
68[C₃H₄N₂]⁺Pyrazole ring fragment

Trustworthiness: The fragmentation pattern of N-alkylpyrazoles often involves the loss of the alkyl substituent or fragmentation of the side chains. The loss of the formyl group is also a common fragmentation pathway for aldehydes.[16]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For a volatile compound like 1-propyl-1H-pyrazole-3-carbaldehyde, direct injection or infusion into the ion source is suitable.

  • Ionization: Electron Ionization (EI) is a common technique that will produce the molecular ion and characteristic fragment ions.[17]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Diagram of MS Experimental Workflow

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-propyl-1H-pyrazole-3-carbaldehyde. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols and workflows serve as a practical resource for obtaining high-quality spectroscopic data in a laboratory setting.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

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  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

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  • Unknown Source. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

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  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

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  • PubChemLite. 1-propyl-1h-pyrazole-3-carbaldehyde (C7H10N2O). [Link]

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  • MDPI. Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs: A Comprehensive Evaluation of Greenness, Practicality, Analytical Performance and Innovation. [Link]

  • MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • Unknown Source. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Semantic Scholar. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

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  • ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

  • Unknown Source. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde

Abstract This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically divided into two core transformations: the N-alkylation of the pyrazole heterocycle followed by a regioselective formylation. This document will elucidate the mechanistic underpinnings of these reactions, provide detailed, field-tested experimental protocols, and present expected characterization data. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and efficiently synthesize this target molecule.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Specifically, pyrazole-3-carbaldehydes serve as versatile intermediates, enabling further molecular elaboration through the aldehyde functional group. This guide focuses on the synthesis of a specific N-alkylated pyrazole carbaldehyde, 1-propyl-1H-pyrazole-3-carbaldehyde[3][4][5], outlining a robust and reproducible synthetic pathway.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to 1-propyl-1H-pyrazole-3-carbaldehyde involves a two-step sequence. This approach ensures high yields and good purity of the final product.

  • Step 1: N-Alkylation of Pyrazole. The initial step involves the synthesis of the precursor, 1-propyl-1H-pyrazole, through the N-alkylation of pyrazole with a suitable propylating agent.

  • Step 2: Vilsmeier-Haack Formylation. The second and final step is the formylation of 1-propyl-1H-pyrazole at the C3-position using the Vilsmeier-Haack reaction.

This strategy allows for the isolation and characterization of the intermediate, ensuring the quality of the material proceeding to the final step.

Synthesis_Workflow Pyrazole Pyrazole N_Alkylation Step 1: N-Alkylation Pyrazole->N_Alkylation PropylBromide Propyl Bromide PropylBromide->N_Alkylation Base Base (e.g., K2CO3) Base->N_Alkylation Propylpyrazole 1-propyl-1H-pyrazole N_Alkylation->Propylpyrazole Formylation Step 2: Vilsmeier-Haack Formylation Propylpyrazole->Formylation VilsmeierReagent Vilsmeier Reagent (DMF/POCl3) VilsmeierReagent->Formylation Purification Purification Formylation->Purification FinalProduct 1-propyl-1H-pyrazole-3-carbaldehyde Purification->FinalProduct

Caption: Overall synthetic workflow for 1-propyl-1H-pyrazole-3-carbaldehyde.

Step 1: Synthesis of 1-propyl-1H-pyrazole

Mechanistic Insight: N-Alkylation

The N-alkylation of pyrazole is a classic nucleophilic substitution reaction. The pyrazole anion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the propyl halide (in this case, propyl bromide), displacing the bromide ion. The use of a suitable base is crucial to deprotonate the pyrazole, enhancing its nucleophilicity. Common bases for this transformation include potassium carbonate, sodium hydride, or cesium carbonate[6]. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common choices.

Experimental Protocol: N-propylation of Pyrazole

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Pyrazole68.085.0 g0.073 mol
Propyl Bromide123.0010.8 g (8.1 mL)0.088 mol
Potassium Carbonate (K₂CO₃)138.2115.2 g0.110 mol
Acetonitrile (anhydrous)41.05100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (5.0 g, 0.073 mol) and anhydrous acetonitrile (100 mL).

  • Add potassium carbonate (15.2 g, 0.110 mol) to the suspension.

  • Slowly add propyl bromide (8.1 mL, 0.088 mol) to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-propyl-1H-pyrazole as a colorless oil.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Colorless oil

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, J=2.0 Hz, 1H), 7.40 (d, J=1.6 Hz, 1H), 6.25 (t, J=2.0 Hz, 1H), 4.10 (t, J=7.2 Hz, 2H), 1.90 (sext, J=7.2 Hz, 2H), 0.90 (t, J=7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.8, 128.5, 105.2, 52.8, 23.5, 11.3.

Step 2: Vilsmeier-Haack Formylation of 1-propyl-1H-pyrazole

Mechanistic Insight: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[7][8]. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent[9]. This step is highly exothermic and requires careful temperature control.

  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting iminium intermediate yields the desired aldehyde[10]. For 1-substituted pyrazoles, the formylation typically occurs at the C3 or C5 position, which are electronically activated.

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Formylation of Pyrazole DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - ClPO2 Propylpyrazole 1-propyl-1H-pyrazole Sigma_Complex Sigma Complex Propylpyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ Final_Product 1-propyl-1H-pyrazole-3-carbaldehyde Iminium_Salt->Final_Product Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-propyl-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1-propyl-1H-pyrazole110.165.0 g0.045 mol
N,N-Dimethylformamide (DMF, anhydrous)73.0920 mL-
Phosphorus Oxychloride (POCl₃)153.3310.4 g (6.3 mL)0.068 mol

Procedure:

  • In a 100 mL three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (20 mL) and cool the flask to 0°C in an ice-salt bath.

  • Add phosphorus oxychloride (6.3 mL, 0.068 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add 1-propyl-1H-pyrazole (5.0 g, 0.045 mol) dropwise to the reaction mixture at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent[11].

Expected Results and Characterization
  • Yield: 60-70%

  • Appearance: Pale yellow oil or low-melting solid

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol [4]

  • ¹H NMR (CDCl₃, 400 MHz) (Predicted): δ 9.90 (s, 1H, CHO), 7.80 (s, 1H, pyrazole-H), 6.80 (s, 1H, pyrazole-H), 4.20 (t, J=7.2 Hz, 2H, N-CH₂), 1.95 (sext, J=7.2 Hz, 2H, CH₂), 0.95 (t, J=7.2 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) (Predicted): δ 185.0 (CHO), 142.0 (pyrazole-C), 135.0 (pyrazole-C), 110.0 (pyrazole-C), 53.5 (N-CH₂), 23.0 (CH₂), 11.0 (CH₃).

  • IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde), ~2820, 2720 (C-H stretching of aldehyde).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the use of standard analytical techniques.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the N-alkylation and the Vilsmeier-Haack reaction. The disappearance of the starting material and the appearance of the product spot with a different Rf value provide a real-time assessment of the reaction's status.

  • Intermediate Characterization: The isolation and characterization of the 1-propyl-1H-pyrazole intermediate via NMR spectroscopy confirms the successful completion of the first step before proceeding to the more complex formylation reaction.

  • Final Product Confirmation: The structure of the final product, 1-propyl-1H-pyrazole-3-carbaldehyde, should be unequivocally confirmed by a combination of NMR (¹H and ¹³C), IR, and mass spectrometry. The spectroscopic data should be consistent with the expected values.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde. By providing detailed mechanistic insights, step-by-step experimental protocols, and expected characterization data, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The presented methodology, grounded in well-established chemical principles, offers a clear pathway for the preparation of this important heterocyclic building block.

References

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Foundational

A Technical Guide to Investigating the Biological Potential of 1-propyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This technical guide focuses on a specific, yet underexplored, member of this family: 1-propyl-1H-pyrazole-3-carbaldehyde. While direct biological data for this compound is not extensively published, its structural features—a substituted pyrazole ring and a reactive carbaldehyde group—suggest significant therapeutic potential. This document serves as a comprehensive roadmap for researchers, outlining the rationale for investigating this molecule and providing detailed, field-proven methodologies to systematically evaluate its potential as a lead compound in drug discovery. We will delve into the predictive pharmacology based on structure-activity relationships (SAR) of analogous compounds and present a logical, multi-tiered experimental workflow, from initial in vitro screening to preliminary mechanistic studies.

Introduction: The Pyrazole Scaffold and the Promise of 1-propyl-1H-pyrazole-3-carbaldehyde

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[4][5][6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[5] This has led to the development of blockbuster drugs like Celecoxib (a selective COX-2 inhibitor for inflammation) and numerous agents targeting kinases in oncology.[1][2]

1-propyl-1H-pyrazole-3-carbaldehyde is a structurally intriguing molecule. The N1-propyl group enhances its lipophilicity, which can be crucial for cell membrane permeability and bioavailability. The C3-carbaldehyde functional group is a key feature, serving not only as a potential pharmacophore for target interaction but also as a versatile synthetic handle for the creation of derivative libraries to explore structure-activity relationships (SAR).[7][8] Based on the extensive literature on related pyrazole-carbaldehyde derivatives, we can logically hypothesize three primary avenues for its biological activity.[7][9][10]

Hypothesized Biological Activities:

  • Anti-inflammatory: Potential inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production.[1][11][12]

  • Anticancer: Possible cytotoxic effects on cancer cell lines through the inhibition of critical cell signaling kinases.[2][13][14]

  • Antimicrobial: Potential to inhibit the growth of pathogenic bacteria and fungi.[3][15][16][17]

This guide will provide the experimental frameworks to rigorously test these hypotheses.

Proposed Research & Development Workflow

A phased approach is critical to efficiently evaluate the therapeutic potential of a new chemical entity. The following workflow is designed to move from broad screening to more focused mechanistic studies, ensuring that resources are allocated effectively.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Preliminary Mechanism of Action (MoA) A Anti-inflammatory Assays (COX Inhibition, Cytokine Release) D IC50/EC50 Determination for Active Hits A->D Identified Activity B Anticancer Cytotoxicity Screening (MTT/MTS Assays on NCI-60 Panel) B->D Identified Activity C Antimicrobial Susceptibility Testing (MIC/MBC Assays) C->D Identified Activity E Selectivity Profiling (e.g., COX-1 vs. COX-2) D->E F Kinase Profiling Assays D->F G Western Blot for Pathway Analysis (e.g., NF-κB, MAPK) E->G H Cell Cycle Analysis F->H G Compound 1-propyl-1H-pyrazole-3-carbaldehyde VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway targeted by the compound in cancer cells.

Protocol 5: Kinase Panel Screening & Western Blot Analysis

  • Objective: To identify specific kinase targets and confirm the downstream effects on cell signaling.

  • Methodology:

    • Kinase Profiling: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of cancer-relevant kinases (e.g., VEGFR-2, EGFR, CDKs). This provides a broad view of potential targets. Several studies have identified pyrazole derivatives as potent VEGFR-2 inhibitors. [2] 2. Western Blotting: a. Treat MCF-7 cells with the compound at its IC₅₀ concentration for various time points. b. Lyse the cells and quantify total protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against key signaling proteins based on the kinase screen results (e.g., phospho-VEGFR-2, phospho-Akt, total Akt). e. Use secondary HRP-conjugated antibodies and an ECL substrate for detection. f. A decrease in the phosphorylated form of a protein would validate the inhibitory effect of the compound on that pathway.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial biological evaluation of 1-propyl-1H-pyrazole-3-carbaldehyde. By leveraging the known pharmacology of the pyrazole scaffold, researchers can efficiently screen for anti-inflammatory, anticancer, and antimicrobial activities. Positive results from this comprehensive in vitro screening cascade would establish a strong foundation for further preclinical development, including the synthesis of analogues to build SAR, lead optimization, and eventual in vivo efficacy studies in relevant animal models. The versatility of the pyrazole-3-carbaldehyde moiety presents a significant opportunity for the discovery of novel therapeutic agents.

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Exploratory

The Synthetic Versatility of 1-Propyl-1H-pyrazole-3-carbaldehyde: A Gateway to Novel Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-Propyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic building block that serves as a crucial starting materi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic building block that serves as a crucial starting material for a diverse array of complex organic molecules. Its unique electronic properties and the reactivity of the aldehyde functional group make it an invaluable precursor in the synthesis of novel pharmaceutical and agrochemical agents. This technical guide provides an in-depth exploration of the synthesis and synthetic applications of 1-propyl-1H-pyrazole-3-carbaldehyde, offering field-proven insights and detailed experimental protocols for its key transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This guide is intended to empower researchers to leverage the full potential of this powerful synthetic intermediate.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds.[1] The presence of two adjacent nitrogen atoms in the five-membered aromatic ring allows for a variety of intermolecular interactions, making it an excellent pharmacophore. The introduction of a carbaldehyde group at the 3-position of the pyrazole ring, as in 1-propyl-1H-pyrazole-3-carbaldehyde, provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions.[2] This guide will focus on the practical application of this building block in organic synthesis.

Synthesis of 1-Propyl-1H-pyrazole-3-carbaldehyde

The most common and efficient method for the synthesis of pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone, using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). An alternative route involves the oxidation of the corresponding alcohol.

Vilsmeier-Haack Synthesis: A Robust Approach

The Vilsmeier-Haack reaction provides a direct and high-yielding route to 1-propyl-1H-pyrazole-3-carbaldehyde. The causality behind this choice of reaction lies in its reliability and the ready availability of the starting materials.

Experimental Protocol: Vilsmeier-Haack Synthesis

  • Step 1: Formation of the Hydrazone. To a solution of propanal (1.0 eq) in ethanol, add 1-propylhydrazine (1.0 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Step 2: Vilsmeier-Haack Formylation. In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl3, 2.0 eq) dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent. Dissolve the crude hydrazone from Step 1 in anhydrous DMF and add it dropwise to the Vilsmeier reagent. The reaction mixture is then heated to 80-90 °C for 4-6 hours.[4]

  • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 1-propyl-1H-pyrazole-3-carbaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validating System: The successful synthesis of the target aldehyde can be confirmed by standard analytical techniques. The 1H NMR spectrum should show a characteristic singlet for the aldehyde proton around δ 9.5-10.0 ppm. The IR spectrum will exhibit a strong carbonyl absorption band around 1680-1700 cm-1.

Oxidation of 1-Propyl-1H-pyrazol-3-yl)methanol

An alternative synthetic route involves the oxidation of the corresponding alcohol, (1-propyl-1H-pyrazol-3-yl)methanol. This method is particularly useful if the alcohol is readily available or if the Vilsmeier-Haack conditions are not compatible with other functional groups in the molecule.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • To a solution of (1-propyl-1H-pyrazol-3-yl)methanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford 1-propyl-1H-pyrazole-3-carbaldehyde.

Synthetic Applications of 1-Propyl-1H-pyrazole-3-carbaldehyde

The aldehyde functionality of 1-propyl-1H-pyrazole-3-carbaldehyde is a versatile handle for a wide range of synthetic transformations, making it a valuable building block for the construction of more complex molecules.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[5] This reaction is a powerful tool for the formation of carbon-carbon double bonds. 1-Propyl-1H-pyrazole-3-carbaldehyde readily undergoes Knoevenagel condensation with various active methylene compounds, such as malononitrile, to yield α,β-unsaturated products.

Experimental Protocol: Green Knoevenagel Condensation with Malononitrile [5]

  • In a round-bottom flask, dissolve 1-propyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in a 1:1 mixture of water and ethanol.

  • Add a catalytic amount of a mild base, such as piperidine or ammonium carbonate (20 mol%).[5] The choice of a mild base is crucial to prevent the self-condensation of the aldehyde.

  • Stir the reaction mixture at room temperature for 1-2 hours. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the desired 2-((1-propyl-1H-pyrazol-3-yl)methylene)malononitrile.

Data Presentation: Knoevenagel Condensation of Pyrazole Aldehydes

EntryPyrazole AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
11,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH4)2CO3H2O:EtOH (1:1)0.592[5]
21-Phenyl-3-methyl-1H-pyrazole-4-carbaldehydeMalononitrilePiperidineEtOH288[2]
31-Propyl-1H-pyrazole-3-carbaldehydeMalononitrileAmmonium CarbonateH2O:EtOH (1:1)1-2>90 (expected)Adapted from[5]

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Condensation Start Start: 1-Propyl-1H-pyrazole-3-carbaldehyde + Malononitrile Reaction Reaction: - Catalyst (e.g., (NH4)2CO3) - Solvent (H2O:EtOH) - Room Temperature Start->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Product End Product: 2-((1-propyl-1H-pyrazol-3-yl)methylene)malononitrile Filtration->Product

Caption: Workflow for the Knoevenagel condensation.

Oxidation to 1-Propyl-1H-pyrazole-3-carboxylic acid

The aldehyde group can be easily oxidized to a carboxylic acid, which is another important functional group for further synthetic manipulations, such as amide bond formation.[6][7]

Experimental Protocol: Oxidation with Potassium Permanganate

  • Dissolve 1-propyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a mixture of pyridine and water.

  • Add potassium permanganate (KMnO4, 1.5 eq) portion-wise at room temperature. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Stir the reaction mixture until the purple color of the permanganate disappears.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-propyl-1H-pyrazole-3-carboxylic acid.

Reduction to (1-Propyl-1H-pyrazol-3-yl)methanol

Reduction of the aldehyde to the corresponding primary alcohol provides another avenue for synthetic diversification. The resulting alcohol can be used in etherification or esterification reactions.[8][9]

Experimental Protocol: Reduction with Sodium Borohydride [10][11]

  • Dissolve 1-propyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH4, 1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (1-propyl-1H-pyrazol-3-yl)methanol.

A Gateway to Pyrazolo[3,4-d]pyrimidines: Synthesis of Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are of significant interest in medicinal chemistry, as they form the core structure of many kinase inhibitors.[12][13] 1-Propyl-1H-pyrazole-3-carbaldehyde can serve as a starting material for the synthesis of these important scaffolds through a multi-step sequence.

Synthetic Pathway to 1-Propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Pyrazolopyrimidine_Synthesis Aldehyde 1-Propyl-1H-pyrazole-3-carbaldehyde Oxime Formation of Oxime (NH2OH.HCl, NaOAc) Aldehyde->Oxime Step 1 Nitrile Dehydration to Nitrile (Acetic Anhydride) Oxime->Nitrile Step 2 Aminonitrile Amination to 5-Amino-1-propyl-1H-pyrazole-4-carbonitrile Nitrile->Aminonitrile Step 3 (Hypothetical) Cyclization Cyclization with Formamide Aminonitrile->Cyclization Step 4 Product 1-Propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cyclization->Product

Caption: Multi-step synthesis of a pyrazolo[3,4-d]pyrimidine.

Note: The direct conversion of the nitrile to the 5-amino-4-carbonitrile is a simplification. A more common route involves starting from a β-ketonitrile to build the pyrazole ring with the amino and nitrile groups already in place. However, the aldehyde can be a precursor to intermediates that lead to this scaffold. For instance, the nitrile can be further functionalized. A more direct synthesis of pyrazolo[3,4-d]pyrimidines often starts from 5-aminopyrazole-4-carbonitriles which are then cyclized with various reagents.[14][15]

Conclusion

1-Propyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the aldehyde group allow for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The protocols and synthetic strategies outlined in this guide demonstrate the power of this intermediate in the construction of novel heterocyclic scaffolds with potential applications in drug discovery and materials science. The ability to readily perform Knoevenagel condensations, oxidations, and reductions, and to serve as a precursor for more complex ring systems like pyrazolo[3,4-d]pyrimidines, underscores its importance for the modern synthetic chemist.

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Foundational

An In-Depth Technical Guide to the Discovery and History of Pyrazole-3-carbaldehydes for Researchers, Scientists, and Drug Development Professionals

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and the introduction of a carbaldehyde group at the 3-position unlocks a vast potential for synthetic diversification. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and the introduction of a carbaldehyde group at the 3-position unlocks a vast potential for synthetic diversification. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole-3-carbaldehydes. We will delve into the foundational principles of pyrazole chemistry, explore the seminal synthetic methodologies, and provide detailed, field-proven protocols. This document is designed to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics, offering insights into the causality behind experimental choices and the strategic application of this versatile heterocyclic scaffold.

Introduction: The Significance of the Pyrazole-3-carbaldehyde Scaffold

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have garnered immense interest in the scientific community due to their wide-ranging biological activities.[1][2] The pyrazole moiety is a privileged structure in drug discovery, appearing in a multitude of commercially successful pharmaceuticals.[2][3] The unique electronic properties of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, contribute to its favorable interactions with biological targets.

The introduction of a carbaldehyde (formyl) group at the 3-position of the pyrazole ring dramatically enhances its synthetic utility. This aldehyde functionality serves as a versatile chemical handle, enabling a plethora of subsequent transformations. Pyrazole-3-carbaldehydes are crucial building blocks for the synthesis of more complex molecular architectures, including Schiff bases, chalcones, and various fused heterocyclic systems.[3] This versatility has made them indispensable intermediates in the development of new therapeutic agents across diverse disease areas, including inflammation, cancer, and infectious diseases.[2][3]

A Historical Perspective: From Knorr's Discovery to Modern Synthetic Methods

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative.[2] This pioneering work laid the foundation for over a century of research into the synthesis and application of this important heterocyclic system. While the pyrazole ring itself has a long history, the specific focus on pyrazole-3-carbaldehydes as key synthetic intermediates is a more recent development, driven by the demands of modern drug discovery.

Early methods for the synthesis of pyrazoles primarily involved the condensation of 1,3-dicarbonyl compounds with hydrazines.[2] However, the direct and regioselective introduction of a formyl group onto a pre-formed pyrazole ring, or the construction of the ring with the aldehyde already in place, required the development of more sophisticated synthetic strategies. The advent of powerful formylating agents and a deeper understanding of reaction mechanisms have been pivotal in this evolution.

Key Synthetic Methodologies for Pyrazole-3-carbaldehydes

The synthesis of pyrazole-3-carbaldehydes can be broadly categorized into two main approaches: the formylation of a pre-existing pyrazole ring and the construction of the pyrazole ring with the aldehyde group already incorporated.

The Vilsmeier-Haack Reaction: A Cornerstone of Pyrazole Formylation

The Vilsmeier-Haack reaction is arguably the most important and widely used method for the synthesis of pyrazole-carbaldehydes. This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent.[4]

The Vilsmeier Reagent: The active formylating agent, the Vilsmeier reagent, is a chloroiminium salt. It is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4] The use of POCl₃ is prevalent due to its effectiveness and relatively low cost.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack by Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 1: General mechanism of the Vilsmeier-Haack formylation of pyrazole.

Causality Behind Experimental Choices:

  • Choice of Formylating Agent: POCl₃ is a strong Lewis acid that readily activates the carbonyl oxygen of DMF, facilitating the formation of the electrophilic Vilsmeier reagent. The choice of POCl₃ over other acid chlorides is often a balance of reactivity, cost, and ease of handling.

  • Solvent: The reaction is typically carried out in an excess of DMF, which serves as both a reactant and a solvent. Anhydrous conditions are crucial as the Vilsmeier reagent is highly moisture-sensitive.[4]

  • Temperature: The formation of the Vilsmeier reagent is exothermic and is usually performed at low temperatures (0-5 °C) to control the reaction rate and prevent decomposition. The subsequent formylation step often requires heating to overcome the activation energy for the electrophilic attack on the pyrazole ring.[3]

  • Regioselectivity: The formylation of N-unsubstituted pyrazoles predominantly occurs at the C4 position. This is because the two nitrogen atoms of the pyrazole ring are electron-withdrawing, reducing the electron density at the C3 and C5 positions and making the C4 position the most nucleophilic and susceptible to electrophilic attack.[3]

Step-by-Step Experimental Protocol for the Vilsmeier-Haack Formylation of 1-Phenyl-3-methylpyrazole:

This protocol is a representative example and may require optimization for different substrates.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 1-phenyl-3-methylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole-4-carbaldehyde.

Oxidation of 3-Methylpyrazoles

An alternative and strategically important route to pyrazole-3-carbaldehydes involves the oxidation of a methyl group at the C3 position of the pyrazole ring. This method is particularly useful when the corresponding 3-methylpyrazole is readily available.

Common Oxidizing Agents:

A variety of oxidizing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired selectivity. Common reagents include:

  • Selenium Dioxide (SeO₂): A classic reagent for the oxidation of allylic and benzylic C-H bonds to aldehydes.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used under controlled conditions to achieve the desired aldehyde.

  • Manganese Dioxide (MnO₂): A milder oxidizing agent, often used for the oxidation of allylic and benzylic alcohols, but can also be applied to the oxidation of activated methyl groups.

Causality Behind Experimental Choices:

  • Choice of Oxidant: The selection of the oxidizing agent is critical to avoid over-oxidation to the corresponding carboxylic acid. Milder reagents like MnO₂ are often preferred for sensitive substrates. The reactivity of the methyl group is influenced by the substituents on the pyrazole ring.

  • Reaction Conditions: The temperature, solvent, and reaction time must be carefully controlled to maximize the yield of the aldehyde and minimize side reactions.

Step-by-Step Experimental Protocol for the Oxidation of 3-Methyl-1-phenylpyrazole:

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a round-bottom flask, suspend 3-methyl-1-phenylpyrazole (1 equivalent) and selenium dioxide (1.1 equivalents) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-phenyl-1H-pyrazole-3-carbaldehyde.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular pyrazole-3-carbaldehyde depends on several factors, including the availability of starting materials, the desired substitution pattern, and scalability.

MethodStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Vilsmeier-Haack Reaction Substituted Pyrazole or HydrazoneDMF, POCl₃60-90[3]High yields, good regioselectivity for C4 formylation, widely applicable.Harsh reagents, moisture sensitive, may not be suitable for all functional groups.
Oxidation of 3-Methylpyrazole 3-MethylpyrazoleSeO₂, KMnO₄, MnO₂40-70Utilizes readily available starting materials.Risk of over-oxidation to carboxylic acid, use of toxic selenium reagents.

The Role of Pyrazole-3-carbaldehydes in Drug Discovery: Field-Proven Insights

The synthetic versatility of pyrazole-3-carbaldehydes has been extensively exploited in the development of numerous biologically active molecules. These compounds serve as key intermediates in the synthesis of drugs targeting a wide range of diseases.

Case Study: Sildenafil (Viagra®)

While the commercial synthesis of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction, starts from a diketoester, laboratory-scale syntheses and the synthesis of analogues often utilize pyrazole intermediates that can be derived from pyrazole-carbaldehydes.[5] The core pyrazolopyrimidinone scaffold of Sildenafil highlights the importance of the pyrazole ring in constructing potent and selective enzyme inhibitors.

Case Study: Rimonabant (Acomplia®)

Rimonabant, a cannabinoid receptor type 1 (CB1) antagonist formerly used as an anti-obesity drug, features a 1,5-diarylpyrazole core. The synthesis of this core structure often involves intermediates that can be accessed from or are structurally related to pyrazole-carbaldehydes. The development of Rimonabant underscores the utility of the pyrazole scaffold in targeting G-protein coupled receptors.

Emerging Applications:

Pyrazole-3-carbaldehydes continue to be pivotal in the discovery of novel therapeutic agents. They are frequently used as starting materials for the synthesis of:

  • Kinase Inhibitors: For the treatment of cancer and inflammatory diseases.

  • Antimicrobial Agents: To combat bacterial and fungal infections.

  • Antiviral Compounds: For the treatment of viral diseases.

Conclusion and Future Directions

The discovery and development of synthetic routes to pyrazole-3-carbaldehydes have been instrumental in advancing the field of medicinal chemistry. From the early days of pyrazole chemistry to the sophisticated methods employed today, the journey of these versatile building blocks highlights the continuous evolution of organic synthesis. The Vilsmeier-Haack reaction and the oxidation of methylpyrazoles remain the workhorse methods for their preparation, each offering distinct advantages.

As our understanding of disease biology deepens, the demand for novel and diverse molecular scaffolds will continue to grow. Pyrazole-3-carbaldehydes, with their inherent synthetic flexibility, are poised to remain at the forefront of these efforts, enabling the rapid and efficient construction of the next generation of therapeutic agents. Future research will likely focus on the development of even more efficient, sustainable, and scalable methods for their synthesis, as well as their application in innovative drug discovery platforms.

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  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). Kaunas University of Technology. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). ResearchGate. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]

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Exploratory

An In-depth Technical Guide to 1-propyl-1H-pyrazole-3-carbaldehyde: Safety, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 1-propyl-1H-pyrazole-3-carbaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. The document is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-propyl-1H-pyrazole-3-carbaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable information. It covers critical safety and handling protocols, detailed physicochemical properties, a robust synthesis methodology based on the Vilsmeier-Haack reaction, and an exploration of its chemical reactivity and applications, particularly in the development of novel therapeutics. The causality behind experimental choices and the inherent value of this scaffold in modern drug discovery are emphasized throughout.

Physicochemical and Structural Properties

1-propyl-1H-pyrazole-3-carbaldehyde (CAS No: 1006349-16-1) is a substituted pyrazole aldehyde. The pyrazole ring is a privileged scaffold in medicinal chemistry, and the presence of a reactive carbaldehyde group at the 3-position, along with the N-propyl substituent, makes it a versatile intermediate for further chemical elaboration.

Table 1: Physicochemical Properties of 1-propyl-1H-pyrazole-3-carbaldehyde

PropertyValueSource(s)
CAS Number 1006349-16-1[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [2]
Physical Form Liquid[1]
Purity Typically ≥95%[3]
IUPAC Name 1-propyl-1H-pyrazole-3-carbaldehyde[1]
Boiling Point Data not readily available. Predicted to be >200°C.-
Density Data not readily available.-
Storage Temperature Room Temperature (RT)[1]

Hazard Identification and Safe Handling

As a reactive chemical intermediate, 1-propyl-1H-pyrazole-3-carbaldehyde requires careful handling to minimize exposure and ensure laboratory safety. The primary hazards are associated with its potential for irritation and acute toxicity if ingested or inhaled.

2.1 GHS Hazard Classification

The compound is classified with the following hazard statements based on available data:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning [1]

Hazard Pictogram:



2.2 Laboratory Handling and Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of risks identified by the hazard classification. The goal is to create a barrier between the researcher and the chemical to prevent contact, inhalation, and ingestion.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.[4]

  • Eye Protection: Chemical safety goggles or a face shield compliant with EN166 or OSHA 29 CFR 1910.133 standards are mandatory to prevent eye contact and serious irritation.[5]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat must be worn to protect against skin contact. Wash hands thoroughly after handling.[4][5]

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5]

2.3 First Aid and Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical advice.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or physician if you feel unwell.[5]

2.4 Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Synthesis Protocol: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich heterocyclic systems, making it the preferred industrial and laboratory-scale method for preparing pyrazole carbaldehydes.[7][8] The reaction proceeds by forming a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the pyrazole ring.

The following is a robust, field-proven protocol for the synthesis of N-substituted pyrazole carbaldehydes, adapted for the specific target molecule.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Pyrazole Formylation DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier Reacts with POCl3 POCl3 (Activator) POCl3->Vilsmeier PyrazCarb 1-propyl-1H-pyrazole-3-carbaldehyde (Product) Vilsmeier->PyrazCarb Hydrazone Propionaldehyde propylhydrazone (Starting Material) Hydrazone->PyrazCarb Electrophilic Attack & Cyclization Workup Aqueous Workup & Neutralization PyrazCarb->Workup Hydrolysis of iminium intermediate Purification Column Chromatography (Purification) Workup->Purification

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

3.1 Step-by-Step Methodology

Causality Note: This procedure first prepares the necessary hydrazone precursor, which contains the N-propyl group and the carbon backbone that will cyclize to form the pyrazole ring system under the influence of the Vilsmeier reagent.

Part A: Preparation of Propionaldehyde propylhydrazone

  • To a stirred solution of propylhydrazine (1.0 eq) in ethanol at 0°C, add propionaldehyde (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the ethanol under reduced pressure. The resulting crude hydrazone is often used directly in the next step without further purification.

Part B: Vilsmeier-Haack Cyclization and Formylation [8][9]

  • Prepare the Vilsmeier reagent: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (used as solvent and reagent, ~5-10 volumes) to 0°C.

  • Add phosphorus oxychloride (POCl₃) (approx. 3.0 eq) dropwise to the DMF, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to allow for the formation of the electrophilic Vilsmeier reagent.[9]

  • Add the crude propionaldehyde propylhydrazone (1.0 eq) from Part A, dissolved in a small amount of anhydrous DMF, dropwise to the Vilsmeier reagent.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80°C for 4-6 hours.[9] The elevated temperature is necessary to drive the cyclization and formylation to completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This step quenches the reactive species and hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

  • The product will typically separate as an oil or precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-propyl-1H-pyrazole-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-propyl-1H-pyrazole-3-carbaldehyde stems from the reactivity of its aldehyde functional group, which serves as a handle for constructing more complex molecules. The pyrazole core is generally stable to many reaction conditions, allowing for selective transformations of the aldehyde.

Key Reactions:

  • Reductive Amination: The aldehyde can be converted into a diverse range of secondary and tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a cornerstone reaction in medicinal chemistry for library synthesis.

  • Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form chalcone-like intermediates, which are precursors to other heterocyclic systems.[7]

  • Oxidation: The aldehyde can be oxidized to the corresponding 1-propyl-1H-pyrazole-3-carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into various substituted alkenes, enabling carbon-carbon bond formation.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazole scaffold is a bio-isostere for many biological systems and is a key component in numerous approved drugs. Pyrazole carbaldehydes are particularly valuable as precursors to fused pyrazolo[3,4-d]pyrimidines. This fused ring system is the core structural motif of several clinically important Janus Kinase (JAK) inhibitors, which are targeted therapies for autoimmune diseases and cancers.

The dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and proliferative disorders. 1-propyl-1H-pyrazole-3-carbaldehyde can be a key starting material in a multi-step synthesis to access this privileged scaffold, making it highly relevant to drug development professionals.

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Inhibitor JAK Inhibitor (Derived from Pyrazole Scaffold) Inhibitor->JAK Blocks ATP Binding Site

Caption: Role of JAK inhibitors in blocking the pro-inflammatory JAK-STAT pathway.

The synthesis of a pyrazolo[3,4-d]pyrimidine core from a pyrazole carbaldehyde typically involves converting the aldehyde to a nitrile, followed by cyclization with formamide or similar reagents. The N-propyl group on the pyrazole ring can modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design.

Conclusion

1-propyl-1H-pyrazole-3-carbaldehyde is a valuable and versatile chemical intermediate with significant potential, particularly in the field of medicinal chemistry. Its synthesis is achievable through well-established methods like the Vilsmeier-Haack reaction, and its reactive aldehyde group provides a gateway to a wide array of complex molecular architectures. A thorough understanding of its handling requirements and safety protocols is paramount for its effective and safe utilization in a research setting. For drug discovery programs, its utility as a precursor to potent kinase inhibitors underscores its strategic importance as a high-value building block.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ARKIVOC, 2011(i), 196-245. [Link]

  • Sharma, S., Sharma, P., Singh, V., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review . Chemical Papers. [Link]

  • Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. [Link]

  • 1H-pyrazole-3-carbaldehyde PubChem CID 12218383 . PubChem. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . Semantic Scholar. [Link]

  • Wei, F. L., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Molecules. [Link]

  • Fustero, S., et al. (2015). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . Molecules. [Link]

  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review . Chemical Papers. [Link]

  • 1H-Pyrazole-3-carbaldehyde Material Safety Data Sheet . Chemsrc. [Link]

  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems . ResearchGate. [Link]

  • Shingare, M.S., et al. (2012). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY . International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 1-Propyl-1H-pyrazole-3-carbaldehyde . Pharmaffiliates. [Link]

Sources

Foundational

Solubility of 1-propyl-1H-pyrazole-3-carbaldehyde in common solvents

An In-depth Technical Guide to the Solubility of 1-propyl-1H-pyrazole-3-carbaldehyde in Common Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-propyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-propyl-1H-pyrazole-3-carbaldehyde in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-propyl-1H-pyrazole-3-carbaldehyde, a heterocyclic organic compound of significant interest in pharmaceutical and agrochemical research. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the standard, rigorous experimental protocols for its determination. Furthermore, it presents a predictive solubility profile in a range of common laboratory solvents, based on established principles of chemical interactions. This guide is intended for researchers, scientists, and professionals in drug development, offering both the theoretical framework and practical methodologies for understanding and manipulating the solubility of this versatile pyrazole derivative.

Introduction: The Critical Role of Solubility in a Promising Scaffold

1-propyl-1H-pyrazole-3-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry and materials science.[1] Pyrazole derivatives are integral to a wide array of biologically active molecules, demonstrating activities such as anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The aldehyde functional group at the 3-position and the propyl group at the 1-position of the pyrazole ring provide synthetic handles for the creation of diverse molecular architectures, making 1-propyl-1H-pyrazole-3-carbaldehyde a valuable building block in organic synthesis.[1]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in both chemical reactions and biological systems. In drug discovery, poor aqueous solubility is a major hurdle, often leading to low bioavailability and challenging formulation development.[5] For synthetic chemists, understanding a compound's solubility in various organic solvents is crucial for reaction setup, purification, and product isolation. This guide, therefore, aims to provide a detailed exploration of the solubility of 1-propyl-1H-pyrazole-3-carbaldehyde, empowering researchers to harness its full potential.

Physicochemical Properties of 1-propyl-1H-pyrazole-3-carbaldehyde

A foundational understanding of a molecule's inherent properties is essential for predicting its solubility. Key physicochemical parameters for 1-propyl-1H-pyrazole-3-carbaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[6]
Molecular Weight 138.17 g/mol [6]
IUPAC Name 1-propyl-1H-pyrazole-3-carbaldehyde
Physical Form Liquid
CAS Number 1006349-16-1

The structure of 1-propyl-1H-pyrazole-3-carbaldehyde, featuring a polar pyrazole ring and an aldehyde group, alongside a nonpolar propyl chain, suggests a nuanced solubility profile. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the aldehyde group also contributes to the molecule's polarity. The propyl group, however, introduces lipophilic character. This duality is key to its solubility in a range of solvents.

Experimental Determination of Solubility: Methodologies and Best Practices

To obtain accurate and reproducible solubility data, standardized experimental protocols are imperative. The two most common and reliable methods are the Equilibrium Solubility (Shake-Flask) Method and the Solvent Addition Method.

The Equilibrium Solubility (Shake-Flask) Method

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7] It relies on allowing a suspension of the solute in the solvent to reach equilibrium, after which the concentration of the dissolved solute in the supernatant is quantified.

  • Preparation: Add an excess amount of 1-propyl-1H-pyrazole-3-carbaldehyde to a known volume of the selected solvent in a sealed vial. The excess solid phase is crucial to ensure that the solution reaches saturation.[8]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C for biological relevance) using an orbital shaker or rotator.[9] Equilibration time can vary, but a period of 24 to 72 hours is typically sufficient to reach a thermodynamic equilibrium.[8][10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[8]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of 1-propyl-1H-pyrazole-3-carbaldehyde in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[8]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[9]

Equilibrium_Solubility A 1. Add Excess Solute to Solvent B 2. Equilibrate (Constant Temp. & Agitation) A->B 24-72h C 3. Phase Separation (Centrifuge & Filter) B->C D 4. Quantify Supernatant (e.g., HPLC) C->D E 5. Calculate Solubility D->E Solvent_Addition A 1. Known Amount of Solute in Vessel B 2. Titrate with Solvent (Constant Rate & Temp.) A->B C 3. Detect Clear Point (Suspension -> Solution) B->C D 4. Calculate Solubility C->D

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Potent Kinase Inhibitors from 1-Propyl-1H-pyrazole-3-carbaldehyde

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers and inflammatory diseases.[2][3] Consequently, the development of small-molecule kinase inhibitors that can selectively modulate the function of these enzymes is a paramount objective in drug discovery.

Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold".[1][4][5][6] This designation stems from its remarkable synthetic versatility and its intrinsic ability to establish key interactions within the ATP-binding pocket of a wide range of kinases.[4][6] Specifically, substituted pyrazoles often function as "hinge-binders," where nitrogen atoms in the ring form critical hydrogen bonds with the kinase hinge region, effectively mimicking the adenine moiety of ATP.[1] This provides a stable anchor for the inhibitor, forming a strong foundation for achieving high potency and selectivity. Eight FDA-approved small-molecule kinase inhibitors, including Ruxolitinib and Crizotinib, feature a pyrazole core, underscoring its clinical significance.[6]

This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1-propyl-1H-pyrazole-3-carbaldehyde as a versatile starting material for the synthesis of potent kinase inhibitors. We will detail a robust synthetic workflow, explain the rationale behind key experimental choices, and provide validated protocols for the characterization and biological evaluation of a model inhibitor targeting Cyclin-Dependent Kinases (CDKs), a family of enzymes crucial for cell cycle regulation.[7]

Section 1: Synthetic Strategy and Rationale

The aldehyde functional group at the C3 position of the 1-propyl-1H-pyrazole-3-carbaldehyde is a highly versatile chemical handle, enabling a multitude of synthetic transformations including condensation reactions and reductive aminations.[8][9][10] Our strategy focuses on a highly efficient, two-step sequence involving a Knoevenagel condensation followed by a Gould-Jacobs cyclization to construct a pyrazolo[3,4-b]pyridine core. This scaffold is a known pharmacophore for targeting various kinase families.

The Causality Behind the Chosen Route:

  • Knoevenagel Condensation: This initial step efficiently builds molecular complexity by forming a new carbon-carbon bond. The reaction between the pyrazole carbaldehyde and an active methylene compound (e.g., diethyl malonate) is reliable and typically high-yielding. It sets the stage for the subsequent cyclization.

  • Gould-Jacobs Cyclization: This thermal cyclization followed by aromatization is a classic and robust method for forming the pyridine ring, fusing it to the pyrazole core to create the final heterocyclic system. The choice of a high-boiling point solvent like diphenyl ether is critical for providing the necessary thermal energy to drive the reaction to completion.

This approach is designed to be modular, allowing for the introduction of diversity at multiple points in the synthesis to facilitate structure-activity relationship (SAR) studies.

Experimental Workflow Diagram

The overall synthetic pathway from the starting material to the final kinase inhibitor core is illustrated below.

G cluster_0 PART A: Condensation cluster_1 PART B: Cyclization & Hydrolysis A 1-Propyl-1H-pyrazole-3-carbaldehyde C Intermediate: Diethyl 2-((1-propyl-1H-pyrazol-3-yl)methylene)malonate A->C Piperidine, EtOH, Reflux B Diethyl Malonate B->C D Aniline Derivative (R-NH2) E Pyrazolo[3,4-b]pyridin-4-ol Intermediate C->E 1. Diphenyl Ether, 250 °C 2. Cyclization D->E F Final Core: Pyrazolo[3,4-b]pyridin-4-one E->F Isomerization

Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine kinase inhibitor core.

Section 2: Detailed Synthetic Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of Diethyl 2-((1-propyl-1H-pyrazol-3-yl)methylene)malonate (Intermediate I)

This protocol describes the Knoevenagel condensation to form the key intermediate.

Materials & Reagents:

  • 1-Propyl-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-propyl-1H-pyrazole-3-carbaldehyde (e.g., 5.0 g, 36.2 mmol), anhydrous ethanol (40 mL), and diethyl malonate (5.2 mL, 43.4 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.36 mL, 3.6 mmol) to the stirred mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

    • Rationale: Heating provides the activation energy for the condensation reaction, while the basic piperidine catalyst deprotonates the diethyl malonate, facilitating its nucleophilic attack on the aldehyde.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure intermediate as a white or pale yellow solid.

Part B: Synthesis of 1-Propyl-5-substituted-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one (Final Core)

This protocol details the cyclization and aromatization to form the final heterocyclic core.

Materials & Reagents:

  • Intermediate I (from Part A) (1.0 eq)

  • A substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Diphenyl ether (solvent)

  • High-temperature thermometer

  • Three-neck flask with distillation head

  • Hexanes

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and a distillation head, combine Intermediate I (e.g., 5.0 g, 17.8 mmol) and the chosen aniline (e.g., 2.18 g, 19.6 mmol) in diphenyl ether (30 mL).

  • Thermal Cyclization: Heat the mixture gradually to 250°C. Ethanol, a byproduct of the initial condensation and cyclization, will begin to distill off.

    • Rationale: The high temperature is essential for both the initial transamination/elimination reaction with aniline and the subsequent intramolecular cyclization (Gould-Jacobs reaction) to form the fused pyridine ring.

  • Reaction Hold: Maintain the temperature at 250°C for 30-60 minutes after the ethanol has ceased to distill.

  • Cooling and Precipitation: Carefully cool the reaction mixture to room temperature. As it cools, the product will begin to precipitate.

  • Purification: Add hexanes to the cooled mixture to fully precipitate the product and dilute the diphenyl ether. Collect the solid by vacuum filtration. Wash the solid thoroughly with hexanes to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Section 3: Physicochemical and Structural Characterization

Verifying the identity, structure, and purity of the final compound is a non-negotiable step in drug development. This process ensures that subsequent biological data is reliable and reproducible.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass of the synthesized molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% purity for biological screening.

Table 1: Expected Analytical Data for a Model Compound (Note: This is representative data for a hypothetical product where the aniline used was 4-fluoroaniline. Actual values will vary.)

ParameterExpected Result
Appearance Off-white to light brown solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5-12.5 (br s, 1H, NH), 8.1 (s, 1H, pyrazole-H), 7.2-7.8 (m, 4H, Ar-H), 5.8 (s, 1H, pyridine-H), 4.1 (t, 2H, N-CH₂), 1.8 (sext, 2H, CH₂), 0.9 (t, 3H, CH₃)
HRMS (ESI+) Calculated for C₁₅H₁₃FN₄O [M+H]⁺: 285.1146; Found: 285.1148
HPLC Purity >98% (at 254 nm)

Section 4: Biological Evaluation Protocols

The synthesized pyrazole derivatives can be screened against a panel of kinases. Given that many pyrazole-based inhibitors target CDKs, which are crucial regulators of the cell cycle, the following protocols are tailored for this target class.[7][11]

Targeted Signaling Pathway Diagram

Inhibition of CDK2/Cyclin E complex by the synthesized pyrazole-based inhibitor prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1/S transition.

G cluster_nuc Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Ras->CyclinD Rb Rb CyclinD->Rb Phosphorylates CDK46 CDK4/6 CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters CyclinE Cyclin E E2F->CyclinE Transcription G1_S G1/S Transition (Cell Proliferation) E2F->G1_S Promotes pRb p-Rb CyclinE->Rb Phosphorylates CDK2 CDK2 CDK2->Rb Phosphorylates Inhibitor Synthesized Pyrazole Inhibitor Inhibitor->CDK2 INHIBITS

Caption: Inhibition of the CDK2-mediated G1/S cell cycle transition.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method to determine the concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀).

Materials & Reagents:

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (serial dilutions in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO and add a small volume (e.g., 50 nL) to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Kinase Reaction: Add the kinase and substrate solution in assay buffer to each well. Allow a brief pre-incubation (15 min) at room temperature.

  • Initiate Reaction: Initiate the phosphorylation reaction by adding ATP to each well. The final ATP concentration should be at or near its Km value for the specific kinase. Incubate for 1 hour at 30°C.

  • Detect ADP Production: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.[8]

Materials & Reagents:

  • Human cancer cell line (e.g., MCF-7, breast cancer)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well clear cell culture plates

  • Multichannel pipette, incubator, plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in the growth medium. Replace the old medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).[8]

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Representative Biological Activity Data

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
PZ-F-001 CDK2/Cyclin E85MCF-71.2
Staurosporine (Control)Pan-Kinase5MCF-70.02

Conclusion and Future Directions

This application note demonstrates that 1-propyl-1H-pyrazole-3-carbaldehyde is a highly effective and versatile building block for the synthesis of kinase inhibitors. The outlined synthetic route provides a reliable and modular platform for generating libraries of pyrazolo[3,4-b]pyridine derivatives. The detailed protocols for chemical synthesis, structural characterization, and biological evaluation constitute a self-validating system for researchers engaged in kinase-targeted drug discovery.

The model compound synthesized through this workflow shows promising activity, warranting further investigation. Future efforts should focus on SAR studies by varying the substituent on the aniline component and modifying the propyl group on the pyrazole to optimize potency, selectivity, and pharmacokinetic properties.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ACS Publications. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2022). ACS Publications. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Available at: [Link]

  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2013). ResearchGate. Available at: [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2006). ACS Publications. Available at: [Link]

  • Pyrazole synthesis. (2024). Organic Chemistry Portal. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). NIH. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). PubMed Central. Available at: [Link]

  • Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). (2015). PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2012). Arkivoc. Available at: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-Propylpyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the application of the Vilsmeier-Haack reaction for the regioselective formylation of 1-propylpyrazole,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the application of the Vilsmeier-Haack reaction for the regioselective formylation of 1-propylpyrazole, yielding the valuable synthetic intermediate, 1-propyl-1H-pyrazole-4-carbaldehyde. Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry, serving as precursors for a diverse range of biologically active compounds.[1] This document provides an in-depth examination of the reaction mechanism, a detailed step-by-step experimental protocol, guidance on product characterization, and troubleshooting strategies. The content is structured to provide both a theoretical understanding and a practical framework for the successful synthesis and purification of the target compound.

Introduction: The Significance of Formylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, present in a wide array of therapeutic agents.[1] The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of these molecules. The introduction of a formyl (-CHO) group, particularly at the C4 position, provides a versatile chemical handle for further synthetic transformations, enabling the construction of complex molecular architectures. These formylated pyrazoles are crucial intermediates in the synthesis of compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It offers a mild and efficient alternative to other formylation techniques, such as the Gattermann or Rieche reactions. For N-substituted pyrazoles like 1-propylpyrazole, the Vilsmeier-Haack reaction proceeds with high regioselectivity, making it the preferred method for synthesizing C4-formylated derivatives.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

2.1. Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4] This is an exothermic reaction that must be conducted under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition of the reagent.[3]

2.2. Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position of an N1-substituted pyrazole is the most electron-rich and sterically accessible site, thus directing the electrophilic substitution to this position.[5] The Vilsmeier reagent, being a relatively weak electrophile, selectively attacks the C4 position of the 1-propylpyrazole ring.[4] The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, 1-propyl-1H-pyrazole-4-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 (0-5 °C) POCl3 POCl3 Propylpyrazole 1-Propylpyrazole Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Propylpyrazole->Iminium_Salt Electrophilic Attack Product 1-Propyl-1H-pyrazole-4-carbaldehyde Iminium_Salt->Product Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

This protocol provides a general guideline for the Vilsmeier-Haack formylation of 1-propylpyrazole. Optimization may be required based on laboratory conditions and reagent purity.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1-Propylpyrazole≥97%Commercially AvailableStore under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or freshly distilled.
Phosphorus Oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and water-reactive. Handle with extreme care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Brine (Saturated NaCl)Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor extraction.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.

3.2. Equipment

  • Round-bottom flasks (three-necked)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

3.3. Reaction Setup and Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to white solid may be observed.

Step 2: Formylation Reaction

  • In a separate flask, dissolve 1-propylpyrazole (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).

  • Add the solution of 1-propylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.[3]

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours.[6] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

Step 3: Reaction Monitoring

  • To monitor the reaction by TLC, withdraw a small aliquot of the reaction mixture and carefully quench it with a saturated solution of sodium bicarbonate.

  • Extract the quenched aliquot with ethyl acetate, spot the organic layer on a silica gel TLC plate, and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

Step 4: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenching process is highly exothermic and should be done with caution.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Diagram of the Experimental Workflow:

Workflow A Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) B Add 1-Propylpyrazole Solution (Dropwise at 0°C) A->B C Heat Reaction Mixture (70-80°C, 2-4h) B->C D Monitor by TLC C->D D->C Incomplete E Quench with Ice & Neutralize (pH 7-8 with NaHCO3) D->E Complete F Extract with Et2O or EtOAc E->F G Wash, Dry, & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the synthesis of 1-propyl-1H-pyrazole-4-carbaldehyde.

Expected Results and Characterization

The Vilsmeier-Haack formylation of 1-propylpyrazole is expected to yield 1-propyl-1H-pyrazole-4-carbaldehyde as a pale yellow oil or low-melting solid. The isolated yield can typically range from 50-70%, depending on the reaction scale and purification efficiency.

4.1. Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
AppearancePale yellow oil or solid

4.2. Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-propyl-1H-pyrazole-4-carbaldehyde based on known data for analogous structures.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.9 (s, 1H, -CHO), ~8.0 (s, 1H, pyrazole H5), ~7.9 (s, 1H, pyrazole H3), ~4.1 (t, 2H, N-CH₂-), ~1.9 (sextet, 2H, -CH₂-CH₂-), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~185.0 (CHO), ~141.0 (C3), ~135.0 (C5), ~120.0 (C4), ~53.0 (N-CH₂-), ~23.0 (-CH₂-), ~11.0 (-CH₃)
IR (neat, cm⁻¹)~2960 (C-H stretch, alkyl), ~2870 (C-H stretch, aldehyde), ~1680 (C=O stretch, aldehyde), ~1550 (C=N stretch, pyrazole)
Mass Spectrometry (EI)m/z: 138 ([M]⁺), 109 ([M-C₂H₅]⁺), 95 ([M-C₃H₇]⁺)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or wet reagents. 2. Incomplete formation of Vilsmeier reagent. 3. Insufficient reaction time or temperature.1. Use freshly opened or distilled anhydrous solvents and reagents. 2. Ensure slow, cold addition of POCl₃ to DMF. 3. Increase reaction time and/or temperature, monitoring by TLC.
Formation of Side Products 1. Reaction temperature too high, leading to decomposition. 2. Presence of water leading to unwanted side reactions.1. Maintain careful temperature control throughout the reaction. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Difficulty in Product Isolation 1. Product is water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and perform multiple extractions.[3] 2. Add more brine and allow the layers to separate for a longer period. Gentle swirling instead of vigorous shaking can also help.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the synthesis of 1-propyl-1H-pyrazole-4-carbaldehyde. The protocol outlined in this application note provides a robust starting point for researchers. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The resulting formylated pyrazole is a versatile intermediate, poised for further elaboration in the development of novel chemical entities for various applications, including drug discovery.

References

  • Benchchem. (2025). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues. Benchchem Technical Support Center.
  • Lee, Y., & Silverman, R. B. (1999). Solid-Phase Syntheses of Nω-Propylarginine-Containing Dipeptides, Dipeptide Esters, and Dipeptide Amides. Synthesis, 1999(09), 1495–1499.
  • Benchchem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem Technical Support Center.
  • Li, J., et al. (2012). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. Benchchem Technical Support Center.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Benchchem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem Technical Support Center.
  • Saleh, N. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3648.
  • Patil, S. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4136-4148.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (2020). Degres Journal.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-propyl-1h-pyrazole-4-carbaldehyde (C7H10N2O). Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Reductive Amination of 1-Propyl-1H-pyrazole-3-carbaldehyde

Introduction: The Strategic Importance of Pyrazole Amines The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Amines

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The synthesis of N-alkylated pyrazoles and their derivatives is a cornerstone of drug discovery programs. Among the most robust and versatile methods for forging the critical carbon-nitrogen bond is reductive amination. This process, which transforms a carbonyl compound and an amine into a more complex amine, is highly valued for its efficiency, broad substrate scope, and operational simplicity.[3][4]

This document provides a detailed guide for researchers engaged in the synthesis of substituted pyrazole amines, focusing specifically on protocols for the reductive amination of 1-propyl-1H-pyrazole-3-carbaldehyde. We will explore two primary, field-proven protocols, delving into the mechanistic rationale behind reagent selection and procedural steps. The objective is to equip scientists with not just a set of instructions, but a comprehensive understanding that enables them to adapt and troubleshoot these powerful synthetic transformations.

Preliminary Consideration: Synthesis of the Aldehyde Precursor

While the focus of this guide is reductive amination, the practical availability of the starting material, 1-propyl-1H-pyrazole-3-carbaldehyde, must be addressed. This aldehyde is not commonly available from commercial suppliers and typically requires synthesis. The Vilsmeier-Haack reaction is a standard and reliable method for formylating electron-rich heterocycles like N-alkylated pyrazoles.[5][6][7] Researchers can prepare the target aldehyde from 1-propyl-1H-pyrazole using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The Core Mechanism: A One-Pot Cascade

Reductive amination is a sequential reaction, typically performed in a single pot, that proceeds through two key stages:

  • Iminium Ion Formation: The aldehyde and amine engage in a reversible condensation reaction to form a hemiaminal, which then dehydrates to yield an imine. In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: A selective reducing agent, chosen for its preferential reactivity towards the iminium ion over the starting aldehyde, delivers a hydride to the carbon of the C=N bond, yielding the final amine product.

The elegance of this reaction lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride are mild enough not to reduce the starting aldehyde, allowing the entire process to be conducted in one step by mixing all components together.[8][9]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Pyrazole Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion [R-CH=NHR']+ Imine->Iminium + H+ (Acid Catalyst) Product Final Amine Product (R-CH2-NHR') Iminium->Product Hydride Hydride Source (e.g., NaBH(OAc)3) Hydride->Product Hydride Attack

Figure 1: General mechanism of one-pot reductive amination.

Protocol 1: Sodium Triacetoxyborohydride (STAB) Method

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for many reductive amination reactions due to its mildness and remarkable selectivity.[8][10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it slow to react with aldehydes but highly reactive with protonated imines (iminium ions).[11] This allows for a convenient one-pot procedure where all reagents can be mixed at the outset.

Rationale for Reagent Selection:
  • Reducing Agent: NaBH(OAc)₃ is used for its high selectivity, preventing the wasteful reduction of the starting aldehyde.[8]

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are preferred solvents as they are aprotic and do not react with the hydride reagent.[8][12] Tetrahydrofuran (THF) is also a suitable alternative.

  • Catalyst: Acetic acid is sometimes added in catalytic amounts, especially with less reactive amines or ketones, to facilitate the formation of the iminium ion.[11] For most primary amines with this aldehyde, it may not be strictly necessary but can accelerate the reaction.

Materials & Stoichiometry
ReagentMol. Wt.Molar Equiv.Amount (for 1 mmol scale)
1-Propyl-1H-pyrazole-3-carbaldehyde138.171.0138 mg
Primary Amine (R-NH₂)-1.0-1.21.0-1.2 mmol
Sodium Triacetoxyborohydride (STAB)211.941.2-1.5254-318 mg
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)--5-10 mL
Acetic Acid (optional)60.050-1.00-60 µL
Step-by-Step Experimental Protocol
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-propyl-1H-pyrazole-3-carbaldehyde (1.0 equiv).

  • Dissolve the aldehyde in the chosen solvent (DCE or DCM, approx. 0.1-0.2 M concentration).

  • Add the primary amine (1.0-1.2 equiv). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) to the mixture portion-wise over 5 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be ethyl acetate/hexanes. Stain with potassium permanganate to visualize the product, which should have a lower Rf than the aldehyde.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Alternatively, for basic amine products, an acid-base extraction can be employed for purification.[13]

Protocol 2: Two-Step Sodium Borohydride Method

Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent than STAB. However, it readily reduces aldehydes, meaning it cannot be present at the same time as the starting aldehyde.[12] Therefore, a two-step procedure is required: complete formation of the imine first, followed by reduction.[14]

Rationale for Procedural Choices:
  • Staged Addition: The aldehyde and amine are first condensed to form the imine. Only after the imine has formed is the NaBH₄ added. This prevents reduction of the starting aldehyde.

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent for this procedure as they facilitate imine formation and are compatible with NaBH₄.[11][12]

  • Temperature Control: The reduction step is often performed at a lower temperature (e.g., 0 °C) to control the reactivity of NaBH₄ and minimize potential side reactions.

Materials & Stoichiometry
ReagentMol. Wt.Molar Equiv.Amount (for 1 mmol scale)
1-Propyl-1H-pyrazole-3-carbaldehyde138.171.0138 mg
Primary Amine (R-NH₂)-1.0-1.11.0-1.1 mmol
Methanol (MeOH)--5-10 mL
Sodium Borohydride (NaBH₄)37.831.1-1.542-57 mg
Step-by-Step Experimental Protocol
  • Imine Formation: To a round-bottom flask, add 1-propyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) and dissolve it in methanol.

  • Add the primary amine (1.0-1.1 equiv) and stir the solution at room temperature.

  • Monitor the formation of the imine by TLC or LC-MS. This step can take from 30 minutes to several hours. For challenging substrates, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equiv) in small portions. Be cautious of hydrogen gas evolution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Most of the methanol can be removed under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material using the methods described in Protocol 1.

Summary and Troubleshooting

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₄
Procedure One-pot, all reagents mixed togetherTwo-step: Imine formation, then reduction
Selectivity High; does not reduce aldehydeLow; will reduce aldehyde if added prematurely
Solvent Aprotic (DCE, DCM, THF)[8][12]Protic (MeOH, EtOH)[12]
Cost/Handling More expensive, moisture-sensitiveInexpensive, less sensitive
Key Advantage Operational simplicity and convenienceCost-effective, uses common lab reagents

Common Issues & Solutions:

  • Reaction Stalls: If the reaction does not proceed, ensure the amine is of good quality and, if using a salt, that it has been fully neutralized. For the STAB method, adding a small amount of acetic acid can help.

  • Over-alkylation: With primary amines, formation of a tertiary amine by a second reductive amination can sometimes occur.[11] This can be minimized by using a 1:1 stoichiometry of aldehyde to amine. A stepwise approach (Protocol 2) can also provide better control.[14]

  • Aldehyde Reduction: If this is observed in Protocol 2, it indicates that the NaBH₄ was added before imine formation was complete. Ensure sufficient time for condensation before adding the reducing agent.

Overall Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing a reductive amination reaction, from setup to final product isolation.

Figure 2: Standard laboratory workflow for reductive amination.

References

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride . Journal of Chemical Education. [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Data. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination . The Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes . Accounts of Chemical Research. [Link]

  • Sodium triacetoxyborohydride . Organic Chemistry Portal. [Link]

  • Medley, J. W. C–N Bond-Forming Reactions: Reductive Amination . Myers, Chem 115. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones . JoVE. (2023). [Link]

  • Senthamarai, T., Murugesan, K., & Schneidewind, J. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . ChemistrySelect. [Link]

  • Kasparyan, A., & Jarczewski, P. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines . The Journal of Organic Chemistry. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES . INEOS OPEN. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Kasparyan, A., & Jarczewski, P. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines . The Journal of Organic Chemistry. [Link]

  • Method for purifying pyrazoles.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines . The Journal of Organic Chemistry. [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination . ResearchGate. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities . Molecules. [Link]

  • Bull, J. A., & Jones, C. S. (2012). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis . Organic Letters. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers in Chemistry. [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives . Asian Journal of Chemistry. [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions . ARKIVOC. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY . Semantic Scholar. [Link]

Sources

Application

Application Notes and Protocols: Condensation Reactions of 1-Propyl-1H-pyrazole-3-carbaldehyde with Active Methylene Compounds

< For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the condensation reactions between 1-propyl-1H-pyrazole-3-carbaldehyde and various active me...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the condensation reactions between 1-propyl-1H-pyrazole-3-carbaldehyde and various active methylene compounds. These reactions, primarily Knoevenagel-type condensations, are fundamental in synthetic organic chemistry for constructing a diverse array of heterocyclic compounds with significant pharmacological potential.[1][2][3] This guide will delve into the underlying reaction mechanisms, provide optimized protocols for key transformations, and present data in a clear, accessible format to aid researchers in drug discovery and development.

Introduction: The Significance of Pyrazole Scaffolds and Condensation Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs and biologically active compounds.[1][4] Their therapeutic applications span a wide range, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][3] The functionalization of the pyrazole ring is crucial for modulating this biological activity, and condensation reactions of pyrazole aldehydes with active methylene compounds offer a versatile and efficient strategy for achieving this.[4][5][6]

1-Propyl-1H-pyrazole-3-carbaldehyde is a valuable building block in this context.[7][8] The propyl group at the N1 position enhances lipophilicity, which can be advantageous for pharmacokinetic properties, while the aldehyde at the C3 position provides a reactive handle for carbon-carbon bond formation.

The primary reaction discussed herein is the Knoevenagel condensation, a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[9][10] This reaction is typically catalyzed by a weak base.[9][10] The high reactivity of the active methylene compounds often prevents the self-condensation of the aldehyde, leading to cleaner reactions and higher yields.[9]

Active Methylene Compounds: These are compounds possessing a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which increases the acidity of the methylene protons.[11] Common examples relevant to this guide include:

  • Malononitrile

  • Ethyl cyanoacetate

  • Barbituric acid and its derivatives

  • Dimedone

  • Pyrazolones

Reaction Mechanism: The Knoevenagel Condensation Pathway

The Knoevenagel condensation proceeds through a well-established multi-step mechanism, which is crucial for understanding reaction optimization and potential side products.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Active_Methylene Z-CH₂-Z' Enolate Carbanion/Enolate [Z-CH-Z']⁻ Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Alkoxide_Intermediate Tetrahedral Alkoxide Intermediate Enolate->Alkoxide_Intermediate C-C Bond Formation Pyrazole_Aldehyde 1-Propyl-1H-pyrazole- 3-carbaldehyde Beta_Hydroxy β-Hydroxy Adduct Alkoxide_Intermediate->Beta_Hydroxy Proton Transfer (from solvent or BH⁺) Final_Product α,β-Unsaturated Product Beta_Hydroxy->Final_Product - H₂O

Figure 1: General mechanism of the Knoevenagel condensation.

Mechanistic Insights:

  • Enolate Formation: A basic catalyst, such as piperidine or an amine, abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[12][13] The choice of base is critical; a strong base could lead to self-condensation of the aldehyde.[10]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 1-propyl-1H-pyrazole-3-carbaldehyde, forming a tetrahedral alkoxide intermediate.[12]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield a β-hydroxy adduct.[12]

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated condensation product. This step is often spontaneous or can be facilitated by heat or acid.

Experimental Protocols and Applications

This section provides detailed protocols for the condensation of 1-propyl-1H-pyrazole-3-carbaldehyde with selected active methylene compounds, leading to the synthesis of valuable heterocyclic scaffolds.

Synthesis of Pyranopyrazoles via Multicomponent Reaction

Pyranopyrazoles are a class of fused heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and insecticidal properties.[14][15] A highly efficient method for their synthesis is a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine. In our case, the pyrazole core is pre-formed.

MCR_Workflow Start Reaction Setup Reagents 1. 1-Propyl-1H-pyrazole-3-carbaldehyde 2. Malononitrile 3. Dimedone/Barbituric Acid 4. Solvent (e.g., Ethanol/Water) 5. Catalyst (e.g., Piperidine, L-proline) Start->Reagents Reaction Reflux or Stir at Specified Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to RT, Filter Precipitate Monitoring->Workup Reaction Complete Purification Wash with Water/Ethanol, Recrystallize if needed Workup->Purification Product Pure Fused Heterocycle Purification->Product

Figure 2: General workflow for synthesizing fused pyrazoles.

Protocol 3.1.1: Synthesis of 6-amino-5-cyano-4-(1-propyl-1H-pyrazol-3-yl)-1,4-dihydropyrano[2,3-c]pyrazoles

This protocol is adapted from established multicomponent reaction methodologies for pyranopyrazole synthesis.[14][16][17]

  • Reagents:

    • 1-Propyl-1H-pyrazole-3-carbaldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • 3-Methyl-1H-pyrazol-5(4H)-one (1 mmol)

    • Piperidine (0.1 mmol, catalytic amount)

    • Ethanol (10 mL)

  • Procedure:

    • To a 50 mL round-bottom flask, add 1-propyl-1H-pyrazole-3-carbaldehyde, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one in ethanol.

    • Add the catalytic amount of piperidine to the stirred suspension.

    • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Condensation with Cyclic Active Methylene Compounds

Cyclic active methylene compounds like dimedone and barbituric acid are excellent substrates for creating fused heterocyclic systems with potential biological applications.

Protocol 3.2.1: Synthesis of Pyrazolyl-Substituted Tetrahydrobenzo[b]pyrans

This procedure is based on the three-component reaction of an aldehyde, malononitrile, and dimedone.[18][19][20]

  • Reagents:

    • 1-Propyl-1H-pyrazole-3-carbaldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1 mmol)

    • L-proline (0.1 mmol, catalyst)

    • Aqueous Ethanol (1:1, 10 mL)

  • Procedure:

    • In a 50 mL flask, dissolve 1-propyl-1H-pyrazole-3-carbaldehyde, malononitrile, and dimedone in the aqueous ethanol solvent system.

    • Add L-proline to the mixture and stir at room temperature or gently heat to 50-60 °C.

    • Continue stirring for 1-3 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture in an ice bath to facilitate precipitation.

    • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product to obtain the target tetrahydrobenzo[b]pyran derivative.

Data Summary and Optimization

The choice of catalyst and solvent system can significantly impact the reaction rate and yield. The following table summarizes typical conditions and expected outcomes for the Knoevenagel condensation of pyrazole aldehydes.

Active Methylene Compound Catalyst Solvent Temp (°C) Time (h) Typical Yield (%) Reference
MalononitrileAmmonium CarbonateWater:Ethanol (1:1)Reflux0.5 - 385-95[21][22]
Ethyl CyanoacetatePiperidineEthanolRT - Reflux2 - 680-90[23]
Dimedone & MalononitrileL-prolineAqueous Ethanol50-601 - 390-98[18]
Barbituric AcidPiperidineEthanolReflux2 - 488-96[23]
3-Methyl-1-pyrazol-5-one & MalononitrilePiperidineEthanolReflux2 - 485-95[17]

Causality Behind Experimental Choices:

  • Catalyst: Weak bases like piperidine, L-proline, or ammonium carbonate are preferred to facilitate the initial deprotonation of the active methylene compound without promoting unwanted side reactions of the aldehyde.[10][21]

  • Solvent: Ethanol and water-ethanol mixtures are commonly used as they are effective at dissolving the reactants and are environmentally benign.[21][22] The use of aqueous media can also enhance reaction rates in some cases.

  • Temperature: While many Knoevenagel condensations proceed efficiently at room temperature, moderate heating or reflux is often employed to reduce reaction times and ensure complete conversion.[21]

Conclusion

The condensation reactions of 1-propyl-1H-pyrazole-3-carbaldehyde with active methylene compounds represent a robust and highly adaptable methodology for the synthesis of a diverse range of pyrazole-containing heterocycles. By understanding the underlying Knoevenagel condensation mechanism and carefully selecting catalysts and reaction conditions, researchers can efficiently generate novel molecular scaffolds. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals engaged in the discovery and development of new therapeutic agents.

References

  • Abdel-Megid, M. (n.d.). Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Heterocyclyl and Heterocyclopyridines (Part III). Journal of Materials Science Research and Reviews.
  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
  • Organic Chemistry. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
  • Ben-Mbarek, Y., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Abdel-Megid, M. (2021). Part –IV: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the synthesis of triazoles, pyridazines, triazines and diazepines. Taylor & Francis Online.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Unknown Author. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Ben-Mbarek, Y., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
  • Gasparova, R., & Lacova, M. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC - NIH.
  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.
  • Unknown Author. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • Bakunov, S. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH.
  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal.
  • Unknown Author. (n.d.). Active methylene compounds. PDF.
  • ResearchGate. (n.d.). One-pot three-component reaction of dimedone (3a), different aldehydes....
  • Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst.
  • Bakunov, S. A., et al. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate.
  • The Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines.
  • Mali, V. D., et al. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Al-Amiery, A. A., et al. (n.d.). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. PMC - NIH.
  • ResearchGate. (n.d.). Five consecutive runs of the reaction of dimedone, benzaldehyde and malononitryl with Alum..
  • Abdel-Wahab, B. F., et al. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Sangle, P. V., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research.
  • Unknown Author. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • Jetir.Org. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES.
  • Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • ResearchGate. (n.d.). The reactions of different aromatic aldehydes, malononitrile and dimedone.a.
  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds....
  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate.
  • ResearchGate. (n.d.). Three‐component reaction of an aromatic aldehyde (2), malononitrile (3)....
  • Abdel-Wahab, B. F., et al. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Sigma-Aldrich. (n.d.). 1-propyl-1H-pyrazole-3-carbaldehyde | 1006349-16-1.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
  • Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum.
  • Pharmaffiliates. (n.d.). 1-Propyl-1H-pyrazole-3-carbaldehyde | 1006349-16-1.

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 1-Propyl-1H-pyrazole-3-carbaldehyde for Medicinal Chemistry

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] 1-Propyl-1H-pyrazole-3-carbaldehyde is a versatile synthetic intermediate, offering a reactive aldehyde functionality that serves as a gateway for extensive molecular elaboration. This document provides an in-depth guide for researchers and drug development professionals on key derivatization strategies for this building block. We present detailed, validated protocols for Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction, explaining the mechanistic rationale behind each step to empower chemists to generate diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Value of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, which facilitates strong and specific interactions with biological targets.[3] The pyrazole ring is a key component in several blockbuster drugs, such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Rimonabant (an anorectic agent), highlighting its therapeutic relevance.[4][5]

The subject of this guide, 1-propyl-1H-pyrazole-3-carbaldehyde, is an ideal starting point for library synthesis. The N1-propyl group enhances lipophilicity, which can be crucial for membrane permeability, while the C3-aldehyde is a highly versatile chemical handle. Its electrophilic carbon is susceptible to nucleophilic attack, and the adjacent C-H bond can be deprotonated under certain conditions, allowing for a wide array of chemical transformations.[6] This note will focus on three robust and high-yield derivatization reactions that leverage the aldehyde's reactivity to introduce key pharmacophoric features.

Derivatization Workflow Overview

The strategic derivatization of 1-propyl-1H-pyrazole-3-carbaldehyde allows for the systematic exploration of chemical space around the core scaffold. Each reaction pathway introduces distinct structural motifs, profoundly influencing the resulting molecule's size, polarity, and geometry.

G cluster_0 Derivatization Pathways cluster_1 Resulting Scaffolds A 1-Propyl-1H-pyrazole- 3-carbaldehyde B Reductive Amination A->B R1R2NH, [H] C Knoevenagel Condensation A->C Active Methylene Compound, Base D Wittig Reaction A->D Phosphonium Ylide E Aminomethyl Pyrazoles (C-N Bond) B->E F Vinyl Pyrazoles (C=C Bond) C->F G Alkene-Substituted Pyrazoles (C=C Bond) D->G G A Step 1: Combine Aldehyde (1.0 eq) & Amine (1.1 eq) in DCE B Step 2: Add NaBH(OAc)3 (1.5 eq) portion-wise A->B C Step 3: Stir at RT for 4-12 h (Monitor by TLC/LC-MS) B->C D Step 4: Quench with sat. NaHCO3 (aq) C->D E Step 5: Extract with DCM, Dry (Na2SO4), & Concentrate D->E F Step 6: Purify (Silica Gel Chromatography) E->F

Figure 2: Workflow for the one-pot reductive amination protocol.

Detailed Protocol

Materials:

  • 1-propyl-1H-pyrazole-3-carbaldehyde (MW: 138.17 g/mol )

  • Selected primary or secondary amine (e.g., Benzylamine, Morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-propyl-1H-pyrazole-3-carbaldehyde (e.g., 276 mg, 2.0 mmol, 1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCE (10 mL).

  • Add the selected amine (2.2 mmol, 1.1 equiv) to the solution. Stir for 20 minutes at room temperature to facilitate imine formation.

  • Scientist's Note: This initial stirring allows the aldehyde-amine equilibrium to favor the formation of the imine/iminium ion intermediate, which is the species that will be reduced.

  • Carefully add sodium triacetoxyborohydride (636 mg, 3.0 mmol, 1.5 equiv) to the mixture in portions over 5 minutes.

  • Scientist's Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure aminomethyl pyrazole derivative.

Expected Derivatives & Data
Starting AmineProduct Structure MotifExpected Yield RangeKey Application Insight
BenzylamineN-Benzylaminomethyl80-95%Introduces a bulky, aromatic group.
MorpholineN-Morpholinomethyl85-98%Increases polarity and aqueous solubility.
PiperidineN-Piperidinomethyl85-95%Common basic nitrogen heterocycle in CNS drugs.
AnilineN-Phenylaminomethyl70-85%Introduces a less basic, aromatic amine.

Protocol II: Knoevenagel Condensation for C=C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). [7][8]This reaction is invaluable for extending the pyrazole scaffold with conjugated systems, which are common features in dyes, molecular probes, and pharmacologically active agents. [9]

Scientific Rationale

The reaction proceeds via a base-catalyzed mechanism. A weak base, such as piperidine or ammonium carbonate, is sufficient to deprotonate the active methylene compound, generating a nucleophilic carbanion. [7]This carbanion then attacks the electrophilic aldehyde carbon. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to yield the stable, conjugated alkene product. Using an aqueous or alcoholic solvent system often promotes the reaction and simplifies product isolation through precipitation.

Detailed Protocol

Materials:

  • 1-propyl-1H-pyrazole-3-carbaldehyde (MW: 138.17 g/mol )

  • Active methylene compound (e.g., Malononitrile, MW: 66.06 g/mol )

  • Catalyst (e.g., Piperidine or Ammonium Carbonate)

  • Solvent (e.g., Ethanol or Water)

Procedure:

  • In a round-bottom flask, dissolve 1-propyl-1H-pyrazole-3-carbaldehyde (138 mg, 1.0 mmol, 1.0 equiv) and malononitrile (73 mg, 1.1 mmol, 1.1 equiv) in ethanol (5 mL).

  • Add a catalytic amount of piperidine (2-3 drops, ~0.1 mmol).

  • Scientist's Note: Piperidine acts as a base to generate the malononitrile anion and also as a nucleophilic catalyst to activate the aldehyde.

  • Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate out of solution within 30-60 minutes.

  • Monitor the reaction by TLC. Once the starting aldehyde is consumed (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.

  • Dry the product under vacuum to obtain the pure 2-(1-propyl-1H-pyrazol-3-ylmethylene)malononitrile.

Expected Derivatives & Data
Active Methylene CompoundProduct Structure MotifExpected Yield RangeKey Application Insight
MalononitrileDicyanovinyl85-95%Michael acceptor, useful for covalent inhibitors.
Ethyl CyanoacetateCyano-ester vinyl80-90%Introduces ester for hydrolysis or amidation.
Meldrum's AcidCyclic Acetal Adduct75-85%Versatile intermediate for further chemistry.

Protocol III: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a superior method for converting aldehydes into alkenes with excellent control over the location of the double bond. [10]It involves the reaction of an aldehyde with a phosphorus ylide (or phosphorane). [11]This reaction is particularly useful for introducing specific alkene geometries (E/Z isomers) and for creating exocyclic double bonds, providing access to a vast range of structurally unique pyrazole derivatives that are otherwise difficult to synthesize.

Scientific Rationale

The reaction is initiated by preparing a phosphonium salt from triphenylphosphine and an alkyl halide. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the nucleophilic ylide. [11]The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene and the phosphine oxide byproduct. [10]

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Alkene Formation A Suspend Phosphonium Salt (1.1 eq) in anhydrous THF B Cool to 0°C or -78°C A->B C Add Strong Base (e.g., n-BuLi, 1.1 eq) dropwise B->C D Stir for 1 h to form Ylide C->D E Add Aldehyde (1.0 eq) in THF dropwise at low temp. D->E F Warm to RT and Stir for 2-16 h E->F G Quench with H2O & Extract F->G H Purify (Chromatography to remove Ph3P=O) G->H

Figure 3: Two-stage workflow for the Wittig olefination protocol.

Detailed Protocol

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (MW: 342.8 g/mol )

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • 1-propyl-1H-pyrazole-3-carbaldehyde (MW: 138.17 g/mol )

  • Tetrahydrofuran (THF), anhydrous

  • Water and Brine

  • Ethyl Acetate and Hexanes

Procedure:

  • Ylide Generation: a. To a flame-dried, three-neck flask under argon, add (methoxymethyl)triphenylphosphonium chloride (754 mg, 2.2 mmol, 1.1 equiv). b. Add anhydrous THF (15 mL) and cool the resulting suspension to 0 °C in an ice bath. c. Slowly add n-BuLi (0.88 mL of 2.5 M solution, 2.2 mmol, 1.1 equiv) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation. d. Stir the mixture at 0 °C for 1 hour.

  • Alkene Formation: a. Dissolve 1-propyl-1H-pyrazole-3-carbaldehyde (276 mg, 2.0 mmol, 1.0 equiv) in anhydrous THF (5 mL). b. Add the aldehyde solution dropwise to the cold ylide solution. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up and Purification: a. Quench the reaction by carefully adding water (10 mL). b. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate. d. Scientist's Note: The major byproduct is triphenylphosphine oxide, which can be challenging to remove. Purification is best achieved by silica gel chromatography, often requiring a Hexane/Ethyl Acetate eluent system.

Conclusion

1-Propyl-1H-pyrazole-3-carbaldehyde stands out as a highly valuable and malleable starting material for medicinal chemistry campaigns. The robust protocols detailed herein—Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction—provide reliable and scalable pathways to diverse molecular architectures. By understanding the mechanistic principles behind each transformation, researchers can strategically design and synthesize novel pyrazole derivatives, accelerating the journey from a simple building block to a potent and selective therapeutic candidate.

References

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Int. J. Pharm. Sci. Rev. Res. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-189. Available at: [Link]

  • Chavda, M., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 85, 482-493. Available at: [Link]

  • Singh, S., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1674. Available at: [Link]

  • Kalusulingam, M. (2017). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • Bernardes, G. J. L., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(10), 2373-2378. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. Available at: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(2), 83-89. Available at: [Link]

  • ResearchGate. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]

  • Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Der Pharma Chemica, 9(6), 72-76. Available at: [Link]

  • Cilibrizzi, A., et al. (2020). Experimental and Theoretical DFT Investigations in the-[4][12]Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 25(17), 3986. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sawazaki, T., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin, 70(1), 82-84. Available at: [Link]

  • Endait, R. S., et al. (2016). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Indian Journal of Heterocyclic Chemistry, 26(3&4), 141-146. Available at: [Link]

  • Organic Letters. (2020). Diversity-Oriented Synthesis of Spiropentadiene Pyrazolones and 1 H-Oxepino[2,3- c]pyrazoles from Doubly Conjugated Pyrazolones via Intramolecular Wittig Reaction. ACS Publications. Available at: [Link]

  • The Synthetic Guroo. (n.d.). Wittig Reaction - Common Conditions. The Synthetic Guroo. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Organic Letters. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

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  • Organic Letters. (2004). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. Available at: [Link]

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  • Kauno Technologijos Universitetas. (2014). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2021). Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives. Der Pharma Chemica, 13(1), 1-8. Available at: [Link]

Sources

Application

Experimental procedure for the synthesis of pyrazolo[3,4-d]pyrimidines from 1-propyl-1H-pyrazole-3-carbaldehyde

Application Note: A Robust Protocol for the Synthesis of 1-Propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structur...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust Protocol for the Synthesis of 1-Propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a potent "hinge-binding" motif in various protein kinases.[1][2] This structural mimicry has led to the development of numerous therapeutics, particularly in oncology, for inhibiting targets like tyrosine kinases.[3][4] This application note provides a comprehensive, field-proven experimental procedure for the synthesis of 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative member of this valuable class of compounds. The protocol starts from the readily accessible 1-propyl-1H-pyrazole-3-carbaldehyde and proceeds via a robust cyclocondensation reaction. We will delve into the mechanistic rationale, offer a detailed step-by-step protocol from reaction setup to product characterization, and provide expert insights to ensure successful execution and validation.

Mechanistic Rationale and Synthetic Strategy

The synthesis of the pyrazolo[3,4-d]pyrimidine core from a pyrazole-3-carbaldehyde is typically achieved through a cyclocondensation reaction.[5][6] This strategy involves reacting the aldehyde with a binucleophilic reagent that provides the necessary atoms to form the fused pyrimidine ring.

Chosen Strategy: Cyclocondensation with Aminoguanidine

To synthesize the target 4-amino substituted pyrazolo[3,4-d]pyrimidine, aminoguanidine is an ideal reaction partner. The reaction proceeds in two conceptual stages:

  • Initial Condensation: The aldehyde (electrophile) reacts with the more nucleophilic terminal amino group of aminoguanidine to form a hydrazone intermediate.

  • Intramolecular Cyclization & Aromatization: The N2 nitrogen of the pyrazole ring then acts as an intramolecular nucleophile, attacking the central carbon of the guanidine moiety. This is followed by the elimination of ammonia and subsequent tautomerization to yield the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.

A basic catalyst is essential for this transformation, as it serves to deprotonate the aminoguanidine salt (typically supplied as a hydrochloride or bicarbonate) to its active freebase form.

Reaction Scheme

Reaction_Scheme Figure 1. Synthesis of 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. cluster_product 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine r1 r1 plus1 + r2 H2N-C(=NH)-NH-NH2 · HCl arrow -> r2->arrow p1 p1_label [Structure of Product] arrow->p1_label conditions K2CO3, n-Butanol Reflux, 12-18h

Caption: Synthesis of 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified steps and subsequent characterization will ensure the reliable synthesis of the target compound.

Materials and Equipment

Table 1: Reagents and Materials

Reagent CAS No. Molecular Wt. ( g/mol ) Suggested Purity Notes
1-Propyl-1H-pyrazole-3-carbaldehyde 1006349-16-1 138.17 >97% Starting material.[7]
Aminoguanidine Hydrochloride 2582-30-1 110.55 >98% Binucleophile.
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 >99%, anhydrous Base.
n-Butanol 71-36-3 74.12 Anhydrous Solvent.
Ethanol 64-17-5 46.07 Reagent grade For recrystallization.
Deionized Water 7732-18-5 18.02 N/A For work-up.

| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | N/A | For filtration aid. |

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Synthetic Workflow

Sources

Method

The Lynchpin of Modern Agrochemicals: Application Notes and Protocols for 1-Propyl-1H-pyrazole-3-carbaldehyde in Synthesis

Introduction: The Pyrazole Core in Crop Protection The pyrazole heterocycle is a cornerstone in the design of modern agrochemicals, imparting a unique combination of metabolic stability, target affinity, and favorable ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Crop Protection

The pyrazole heterocycle is a cornerstone in the design of modern agrochemicals, imparting a unique combination of metabolic stability, target affinity, and favorable physicochemical properties to the final active ingredient.[1][2] Among the vast library of pyrazole-based synthons, 1-propyl-1H-pyrazole-3-carbaldehyde has emerged as a critical intermediate, particularly in the synthesis of a new generation of pyrazole carboxamide fungicides and insecticides.[1] These carboxamides are renowned for their potent and specific activity, often as inhibitors of mitochondrial respiration in fungi or as modulators of insect nervous system targets.[1]

This technical guide provides an in-depth exploration of the application of 1-propyl-1H-pyrazole-3-carbaldehyde in agrochemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies.

Core Synthetic Strategy: From Aldehyde to Bioactive Carboxamide

The primary application of 1-propyl-1H-pyrazole-3-carbaldehyde in agrochemical synthesis is as a precursor to 1-propyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is the key component for subsequent amide bond formation with a variety of aniline or other amine-containing fragments, yielding the final bioactive molecule. This two-step process is a robust and versatile route to a diverse range of agrochemicals.

Synthetic_Pathway Start 1-Propyl-1H-pyrazole-3-carbaldehyde Intermediate 1-Propyl-1H-pyrazole-3-carboxylic acid Start->Intermediate Oxidation Final_Product N-Aryl-1-propyl-1H-pyrazole-3-carboxamide (Agrochemical) Intermediate->Final_Product Amide Coupling Amine Substituted Aniline/Amine Amine->Final_Product

Caption: General synthetic workflow from 1-propyl-1H-pyrazole-3-carbaldehyde to the final agrochemical.

Part 1: Oxidation of 1-Propyl-1H-pyrazole-3-carbaldehyde

The conversion of the aldehyde functionality to a carboxylic acid is a critical first step. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO₄) being a common and effective choice for this transformation.[3][4]

Protocol 1: Potassium Permanganate Oxidation

This protocol is adapted from established procedures for the oxidation of similar heterocyclic aldehydes.[3]

Materials:

  • 1-Propyl-1H-pyrazole-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-propyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of pyridine and deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Oxidant: Slowly add potassium permanganate (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic. The pyridine in the solvent mixture acts as a base to prevent the formation of manganese dioxide (MnO₂) and promotes a milder oxidation.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and any brown manganese dioxide precipitate dissolves.

    • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 1-propyl-1H-pyrazole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.

Expected Yield: 85-95%

Characterization Data for 1-Propyl-1H-pyrazole-3-carboxylic acid (Anticipated):

Technique Expected Data
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet), two pyrazole ring protons (doublets), and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the propyl carbons, pyrazole ring carbons, and the carboxylic acid carbonyl carbon.
IR (KBr) A broad O-H stretch (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the carboxylic acid.

Part 2: Amide Coupling to Synthesize N-Aryl-1-propyl-1H-pyrazole-3-carboxamides

The formation of the amide bond is the final key step in the synthesis of the target agrochemical. This is typically achieved by activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with the desired aniline or amine.

Protocol 2: Two-Step Amide Coupling via Acid Chloride

This protocol outlines a general and robust method for the synthesis of pyrazole carboxamides.

Materials:

  • 1-Propyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step A: Formation of the Acid Chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend or dissolve 1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 1-propyl-1H-pyrazole-3-carbonyl chloride is often used directly in the next step without further purification.

Step B: Amide Bond Formation

  • Reaction Setup: In a separate round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Acid Chloride: Dissolve the crude 1-propyl-1H-pyrazole-3-carbonyl chloride from Step A in a small amount of anhydrous dichloromethane and add it dropwise to the aniline solution at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-aryl-1-propyl-1H-pyrazole-3-carboxamide can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 70-90%

Amide_Coupling_Workflow cluster_0 Step A: Acid Chloride Formation cluster_1 Step B: Amide Bond Formation Carboxylic_Acid 1-Propyl-1H-pyrazole-3-carboxylic acid Acid_Chloride 1-Propyl-1H-pyrazole-3-carbonyl chloride Carboxylic_Acid->Acid_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acid_Chloride Amide_Product N-Aryl-1-propyl-1H-pyrazole-3-carboxamide Acid_Chloride->Amide_Product Aniline Substituted Aniline Aniline->Amide_Product Base Triethylamine Base->Amide_Product

Caption: Workflow for the two-step amide coupling reaction.

Safety Precautions

  • 1-Propyl-1H-pyrazole-3-carbaldehyde and its derivatives should be handled in a well-ventilated fume hood. These compounds may cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water and should be handled with extreme caution in a fume hood.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use. [6][7][8]

Conclusion: A Versatile Building Block for Agrochemical Innovation

1-Propyl-1H-pyrazole-3-carbaldehyde is a valuable and versatile intermediate in the synthesis of a wide range of modern agrochemicals. The straightforward and high-yielding protocols for its conversion to pyrazole carboxamides make it an attractive starting material for the discovery and development of new crop protection agents. The ability to readily modify the aniline or amine coupling partner allows for the fine-tuning of the biological activity and spectrum of the final product. As the demand for more effective and selective agrochemicals continues to grow, the importance of key building blocks like 1-propyl-1H-pyrazole-3-carbaldehyde is set to increase.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Retrieved from [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205–214.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. (n.d.). Jetir.org.
  • Menpara, K., et al. (2015).
  • Sun, J., & Zhou, Y. (2015).
  • Sun, J., & Zhou, Y. (2015).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
  • Benchchem. (n.d.). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.
  • oxidation of aldehyde by KMNO4. (n.d.). ECHEMI.
  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.).
  • Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]

  • Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts.
  • Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618–3621.

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of 1-Propyl-1H-pyrazole-3-carbaldehyde Derivatives for Novel Kinase Inhibitors

Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its metabolic stability and versatile synthetic handles.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its metabolic stability and versatile synthetic handles.[1][2] Derivatives of pyrazole have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] This guide provides a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of compounds derived from 1-propyl-1H-pyrazole-3-carbaldehyde. We detail field-proven protocols for every stage of the process, from initial assay development and optimization to primary screening, data analysis, and a robust hit validation cascade designed to eliminate artifacts and confirm true biological activity.

Introduction: The Rationale for Screening Pyrazole Derivatives

The pursuit of novel therapeutic agents is a cornerstone of pharmaceutical research. Heterocyclic compounds, particularly those containing nitrogen, are of primary importance in this endeavor.[3] Among these, the pyrazole ring system has emerged as a critical building block, found in blockbuster drugs like Celecoxib and Sildenafil.[1][3] Its value lies in its favorable physicochemical properties and the synthetic tractability of its scaffold, which allows for the creation of large, diverse chemical libraries.

The starting scaffold for this campaign, 1-propyl-1H-pyrazole-3-carbaldehyde, is a versatile chemical building block.[4][5] The aldehyde functional group serves as a key reactive handle, enabling the generation of a diverse library of derivatives through reactions such as reductive amination, Wittig reactions, and condensations. This chemical diversity is paramount for exploring a wide range of chemical space and increasing the probability of discovering a specific interaction with a biological target.

High-Throughput Screening (HTS) is the industrial-scale process of assaying a large number of compounds against a specific biological target.[6] It is a critical first step in modern drug discovery, enabling the rapid identification of "hits"—compounds that modulate the target's activity.[7] This document outlines a robust HTS workflow tailored for a library of 1-propyl-1H-pyrazole-3-carbaldehyde derivatives against a representative protein kinase target. Protein kinases are a well-validated class of drug targets, and many pyrazole-containing compounds have been identified as potent kinase inhibitors.[8][9]

Assay Development and Optimization: The Foundation of a Successful Screen

The quality of an HTS campaign is entirely dependent on the quality of the underlying assay. The goal of assay development is to create a robust, reproducible, and miniaturizable method that can reliably distinguish between active and inactive compounds.[6] For kinase targets, ATP-depletion assays are a highly sensitive and HTS-amenable format.[10] They measure the reduction of ATP as the kinase transfers phosphate to its substrate, with the remaining ATP generating a luminescent signal.[11][12]

Causality in Assay Choice: Why a Luminescence-Based Kinase Assay?
  • High Sensitivity: Luminescent assays offer a superior signal-to-background ratio compared to many other methods, enabling the detection of even weakly potent inhibitors.[10][13]

  • Homogeneous Format: These are "mix-and-read" assays with no wash steps, which simplifies automation and reduces variability.[14]

  • Reduced Interference: Luminescence is less prone to interference from compound autofluorescence, a common source of false positives in fluorescence-based screens.[12][13]

Protocol 1: Assay Miniaturization and Optimization in 384-Well Format
  • Objective: To determine the optimal concentrations of kinase and substrate, and to confirm DMSO tolerance in a 384-well plate format.

  • Materials:

    • Target Kinase (e.g., a specific tyrosine kinase)

    • Kinase Substrate (peptide or protein)

    • ATP

    • Kinase Assay Buffer

    • Luminescent ATP Detection Reagent (e.g., CellTiter-Glo® or similar)

    • Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)

    • DMSO (Negative Control)

    • White, solid-bottom 384-well assay plates

  • Procedure:

    • Kinase Titration: Prepare serial dilutions of the kinase enzyme in assay buffer. Add to wells containing a fixed, saturating concentration of substrate and ATP. Incubate for the desired reaction time (e.g., 60 minutes). Stop the reaction and measure the remaining ATP using the luminescent reagent. The goal is to find the enzyme concentration that yields ~50-80% ATP consumption, ensuring the assay is sensitive to inhibitors.

    • ATP Km Determination: Using the optimized kinase concentration, perform the assay with varying concentrations of ATP. Plot kinase activity versus ATP concentration and fit to the Michaelis-Menten equation to determine the Km (the concentration at which the reaction rate is half of Vmax). For screening competitive inhibitors, running the assay at an ATP concentration near its Km provides the best sensitivity.

    • DMSO Tolerance: Run the optimized assay in the presence of varying concentrations of DMSO (e.g., 0.1% to 5%). Plot the signal versus DMSO concentration to identify the highest tolerable percentage that does not significantly inhibit the enzyme, typically <1% v/v.[6]

    • Z'-Factor Determination: Using the fully optimized conditions, prepare a plate with 16-24 wells of positive control (inhibitor at a concentration that gives >90% inhibition) and 16-24 wells of negative control (DMSO only).[15] Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Acceptance Criteria: An assay is considered suitable for HTS when it consistently yields a Z'-factor ≥ 0.5.[15][16][17]

ParameterOptimized ConditionRationale
Plate Format384-well, white, solid bottomReduces reagent usage and is compatible with luminescence detection.
Assay Volume20 µLBalances reagent cost with liquid handling accuracy.
Kinase Conc.e.g., 5 nMEmpirically determined to yield robust signal window.
Substrate Conc.e.g., 100 µMSaturating concentration to ensure kinase activity is the limiting factor.
ATP Conc.e.g., 10 µM (at Km)Provides optimal sensitivity for detecting ATP-competitive inhibitors.
Final DMSO Conc.0.5%Highest concentration with no significant effect on enzyme activity.
Quality Metric Result Interpretation
Z'-Factor0.78Excellent separation between controls; robust for HTS.[16][17]

The High-Throughput Screening Campaign

With a validated assay, the full library of 1-propyl-1H-pyrazole-3-carbaldehyde derivatives can be screened. This process relies on robotic automation to ensure consistency and throughput.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Processing Library Pyrazole Derivative Library (in DMSO) Dispense Compound Dispensing (Acoustic or Pin Tool) Library->Dispense AssayReady Assay-Ready Plates (384-well) AssayReady->Dispense ReagentAdd Addition of Kinase, Substrate, and ATP Dispense->ReagentAdd Incubate Incubation (e.g., 60 min at RT) ReagentAdd->Incubate Detection Addition of Luminescent Reagent Incubate->Detection Read Plate Reading (Luminometer) Detection->Read DataQC Raw Data QC & Normalization Read->DataQC HitSelect Hit Selection (Z-Score Calculation) DataQC->HitSelect PrimaryHits Primary Hit List HitSelect->PrimaryHits

Caption: Automated High-Throughput Screening (HTS) Workflow.

Protocol 2: Primary HTS of the Pyrazole Library
  • Objective: To screen the entire compound library at a single concentration to identify primary hits.

  • Plate Layout: Each 384-well plate should contain:

    • 320 wells for library compounds.

    • 16 wells for the positive control (e.g., Staurosporine).

    • 16 wells for the negative control (0.5% DMSO). This layout is critical for on-plate quality control and normalization.

  • Procedure (Automated):

    • Compound Transfer: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of each library compound from the source plates to the assay plates to achieve a final concentration of 10 µM.

    • Reagent Addition: Dispense the enzyme/substrate mix into all wells.

    • Initiate Reaction: Dispense the ATP solution to start the kinase reaction.

    • Incubation: Incubate plates at room temperature for the pre-determined optimal time (e.g., 60 minutes).

    • Signal Detection: Add the luminescent ATP detection reagent to quench the reaction and generate the signal.

    • Data Acquisition: Read the luminescence intensity on a compatible plate reader.

  • Daily QC: Before proceeding with analysis, the Z'-factor for the controls on each plate must be calculated. Any plate with a Z' < 0.5 should be flagged for review or re-screening.[18]

Data Analysis and Hit Identification

Raw data from an HTS campaign requires careful statistical analysis to confidently identify hits while minimizing false positives and negatives.[19][20][21]

Data_Analysis_Funnel RawData Raw Luminescence Data (Per Well) Normalization Percent Inhibition Calculation (Normalized to Plate Controls) RawData->Normalization ZScore Robust Z-Score Calculation Z = (x - median) / MAD Normalization->ZScore HitThreshold Hit Selection Threshold (e.g., Z-Score <= -3) ZScore->HitThreshold PrimaryHits Primary Hit List for Confirmation HitThreshold->PrimaryHits

Caption: Data analysis and hit selection funnel.

Methodology:
  • Normalization: The raw luminescence value for each well (x) is converted to percent inhibition using the plate's control wells: % Inhibition = 100 * (1 - (x - μ_pos) / (μ_neg - μ_pos))

  • Hit Selection: A simple percent inhibition cutoff is prone to being influenced by outliers. A more robust statistical method is the Z-score, which defines a hit based on its deviation from the plate median.[18] The robust Z-score is preferred as it uses the median and median absolute deviation (MAD), making it insensitive to outliers.[18] Robust Z-Score = (x - median_plate) / (1.4826 * MAD_plate)

  • Hit Criteria: Compounds are selected as primary hits if their robust Z-score is ≤ -3. This threshold corresponds to compounds whose activity is three standard deviations below the median of the plate, a statistically significant deviation.

Compound ID% InhibitionRobust Z-ScorePrimary Hit?
PYR-001238.2-0.55No
PYR-0045665.7-4.12Yes
PYR-0078992.1-6.89Yes
PYR-0101115.3-1.02No

Hit Validation Cascade: From Hit to Confirmed Candidate

A primary hit is not a validated compound. A rigorous, multi-step validation cascade is essential to eliminate false positives and build confidence in the selected hits.[22] The focus is on confirming activity, determining potency, and ensuring the mechanism of action is specific to the target.[23]

Validation_Cascade PrimaryHits Primary Hits (~1% of Library) Reconfirm 1. Hit Confirmation (Fresh Powder, Single Dose) PrimaryHits->Reconfirm DoseResponse 2. Dose-Response (IC50 Determination) Reconfirm->DoseResponse Orthogonal 3. Orthogonal Assay (Non-Luminescence Based) DoseResponse->Orthogonal Counterscreen 4. Counter-Screen (Luciferase Inhibition Assay) Orthogonal->Counterscreen Biophysical 5. Biophysical Validation (e.g., SPR, TSA) Counterscreen->Biophysical ValidatedHits Validated Hits (Ready for SAR) Biophysical->ValidatedHits

Caption: The Hit Validation and Triaging Cascade.

Protocol 3: IC50 Determination for Confirmed Hits
  • Objective: To determine the potency (IC50) of confirmed hits by generating a dose-response curve.

  • Procedure:

    • Obtain fresh, dry powder of the hit compounds to rule out degradation or concentration errors in the screening plates.

    • Create a 10-point, 3-fold serial dilution series for each compound, typically starting from 50 µM.

    • Perform the optimized kinase assay with the compound dilutions in triplicate.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.[24]

  • Triaging:

    • Orthogonal Assay: Confirmed hits should be tested in an assay that uses a different detection technology (e.g., a fluorescence polarization assay).[22] This ensures the compound's activity is not an artifact of the primary assay's detection system (e.g., inhibiting the luciferase enzyme).

    • Counter-Screen: A specific assay should be run to test for direct inhibition of the luciferase enzyme. Any compound active in this assay is a likely false positive.[23]

    • Biophysical Validation: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) can confirm direct, physical binding of the compound to the target kinase, providing the highest level of evidence for a specific interaction.[25][26]

Compound IDPrimary Screen (% Inh)Confirmed IC50 (µM)Orthogonal Assay IC50 (µM)Luciferase Counter-ScreenStatus
PYR-0045665.72.12.5InactiveValidated Hit
PYR-0078992.10.8> 501.2 µMFalse Positive
PYR-0152355.25.66.1InactiveValidated Hit

Conclusion and Next Steps

This application guide outlines a comprehensive and robust strategy for the high-throughput screening of a 1-propyl-1H-pyrazole-3-carbaldehyde derivative library to identify novel kinase inhibitors. By adhering to rigorous standards in assay development, employing sound statistical analysis, and executing a thorough hit validation cascade, researchers can confidently identify high-quality, validated hits. These compounds serve as the starting point for the next phase of drug discovery: lead optimization, where medicinal chemists will synthesize analogs to develop a preliminary understanding of the structure-activity relationship (SAR) and improve properties like potency, selectivity, and drug-like characteristics.[15]

References

  • Vertex AI Search. (2014). Data analysis approaches in high throughput screening. Google Cloud.
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  • NIH. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC.
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  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. sites.google.com.
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  • NIH. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH.
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Method

Scale-Up Synthesis of 1-Propyl-1H-pyrazole-3-carbaldehyde: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the scale-up synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde, a valuable building block in pharmaceutical and agrochemical research. The synthesis is pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the scale-up synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing with the N-alkylation of pyrazole to yield 1-propyl-1H-pyrazole, followed by a Vilsmeier-Haack formylation to afford the target aldehyde. This document offers in-depth technical insights, safety protocols, and scalable purification methods tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability in a larger-scale production environment.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, 1-substituted pyrazole-3-carbaldehydes are pivotal intermediates in the synthesis of a diverse range of bioactive molecules, including anti-inflammatory, anti-cancer, and anti-viral agents.[1] The target molecule, 1-propyl-1H-pyrazole-3-carbaldehyde, is a key precursor for the development of novel therapeutics and functional materials.

The synthetic route detailed herein is designed for scalability, emphasizing robust reaction conditions, straightforward workup procedures, and efficient purification techniques. The first step involves the N-alkylation of pyrazole with 1-bromopropane, a classic and scalable method for the preparation of N-substituted heterocycles. The subsequent Vilsmeier-Haack formylation is a powerful and widely used method for the introduction of a formyl group onto electron-rich aromatic systems like N-alkylpyrazoles.[2][3]

This guide provides a comprehensive framework for the safe and efficient production of 1-propyl-1H-pyrazole-3-carbaldehyde, addressing the critical aspects of process safety, optimization, and characterization.

Synthetic Strategy and Mechanistic Insights

The overall synthetic pathway is depicted below:

Synthesis_Pathway pyrazole Pyrazole propylpyrazole 1-Propyl-1H-pyrazole pyrazole->propylpyrazole Step 1: N-Alkylation (1-Bromopropane, Base) carbaldehyde 1-Propyl-1H-pyrazole-3-carbaldehyde propylpyrazole->carbaldehyde Step 2: Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Overall synthetic scheme for 1-propyl-1H-pyrazole-3-carbaldehyde.

Step 1: N-Alkylation of Pyrazole

The N-alkylation of pyrazole is a well-established transformation. In this protocol, 1-bromopropane is employed as the alkylating agent in the presence of a base. The base deprotonates the pyrazole, generating the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the desired 1-propyl-1H-pyrazole. While other alkylating agents can be used, 1-bromopropane is a cost-effective and readily available choice for scale-up.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4]

Mechanism of Vilsmeier-Haack Formylation:

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Propylpyrazole 1-Propyl-1H-pyrazole Intermediate Iminium Intermediate Propylpyrazole->Intermediate Attacks Vilsmeier Reagent Product 1-Propyl-1H-pyrazole-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

The electron-rich 1-propyl-1H-pyrazole then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate furnishes the final product, 1-propyl-1H-pyrazole-3-carbaldehyde.[5]

Detailed Experimental Protocols

Safety Precaution: The Vilsmeier-Haack reaction is exothermic and involves corrosive and water-reactive reagents. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be performed before commencing any scale-up synthesis.[6][7]

Step 1: Scale-Up Synthesis of 1-Propyl-1H-pyrazole

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
Pyrazole68.0868.08 g1.0
1-Bromopropane123.0147.6 g (1.2 eq)1.2
Potassium Carbonate138.21207.3 g (1.5 eq)1.5
Acetonitrile41.051 L-

Procedure:

  • Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add pyrazole (68.08 g, 1.0 mol) and potassium carbonate (207.3 g, 1.5 mol) in acetonitrile (1 L).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add 1-bromopropane (147.6 g, 1.2 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (500 mL) and extract with dichloromethane (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-propyl-1H-pyrazole.

  • Purification: Purify the crude product by vacuum distillation. The boiling point of 1-propyl-1H-pyrazole is approximately 155-157°C at atmospheric pressure.

Step 2: Scale-Up Synthesis of 1-Propyl-1H-pyrazole-3-carbaldehyde

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.5 mol scale)Moles
1-Propyl-1H-pyrazole110.1655.08 g0.5
N,N-Dimethylformamide (DMF)73.09219.3 g (3.0 eq)3.0
Phosphorus Oxychloride (POCl₃)153.33115.0 g (1.5 eq)0.75
Dichloromethane (DCM), anhydrous84.93500 mL-
Saturated aq. Sodium Bicarbonate-As needed-

Procedure:

  • Vilsmeier Reagent Formation: In a 2 L three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (219.3 g, 3.0 mol) and cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (115.0 g, 0.75 mol) dropwise via the dropping funnel while maintaining the internal temperature below 10°C. The formation of the Vilsmeier reagent is highly exothermic.[7] Stir the resulting viscous mixture at 0°C for 30-60 minutes.

  • Formylation Reaction: Dissolve 1-propyl-1H-pyrazole (55.08 g, 0.5 mol) in anhydrous DCM (200 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly and carefully pour it onto crushed ice (approximately 1 kg) with vigorous stirring. This step is also exothermic and should be performed with caution.

  • Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-propyl-1H-pyrazole-3-carbaldehyde by vacuum distillation. The boiling point of the product is estimated to be in the range of 100-110°C at reduced pressure.

Data Presentation

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
Pyrazole288-13-1C₃H₄N₂68.08White crystalline solid186-188
1-Propyl-1H-pyrazole1699-52-1C₆H₁₀N₂110.16Colorless liquid155-157
1-Propyl-1H-pyrazole-3-carbaldehyde1006349-16-1C₇H₁₀N₂O138.17Colorless to yellowish liquid~100-110 (at reduced pressure)

Process Safety and Optimization

  • Thermal Hazard Management: The formation of the Vilsmeier reagent is a highly exothermic process. On a large scale, it is crucial to have efficient cooling and to add the POCl₃ slowly to maintain temperature control. A runaway reaction can lead to a dangerous pressure buildup.[6][7] Consider using a semi-batch process where the POCl₃ is added at a controlled rate.

  • Quenching: The quenching of the reaction mixture with water or ice is also highly exothermic. This should be done slowly and with vigorous stirring in a vessel with adequate headspace to accommodate any potential gas evolution.

  • Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to ensure the reaction's efficiency and prevent the formation of by-products.[5]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical parameter. An excess of the Vilsmeier reagent is generally used to drive the reaction to completion. However, on a larger scale, optimizing this ratio can reduce costs and waste.

  • Purification: While column chromatography is a common laboratory purification technique, it is often not practical for large-scale synthesis. Vacuum distillation is a more scalable and economical method for purifying liquid products like 1-propyl-1H-pyrazole-3-carbaldehyde.[8]

Conclusion

This application note provides a robust and scalable two-step synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde. By detailing the experimental protocols, mechanistic rationale, and critical safety considerations, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries. The presented methodology is designed to be efficient, cost-effective, and amenable to scale-up, facilitating the production of this important synthetic intermediate.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Propyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic reasoning behind procedural steps, providing a robust framework for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 1-propyl-1H-pyrazole-3-carbaldehyde?

The most prevalent and direct method for the synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 1-propyl-1H-pyrazole.[1][2][3] The key reagents are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which react in situ to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[1][4][5][6]

Q2: What is the expected regioselectivity of the Vilsmeier-Haack reaction on 1-propyl-1H-pyrazole?

For N-substituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, predominantly occurs at the C4 position of the pyrazole ring.[7][8] This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible. Therefore, the reaction of 1-propyl-1H-pyrazole with the Vilsmeier reagent is expected to selectively yield 1-propyl-1H-pyrazole-4-carbaldehyde. The synthesis of the 3-carbaldehyde isomer is less direct and typically requires starting from a precursor that directs formylation to the 3-position or involves a multi-step synthetic sequence.

Q3: What are the critical safety precautions for this reaction?

The Vilsmeier-Haack reaction involves hazardous reagents.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] It should be handled with extreme care in a well-ventilated fume hood.

  • The Vilsmeier reagent is moisture-sensitive.

  • The reaction quenching, typically with ice water, is highly exothermic and must be performed slowly and cautiously.[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Q4: How can I monitor the reaction's progress?

The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[1] To do this, carefully take a small aliquot from the reaction mixture, quench it with a basic solution (e.g., saturated sodium bicarbonate), and extract it with an organic solvent like ethyl acetate. The resulting organic layer can then be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to observe the consumption of the starting material and the formation of the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Consistently Low or No Yield

A low yield of the desired 1-propyl-1H-pyrazole-3-carbaldehyde is the most common issue. Several factors can contribute to this problem.

Potential Cause 1: Inactive or Decomposed Vilsmeier Reagent The Vilsmeier reagent is the electrophile in this reaction, and its proper formation is critical.[4][5]

  • Explanation: The reagent is formed by the reaction of POCl₃ with DMF.[1][6] This process is highly sensitive to moisture. If any water is present in the glassware or solvent, it will hydrolyze the POCl₃ and the Vilsmeier reagent, rendering them inactive.

  • Solution:

    • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

    • Use anhydrous DMF. Commercially available anhydrous solvents are recommended.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[9]

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF (0-5 °C) and allowing it to stir for 30-60 minutes at that temperature before adding the pyrazole substrate.[1][9]

Potential Cause 2: Suboptimal Reaction Temperature Temperature plays a crucial role in the reaction rate and selectivity.

  • Explanation: If the temperature is too low, the reaction may be sluggish or stall completely.[9] Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the starting material or product.[9][10][11]

  • Solution: The optimal temperature often needs to be determined empirically. Start by heating the reaction mixture to 60-80 °C and monitor its progress by TLC.[9] If the reaction is slow, the temperature can be gradually increased. Some procedures for similar pyrazoles report temperatures up to 120 °C.[10][12]

Potential Cause 3: Incorrect Stoichiometry The molar ratio of reagents is a key parameter for optimization.

  • Explanation: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

  • Solution: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion.[9] A common starting point is to use 1.5 to 2.5 equivalents of POCl₃ relative to the pyrazole substrate.[9]

Problem 2: Formation of Multiple Products or Significant Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products.

Potential Cause 1: Isomeric Products While formylation is expected at the C4 position, small amounts of other isomers or di-formylated products can sometimes form, especially under harsh conditions.

  • Explanation: High temperatures or prolonged reaction times can sometimes reduce the regioselectivity of the reaction.

  • Solution:

    • Attempt the reaction at a lower temperature to favor the formation of the thermodynamically preferred product.[11]

    • Carefully monitor the reaction and stop it once the starting material has been consumed to avoid over-reaction.

Potential Cause 2: Substrate Decomposition Pyrazoles, while aromatic, can be sensitive to strongly acidic and high-temperature conditions.

  • Explanation: The highly acidic nature of the Vilsmeier-Haack reaction can lead to the degradation of the starting material or the desired product, resulting in a complex mixture of byproducts.

  • Solution:

    • Maintain careful temperature control throughout the reaction.

    • Minimize the reaction time as much as possible.

    • Ensure a controlled and efficient work-up procedure to neutralize the acidic reaction mixture promptly.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause 1: Product Solubility in Aqueous Layer The pyrazole-carbaldehyde product may have some water solubility, leading to losses during the extraction phase.

  • Explanation: The presence of the nitrogen atoms in the pyrazole ring and the polar aldehyde group can impart some water solubility to the molecule.

  • Solution:

    • During the work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase. This will "salt out" the organic product, driving it into the organic layer.[1]

    • Perform multiple extractions (at least 3) with a suitable organic solvent such as dichloromethane or ethyl acetate to ensure complete recovery of the product.[1]

Potential Cause 2: Emulsion Formation The formation of a stable emulsion during extraction can make phase separation difficult or impossible.

  • Explanation: Emulsions can form due to the presence of polar components and fine precipitates at the aqueous-organic interface.

  • Solution:

    • Add brine to the separatory funnel to help break the emulsion.

    • If necessary, filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

    • Allow the mixture to stand for an extended period to allow for phase separation.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions.

Reagents & Equipment:

  • 1-propyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Oven-dried round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and an inert gas inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes. The Vilsmeier reagent will form as a viscous, often pale-yellow complex.[9]

  • Formylation Reaction: Dissolve 1-propyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Heating: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly and carefully pour it onto a stirred mixture of ice and water. This step is highly exothermic.

  • Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).[9]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-propyl-1H-pyrazole-3-carbaldehyde.[9]

Data and Workflow Visualization

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Key Indicator Recommended Action
Moisture Contamination Sputtering during POCl₃ addition; low yield despite long reaction time.Use oven-dried glassware and anhydrous solvents under an inert atmosphere.
Suboptimal Temperature Reaction stalls at lower temperatures (TLC shows starting material).Gradually increase temperature (e.g., in 10 °C increments) and monitor via TLC.
Incorrect Stoichiometry Incomplete conversion of starting material.Increase the equivalents of the Vilsmeier reagent (POCl₃/DMF).
Inefficient Work-up Low isolated yield after extraction.Saturate the aqueous layer with brine and perform multiple extractions.

Diagram 1: Vilsmeier-Haack Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) pyrazole_prep 2. Dissolve 1-propyl-pyrazole in anhydrous solvent addition 3. Add pyrazole solution to Vilsmeier reagent @ 0°C pyrazole_prep->addition heating 4. Heat reaction mixture (e.g., 70°C) addition->heating monitoring 5. Monitor by TLC heating->monitoring quench 6. Quench with ice-water monitoring->quench Reaction Complete neutralize 7. Neutralize with NaHCO₃ quench->neutralize extract 8. Extract with organic solvent neutralize->extract purify 9. Dry, concentrate, and purify (Column Chromatography) extract->purify product Pure 1-propyl-1H-pyrazole-3-carbaldehyde purify->product

Caption: Experimental workflow for the synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G decision decision action action start Low Yield Observed check_moisture Were anhydrous conditions strictly maintained? start->check_moisture action_dry Action: Repeat reaction with oven-dried glassware and anhydrous solvents under N₂. check_moisture->action_dry No check_temp Was reaction monitored by TLC to completion? check_moisture->check_temp Yes action_monitor Action: Repeat and monitor by TLC. Increase temperature if reaction stalls. check_temp->action_monitor No check_workup Was work-up performed with brine wash and multiple extractions? check_temp->check_workup Yes action_workup Action: Re-extract aqueous layer with brine. For future runs, ensure proper work-up. check_workup->action_workup No action_reagents Action: Consider increasing equivalents of Vilsmeier reagent. Check purity of starting pyrazole. check_workup->action_reagents Yes

Caption: Decision-making process for troubleshooting low product yield.

References

  • Bakr F. Abdel-Wahab, Hanan A. Mohamed, Amr M. El-Agrody, Hassan A. El-Sayed, and Abd El-Aziz B. A. El-Tantawy. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC, 2011 (i), 196-245. [Link]

  • ResearchGate. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Accessed January 17, 2026. [Link]

  • PMC - NIH. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Accessed January 17, 2026. [Link]

  • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2018, v, 0-0. [Link]

  • Semantic Scholar. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Accessed January 17, 2026. [Link]

  • ARKIVOC. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Accessed January 17, 2026. [Link]

  • Kumari, S., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023, 13, 27695-27725. [Link]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Accessed January 17, 2026. [Link]

  • Hilaris Publisher. "A Concise Review on the Synthesis of Pyrazole Heterocycles." Accessed January 17, 2026. [Link]

  • Wikipedia. "Vilsmeier–Haack reaction." Accessed January 17, 2026. [Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction." Accessed January 17, 2026. [Link]

  • NROChemistry. "Vilsmeier-Haack Reaction." Accessed January 17, 2026. [Link]

  • ResearchGate. "Vilsmeier-Haack formylation of 1H-pyrazoles." Accessed January 17, 2026. [Link]

  • YouTube. "Vilsmeier-Haack Reaction Mechanism." Accessed January 17, 2026. [Link]

  • Organic Chemistry Portal. "Pyrazole synthesis." Accessed January 17, 2026. [Link]

  • Al-Tel, T. H. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." Arkivoc, 2011 (xi), 1-21. [Link]

  • Encyclopedia.pub. "Synthesis and Properties of Pyrazoles." Accessed January 17, 2026. [Link]

  • NIH. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." Accessed January 17, 2026. [Link]

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Pyrazole." Accessed January 17, 2026. [Link]

  • Asian Journal of Chemistry. "1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives." Accessed January 17, 2026. [Link]

  • NIH. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Accessed January 17, 2026. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the V-H Synthesis of Pyrazole-3-carbaldehydes

Welcome to the technical support center for the Vilsmeier-Haack (V-H) synthesis of pyrazole-3-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack (V-H) synthesis of pyrazole-3-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful formylation reaction. Here, we address common challenges and side product formations encountered during this synthesis, providing in-depth, experience-driven troubleshooting strategies to optimize your experimental outcomes.

I. Understanding the Core Reaction: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazoles.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][4][5] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, is then attacked by the electron-rich pyrazole ring.[6] Subsequent hydrolysis of the intermediate iminium salt yields the desired pyrazole-3-carbaldehyde.[4][7]

While the V-H reaction is a cornerstone of heterocyclic synthesis, its success is highly dependent on careful control of reaction parameters. Deviations can lead to a variety of side products, impacting yield and purity. This guide will walk you through the most common issues and their solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is sluggish or shows no conversion to the desired pyrazole-3-carbaldehyde. What are the likely causes and how can I fix this?

Several factors can contribute to low or no conversion in a Vilsmeier-Haack reaction. Let's break down the possibilities:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any water present in your DMF, POCl₃, or reaction glassware will decompose the reagent, halting the reaction.

    • Troubleshooting Protocol:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).

      • Use anhydrous DMF. If the solvent quality is uncertain, consider using a freshly opened bottle or drying it over molecular sieves.

      • Use fresh, high-purity POCl₃.

      • Prepare the Vilsmeier reagent at a low temperature (typically 0-5 °C) and use it promptly.[1]

  • Insufficiently Activated Pyrazole: The Vilsmeier reagent is a relatively weak electrophile.[5] If your pyrazole starting material has strong electron-withdrawing groups, the ring may not be nucleophilic enough to attack the Vilsmeier reagent.

    • Troubleshooting Protocol:

      • Increase the reaction temperature. Some less reactive pyrazoles require heating to proceed.[8][9]

      • Increase the stoichiometry of the Vilsmeier reagent. A higher concentration of the electrophile can drive the reaction forward.

      • Consider alternative, more potent formylating agents if the V-H reaction remains unsuccessful.

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be optimized for your specific substrate.

    • Troubleshooting Protocol:

      • Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC).[1]

      • If the reaction stalls, consider a stepwise increase in temperature.

      • For highly reactive pyrazoles, it may be necessary to maintain a low temperature throughout the reaction to prevent side product formation.

FAQ 2: I've isolated a significant amount of a chlorinated side product instead of my aldehyde. What is it and how can I prevent its formation?

This is a classic issue in Vilsmeier-Haack chemistry. The side product is likely a dichloromethylated pyrazole, arising from incomplete hydrolysis of the intermediate iminium salt.

Mechanism of Dichloromethylated Side Product Formation:

Caption: Formation of Dichloromethylated Pyrazole.

  • Causality: During the reaction, the Vilsmeier reagent can act as a source of chloride ions. If the hydrolysis step is not efficient, a chloride ion can attack the iminium salt, leading to the formation of the dichloromethylated adduct. This is often exacerbated by an excess of POCl₃.

  • Troubleshooting Protocol: Optimizing the Hydrolysis Step

    • Controlled Quenching: After the formylation is complete (as determined by TLC), pour the reaction mixture slowly onto crushed ice with vigorous stirring. This rapid cooling and dilution helps to promote hydrolysis over chlorination.

    • pH Adjustment: The hydrolysis is typically facilitated under basic conditions. After the initial quench, carefully neutralize the mixture with a base such as sodium hydroxide, sodium carbonate, or sodium bicarbonate solution until the pH is basic.[7] This will drive the hydrolysis of the iminium salt to completion.

    • Sufficient Hydrolysis Time: Allow the quenched reaction mixture to stir for a sufficient period (e.g., several hours or overnight) to ensure complete hydrolysis before proceeding with extraction.

FAQ 3: My final product is contaminated with the corresponding pyrazole-3-carboxylic acid. How did this happen and how can I avoid it?

The formation of a carboxylic acid is due to the over-oxidation of the desired aldehyde.

Oxidation Pathway:

Caption: Oxidation of Aldehyde to Carboxylic Acid.

  • Causality: Aldehydes are susceptible to oxidation, which can occur during a prolonged reaction at elevated temperatures, during the work-up if exposed to air for extended periods, or if oxidizing impurities are present.

  • Troubleshooting Protocol: Minimizing Oxidation

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially if elevated temperatures are required.

    • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without undue delay.

    • Purification Strategy: If the carboxylic acid does form, it can often be removed during purification.

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.

      • Chromatography: Flash column chromatography is also effective for separating the more polar carboxylic acid from the aldehyde.[10]

FAQ 4: I'm observing formylation at an undesired position on the pyrazole ring. How can I improve the regioselectivity?

The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is primarily governed by the electronic and steric effects of the substituents on the ring. Formylation typically occurs at the C4 position.

  • Causality:

    • Steric Hindrance: Bulky substituents at the N1 or C5 positions can hinder the approach of the Vilsmeier reagent to the C4 position, potentially leading to formylation at other sites.

    • Electronic Effects: The electronic nature of the substituents can influence the electron density at different positions of the pyrazole ring, thereby directing the electrophilic attack.

  • Troubleshooting Protocol: Controlling Regioselectivity

    • Protecting Groups: If an undesired formylation is occurring at a reactive site, consider the use of a temporary protecting group to block that position.

    • Modification of Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.

    • Re-evaluation of Synthetic Strategy: In some cases, it may be more efficient to synthesize a pyrazole precursor that already has the desired substitution pattern to direct the formylation to the intended position.

III. Summary of Key Troubleshooting Parameters

Problem Potential Cause(s) Recommended Solution(s)
Low/No Conversion Inactive Vilsmeier reagent; Insufficiently activated pyrazole; Suboptimal reaction conditionsUse anhydrous reagents and glassware; Increase reaction temperature and/or reagent stoichiometry; Monitor reaction by TLC and optimize time/temperature.[1]
Dichloromethylated Side Product Incomplete hydrolysis of the iminium salt intermediateControlled quenching on ice; Adjust pH to basic during work-up; Allow sufficient time for hydrolysis.[7]
Carboxylic Acid Formation Oxidation of the aldehyde productConduct reaction under an inert atmosphere; Prompt work-up and purification; Use acid-base extraction or chromatography for removal.
Poor Regioselectivity Steric hindrance; Unfavorable electronic effectsUtilize protecting groups; Lower reaction temperature; Re-evaluate the synthetic route.

IV. Experimental Protocol: A General Guideline for Vilsmeier-Haack Formylation of Pyrazoles

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent may be observed.[10]

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane).

    • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]

    • Monitor the reaction by TLC. The reaction may be complete at low temperatures or may require warming to room temperature or heating.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of an aqueous solution of a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is ~8-9.

    • Stir the mixture for 1-2 hours to ensure complete hydrolysis.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) several times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.[11][12]

V. References

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chahal, M., Dhillon, S., Rani, P., Kumari, G., Aneja, D. K., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604–26629. [Link]

  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt - ChemTube3D. (n.d.). Retrieved January 17, 2026, from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196–245. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Bieliauskas, A., Malina, L., Varvuolytė, G., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Popov, A. V., Tvorogov, A. D., & Trifonov, R. E. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11635-11645. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604-26629. [Link]

  • Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-17. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Retrieved January 17, 2026, from

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Popov, A. V., Tvorogov, A. D., & Trifonov, R. E. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2018(5), 1-15. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Propyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support resource for the purification of 1-propyl-1H-pyrazole-3-carbaldehyde (CAS 1006349-16-1). This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-propyl-1H-pyrazole-3-carbaldehyde (CAS 1006349-16-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy, ensuring the highest purity for your downstream applications.

The purification of N-alkyl pyrazole aldehydes can be non-trivial. The presence of a basic nitrogen atom within the aromatic ring, combined with the reactive aldehyde functionality, introduces specific challenges that standard protocols may not adequately address. This guide provides a systematic approach to tackling these issues head-on.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered during the purification of 1-propyl-1H-pyrazole-3-carbaldehyde.

Q1: What are the most probable impurities I should expect from a Vilsmeier-Haack synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a standard and effective method for the formylation of pyrazoles.[1][2] However, the reaction workup can leave behind a characteristic profile of impurities that you must be prepared to address:

  • Unreacted Starting Material: Incomplete formylation will leave residual 1-propyl-1H-pyrazole.

  • Residual Solvent: N,N-Dimethylformamide (DMF) is often used as both a reagent and solvent.[3][4] Due to its high boiling point, it can be difficult to remove completely by simple evaporation and may co-elute with the product in chromatography if not properly addressed during the aqueous workup.

  • Hydrolyzed Vilsmeier Reagent: The reaction is quenched with water or a basic solution, leading to inorganic salts and other byproducts that are typically removed during an aqueous workup. Inefficient phase separation can carry these into the crude product.

  • Oxidized Product (1-propyl-1H-pyrazole-3-carboxylic acid): Aldehydes are susceptible to air oxidation, which can occur during the reaction, workup, or even storage.[5] This acidic impurity can cause significant issues, such as tailing during column chromatography.

  • Positional Isomers: Depending on the substitution of the parent pyrazole, formylation can sometimes yield a mixture of regioisomers, although the 3-carbaldehyde is typically favored from 1-propyl-pyrazole.

Q2: My crude NMR shows a clean conversion, but the product streaks badly on my silica gel TLC plate. What is happening?

A2: This is a classic problem when purifying basic compounds like pyrazoles on standard silica gel. The underlying cause is the interaction between the basic nitrogen atom of the pyrazole ring and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-covalent interaction slows the compound's movement down the plate in an uneven manner, resulting in significant tailing or streaking. The product effectively "sticks" to the stationary phase.

To resolve this, you must neutralize these acidic sites. The most common and effective solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) , to your chromatography eluent (typically 0.1-1% by volume).[6] This amine will preferentially bind to the acidic sites on the silica, allowing your pyrazole aldehyde to elute cleanly and symmetrically.

Q3: Can I use a simple acid-base extraction to purify my product?

A3: While tempting, a full acid-base extraction is generally not recommended as the primary purification method for this compound. The pyrazole nitrogen is only weakly basic, requiring a relatively strong acid to protonate fully. More importantly, the aldehyde group can be sensitive to both strong acidic and strong basic conditions, potentially leading to degradation or side reactions like aldol condensations. However, a mild basic wash (e.g., with aqueous sodium bicarbonate) during the initial workup is highly recommended to remove acidic impurities like the corresponding carboxylic acid.[5][7]

Section 2: Purification Method Selection

Choosing the right purification technique is critical and depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision workflow and comparison table are designed to guide your choice.

Purification_Decision_Tree start Crude 1-propyl-1H-pyrazole-3-carbaldehyde check_impurities What is the primary impurity? start->check_impurities impurity_sm Starting Material / Non-Aldehyde Organics check_impurities->impurity_sm Similar Polarity impurity_acid Carboxylic Acid / Baseline Material check_impurities->impurity_acid Acidic impurity_dmf High-Boiling Solvent (DMF) check_impurities->impurity_dmf Solvent impurity_mixed Complex Mixture check_impurities->impurity_mixed Multiple Impurities method_chromatography Flash Column Chromatography impurity_sm->method_chromatography method_salt Acid Salt Crystallization impurity_sm->method_salt If product is major component method_bisulfite Bisulfite Adduct Formation impurity_acid->method_bisulfite method_distill High-Vacuum Distillation impurity_dmf->method_distill impurity_mixed->method_chromatography impurity_mixed->method_bisulfite If others are non-aldehydic

Caption: Decision tree for selecting a primary purification method.

Comparison of Primary Purification Techniques
TechniquePrimary Use CaseProsCons
Flash Column Chromatography Removing impurities of different polarity (e.g., starting material, side products).[8]High resolution, versatile, applicable to most organic impurities.Can be slow and solvent-intensive for large scales; potential for product degradation on acidic silica.
Bisulfite Adduct Formation Specifically separating the aldehyde from all non-aldehyde impurities.[9][10]Highly selective for aldehydes, excellent for removing stubborn impurities, scalable.Requires chemical reaction and regeneration steps; may not be suitable for sterically hindered aldehydes.[9]
High-Vacuum Distillation Removing non-volatile or very high-boiling impurities from the liquid product.Excellent for large scales, avoids solvents.Requires product to be thermally stable; ineffective for impurities with similar boiling points.
Acid Salt Crystallization Purifying a solid derivative of the product from soluble impurities.[11]Can provide very high purity material, effective for large scales.Product is a liquid, requiring derivatization; adds extra synthetic steps.

Section 3: Troubleshooting Guides for Specific Techniques

This section provides in-depth solutions to problems you might encounter with the most common purification methods.

Guide 1: Flash Column Chromatography
  • Problem: My product is eluting as a broad, tailing band, even with triethylamine in the eluent.

    • Scientific Cause: While triethylamine neutralizes surface acidity, severe tailing can also be caused by using an eluent that is too polar. A highly polar solvent system can lead to undesirable interactions and poor band shape. Another possibility is column overloading; too much crude material for the amount of silica used will always result in poor separation.

    • Solutions:

      • Optimize Eluent Polarity: Systematically decrease the polarity of your eluent. For this compound, a good starting point is a gradient of 5% to 20% ethyl acetate in hexanes. Find the "sweet spot" where the Rf of your product on TLC is ~0.3.

      • Check Column Loading: A general rule of thumb is to load no more than 1g of crude material per 50g of silica gel (a 1:50 ratio). For difficult separations, this ratio may need to be increased to 1:100 or more.

      • Consider an Alternative Stationary Phase: If problems persist, switch to a less acidic stationary phase like neutral alumina.

Guide 2: Purification via Bisulfite Adduct

Bisulfite_Workflow cluster_extraction Phase Separation aq_phase Aqueous Layer (Contains Aldehyde Adduct) regenerate Regenerate Aldehyde: Add Base (e.g., NaHCO₃ or NaOH) to Aqueous Layer aq_phase->regenerate org_phase Organic Layer (Contains Impurities) start Crude Aldehyde Mixture (in a miscible co-solvent like MeOH or DMF) add_bisulfite Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) start->add_bisulfite shake Vigorous Mixing add_bisulfite->shake extract Add Water & Immiscible Organic Solvent (e.g., Ethyl Acetate) shake->extract extract->aq_phase extract->org_phase final_extract Extract Purified Aldehyde into Fresh Organic Solvent regenerate->final_extract finish Dry and Concentrate Purified Aldehyde final_extract->finish

Caption: Experimental workflow for aldehyde purification via bisulfite adduct.

  • Problem: After adding sodium bisulfite, no solid adduct precipitated. Did the reaction fail?

    • Scientific Cause: The formation of a precipitate is not guaranteed. The bisulfite adducts of many lower molecular weight or more polar aldehydes are freely soluble in the aqueous reaction mixture.[9][10] This is not a failure but simply means the separation must be achieved through liquid-liquid extraction rather than filtration.

    • Solution: Proceed with the workup as planned. Add an immiscible organic solvent (like ethyl acetate or dichloromethane). Your non-aldehyde impurities will partition into the organic layer, while the water-soluble aldehyde-bisulfite adduct will remain in the aqueous layer. Separate the layers, and then proceed to regenerate the aldehyde from the aqueous phase.[7]

  • Problem: The final yield of my purified aldehyde is extremely low after regeneration.

    • Scientific Cause: There are two primary culprits for low yield in this procedure. First, the regeneration of the aldehyde from the adduct is a pH-dependent equilibrium. If the aqueous layer is not made sufficiently basic, the adduct will not fully decompose back to the free aldehyde. Second, the aldehyde may have limited solubility in your extraction solvent, leading to inefficient recovery.

    • Solutions:

      • Ensure Complete Regeneration: After separating the aqueous layer containing the adduct, add a base (saturated sodium bicarbonate for sensitive aldehydes, or 1M NaOH for more robust ones) and stir vigorously for at least 30 minutes. Check the pH of the aqueous layer to ensure it is >8.[10]

      • Optimize Extraction: Extract the basified aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the purified aldehyde.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific crude material and analytical results (TLC, NMR).

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack a stable bed.

  • Loading: Dissolve your crude 1-propyl-1H-pyrazole-3-carbaldehyde in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity (e.g., from 5% to 10% to 20% ethyl acetate) to elute your product. Crucially, ensure your eluent is modified with 0.5% triethylamine throughout the entire run.

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified liquid product.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted from established methods for aldehyde purification.[7][9][10]

  • Adduct Formation: Dissolve the crude aldehyde mixture (e.g., 5g) in methanol (25 mL). In a separate flask, prepare a saturated solution of sodium bisulfite in water (~10g in 30 mL). Add the bisulfite solution to the methanol solution and stir vigorously at room temperature for 1-2 hours.

  • Impurity Removal: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (which contains the aldehyde adduct) into a clean flask. Wash the organic layer once more with a small amount of water and combine the aqueous layers. The organic layer contains the impurities and can be discarded.

  • Aldehyde Regeneration: To the combined aqueous layers, add an equal volume of ethyl acetate (e.g., 100 mL). While stirring, slowly add a saturated solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is >8.

  • Final Extraction: Shake the separatory funnel vigorously. Separate the layers and collect the organic phase. Extract the aqueous layer two more times with fresh ethyl acetate.

  • Finishing: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure 1-propyl-1H-pyrazole-3-carbaldehyde.

References

  • T. L. Siddall et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Available at: [Link]

  • S. J. Gharpure et al. (2014). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. PMC. Available at: [Link]

  • F. Shi et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]

  • D. S. Reddy et al. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]

  • J. E. Hein et al. (2016). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • D. S. Lauria et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • Reddit. (2015). Purifying aldehydes? Available at: [Link]

  • N. D. Paul et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]

Sources

Optimization

Technisches Support-Center: Fehlerbehebung bei niedrigen Umwandlungsraten in Reaktionen mit 1-Propyl-1H-pyrazol-3-carbaldehyd

Answering in German, as requested by the user. Willkommen im technischen Support-Center.

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as requested by the user.

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die bei Reaktionen mit 1-Propyl-1H-pyrazol-3-carbaldehyd auf niedrige Umwandlungsraten stoßen. Als leitender Anwendungswissenschaftler werde ich Sie durch häufige Probleme und deren Lösungen führen, wobei der Schwerpunkt auf den zugrunde liegenden chemischen Prinzipien liegt.

Abschnitt 1: Häufig gestellte Fragen (FAQs) – Erste Schritte zur Fehlerbehebung

Dieser Abschnitt befasst sich mit den ersten grundlegenden Überprüfungen, die bei unerwartet niedrigen Reaktionsausbeuten durchgeführt werden sollten.

F1: Meine Reaktion mit 1-Propyl-1H-pyrazol-3-carbaldehyd zeigt eine geringe oder keine Umwandlung. Was sind die ersten und wichtigsten Überprüfungen, die ich durchführen sollte?

A1: Bei niedrigen Ausbeuten ist ein systematischer Ansatz entscheidend.[1] Beginnen Sie mit den Grundlagen, bevor Sie komplexere Variablen in Betracht ziehen:

  • Reinheit und Stabilität der Reagenzien: Überprüfen Sie die Qualität Ihres 1-Propyl-1H-pyrazol-3-carbaldehyds. Aldehyde können zu den entsprechenden Carbonsäuren oxidieren, insbesondere bei unsachgemäßer Lagerung. Überprüfen Sie auch die Reinheit aller anderen Reaktanten, Katalysatoren und die Trockenheit der verwendeten Lösungsmittel.[1]

  • Reaktionsbedingungen: Stellen Sie sicher, dass die Temperatur, die Reaktionszeit und die Konzentrationen korrekt sind.[1] Viele Reaktionen, insbesondere solche, die metallorganische Reagenzien oder starke Basen verwenden, erfordern eine inerte Atmosphäre (Stickstoff oder Argon), um eine Zersetzung der Reagenzien zu verhindern.[1]

  • Effizientes Mischen: Bei heterogenen Reaktionen kann unzureichendes Rühren zu niedrigen Reaktionsgeschwindigkeiten führen. Stellen Sie sicher, dass die Rührgeschwindigkeit für das Volumen und die Viskosität Ihres Reaktionsgemisches ausreichend ist.[1]

  • Reaktionsüberwachung: Verfolgen Sie den Reaktionsfortschritt aktiv mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS). Dies hilft festzustellen, ob die Reaktion langsam verläuft, bei einer bestimmten Umwandlung stehen bleibt oder ob das Produkt sich unter den Reaktionsbedingungen zersetzt.[1]

F2: Wie kann ich die Reinheit und Stabilität meines 1-Propyl-1H-pyrazol-3-carbaldehyd-Ausgangsmaterials überprüfen?

A2: Die Qualität Ihres Ausgangsmaterials ist von größter Bedeutung. Hier sind einige Schritte zur Überprüfung:

  • Visuelle Inspektion: Das Produkt wird als Flüssigkeit beschrieben. Eine signifikante Verfärbung (z. B. eine starke Gelb- oder Braunfärbung) kann auf Zersetzung hindeuten.

  • Analytische Überprüfung:

    • ¹H-NMR: Nehmen Sie ein ¹H-NMR-Spektrum auf. Suchen Sie nach dem charakteristischen Aldehyd-Proton-Signal. Das Vorhandensein eines breiten Singuletts im Bereich von 10–12 ppm könnte auf die entsprechende Carbonsäure hinweisen.

    • GC-MS: Die Gaschromatographie-Massenspektrometrie ist eine ausgezeichnete Methode, um die Reinheit zu beurteilen und Verunreinigungen zu identifizieren.

  • Lagerung: Lagern Sie die Verbindung bei Raumtemperatur, vorzugsweise unter einer inerten Atmosphäre, um die Oxidation zu minimieren. Wenn Sie die Verbindung über längere Zeiträume lagern, sollten Sie eine Aliquotierung in Betracht ziehen, um wiederholtes Öffnen des Behälters zu vermeiden.

F3: Gibt es spezifische chemische Eigenschaften des Pyrazolrings, die meine Reaktion beeinflussen könnten?

A3: Ja, die Struktur des Pyrazolrings selbst spielt eine wichtige Rolle für die Reaktivität des Aldehyds:

  • Basizität des N2-Stickstoffs: Das freie Elektronenpaar am N2-Atom des Pyrazolrings verleiht ihm Lewis-basische Eigenschaften.[2] Dieser Stickstoff kann mit Lewis-Säure-Katalysatoren (z. B. ZnCl₂, TiCl₄) oder Metallkatalysatoren (z. B. Palladium, Kupfer) koordinieren und diese desaktivieren. Er kann auch mit starken Säuren reagieren, was die Löslichkeit und Reaktivität beeinflussen kann.

  • Elektronische Effekte: Der Pyrazolring ist ein elektronenziehender Heterocyclus. Dies verringert die Elektronendichte am Aldehyd-Kohlenstoff, was ihn zwar anfälliger für nukleophile Angriffe macht, aber auch die Reaktivität in bestimmten Kondensationsreaktionen im Vergleich zu elektronenreichen aromatischen Aldehyden verändern kann.[3]

Allgemeiner Workflow zur Fehlerbehebung

Das folgende Diagramm skizziert einen logischen Ansatz zur Diagnose von Problemen mit niedriger Umwandlung.

G start Niedrige Umwandlung beobachtet check_purity Reinheit der Reagenzien und Lösungsmittel prüfen start->check_purity purity_ok Reinheit OK? check_purity->purity_ok check_conditions Reaktionsbedingungen (Temperatur, Zeit, Atmosphäre) überprüfen conditions_ok Bedingungen korrekt? check_conditions->conditions_ok check_setup Reaktionsaufbau (Mischen, Inertgas) kontrollieren optimize_setup Aufbau verbessern (z.B. Entgasen) check_setup->optimize_setup Nein analyze_byproducts Nebenprodukte analysieren (DC, LC-MS) check_setup->analyze_byproducts Ja purity_ok->check_conditions Ja purify Reagenzien aufreinigen/ neue Charge verwenden purity_ok->purify Nein conditions_ok->check_setup Ja adjust_conditions Temperatur/Zeit/ Konzentration anpassen conditions_ok->adjust_conditions Nein purify->start adjust_conditions->start optimize_setup->start mechanistic_issue Mechanistisches Problem identifizieren analyze_byproducts->mechanistic_issue solution Gezielte Optimierung (Katalysator, Base, etc.) mechanistic_issue->solution

Abbildung 1: Ein systematischer Workflow zur Fehlerbehebung bei Reaktionen mit niedriger Umwandlung.

Abschnitt 2: Fehlerbehebung bei spezifischen Reaktionstypen

Hier befassen wir uns mit Problemen, die bei gängigen Umwandlungen von 1-Propyl-1H-pyrazol-3-carbaldehyd auftreten können.

Reduktive Aminierung

Die reduktive Aminierung ist eine weit verbreitete Methode zur Synthese von Aminen aus Carbonylverbindungen.[4]

F: Meine reduktive Aminierung von 1-Propyl-1H-pyrazol-3-carbaldehyd mit einem primären/sekundären Amin führt zu einer geringen Ausbeute des gewünschten Produkts. Was sind die potenziellen Ursachen?

A: Probleme bei der reduktiven Aminierung lassen sich typischerweise in zwei Kategorien einteilen: ineffiziente Imin-/Enaminbildung oder ineffektive Reduktion.

ProblemMögliche Ursache(n)Lösungsvorschläge
Keine oder geringe Iminbildung Falscher pH-Wert: Die Iminbildung ist säurekatalysiert, aber zu viel Säure protoniert das Amin und macht es un-nukleophil. Wasser: Die Reaktion ist ein Gleichgewicht; das entstehende Wasser muss entfernt werden.Fügen Sie eine katalytische Menge einer milden Säure wie Essigsäure hinzu. Verwenden Sie ein Trockenmittel (z. B. MgSO₄, Molekularsiebe) oder führen Sie die Reaktion in einem Lösungsmittel durch, das die azeotrope Entfernung von Wasser ermöglicht (z. B. Toluol mit Dean-Stark-Apparatur).
Aldehyd wird zum Alkohol reduziert Falsches Reduktionsmittel: Starke Hydrid-Donoren wie Natriumborhydrid (NaBH₄) können den Aldehyd direkt reduzieren, bevor das Imin gebildet wird.Verwenden Sie ein milderes, pH-selektives Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) .[4] Dieses Reagenz ist unter leicht sauren Bedingungen am reaktivsten und reduziert das gebildete Iminiumion viel schneller als den Aldehyd.
Ausgangsmaterial bleibt unverändert Sterisch anspruchsvolles Amin: Stark gehinderte Amine reagieren möglicherweise nur langsam oder gar nicht. Niedrige Nukleophilie des Amins: Elektronenarme Amine (z. B. Aniline mit elektronenziehenden Gruppen) sind weniger reaktiv.Erhöhen Sie die Reaktionstemperatur und -zeit. Führen Sie die Reaktion in zwei Schritten durch: Bilden Sie zuerst das Imin (z. B. unter Rückfluss in Toluol mit Wasserabscheider) und reduzieren Sie es dann in einem separaten Schritt.
Unbekannte Nebenprodukte Amin-Reaktivität: Das Amin könnte mit dem Lösungsmittel oder sich selbst reagieren. Basizität des Pyrazols: Das Pyrazol-N2 könnte mit sauren Katalysatoren oder Additiven reagieren.Vereinfachen Sie das System. Führen Sie die Reaktion unter streng inerten Bedingungen durch. Analysieren Sie die Nebenprodukte mittels LC-MS, um die Fehlerbehebung zu lenken.
Beispielprotokoll: Optimierte reduktive Aminierung
  • Lösen Sie 1-Propyl-1H-pyrazol-3-carbaldehyd (1,0 Äq.) und das Amin (1,2 Äq.) in einem trockenen aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).

  • Fügen Sie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.) portionsweise bei Raumtemperatur hinzu.[4]

  • Rühren Sie die Mischung bei Raumtemperatur und überwachen Sie den Fortschritt mittels DC oder LC-MS. Die Reaktion dauert typischerweise 1 bis 24 Stunden.[4]

  • Nach Abschluss der Reaktion löschen Sie diese vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃).

  • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat), trocknen Sie die organische Phase über Na₂SO₄ oder MgSO₄ und reinigen Sie das Rohprodukt mittels Säulenchromatographie.

G Aldehyde Pyrazol-Aldehyd Acid + H⁺ (kat.) - H₂O StrongReducer [H⁻] z.B. NaBH₄ Amine R₂NH Iminium Iminium-Ion (Zwischenprodukt) Reducer [H⁻] z.B. NaBH(OAc)₃ Product Ziel-Amin Alcohol Nebenprodukt: Reduzierter Alkohol Acid->Iminium Schritt 1: Iminbildung Reducer->Product Schritt 2: Reduktion StrongReducer->Alcohol Unerwünschte Seitenreaktion

Abbildung 2: Reaktionsweg der reduktiven Aminierung und eine häufige Fehlerquelle.

Wittig-Reaktion / Horner-Wadsworth-Emmons (HWE)

Diese Reaktionen sind grundlegend für die Synthese von Alkenen aus Carbonylverbindungen.[5]

F: Meine Wittig- oder HWE-Reaktion zur Umsetzung von 1-Propyl-1H-pyrazol-3-carbaldehyd in ein Alken verläuft schlecht.

A: Der Erfolg einer Wittig/HWE-Reaktion hängt fast ausschließlich von der effizienten Erzeugung des Ylids/Phosphonatanions und dessen anschließender Reaktion mit dem Aldehyd ab.

ProblemMögliche Ursache(n)Lösungsvorschläge
Keine Ylidbildung Unzureichend starke Base: Die Acidität der α-Protonen des Phosphoniumsalzes/Phosphonatesters bestimmt die erforderliche Basenstärke. Stabilisierte Ylide (mit einer elektronenziehenden Gruppe wie -CO₂Et) sind weniger basisch und können mit schwächeren Basen (z. B. NaH, K₂CO₃) erzeugt werden. Nicht stabilisierte Ylide (mit Alkylsubstituenten) erfordern sehr starke Basen (z. B. n-BuLi, NaNH₂).[5][6] Feuchtigkeit: Starke Basen wie n-BuLi werden durch Spuren von Wasser zerstört.Wählen Sie die Base entsprechend Ihrem Substrat. Stellen Sie sicher, dass alle Glasgeräte absolut trocken sind und verwenden Sie trockene Lösungsmittel. Titrieren Sie Ihr n-BuLi vor Gebrauch, um die genaue Konzentration zu kennen.
Ylid reagiert nicht mit Aldehyd Geringe Reaktivität des Ylids: Stabilisierte Ylide sind weniger reaktiv und reagieren möglicherweise nicht mit sterisch gehinderten oder elektronisch desaktivierten Aldehyden.[7] Sterische Hinderung: Die sterische Hinderung am Aldehyd oder Ylid kann die Reaktion verlangsamen oder verhindern.Wechseln Sie zu den reaktiveren HWE-Bedingungen, wenn Sie ein stabilisiertes Ylid verwenden. Erhöhen Sie die Reaktionstemperatur (Vorsicht: Dies kann die Stereoselektivität beeinflussen).
Niedrige Ausbeute trotz Reaktion Nebenreaktionen der Base: Die starke Base könnte mit anderen funktionellen Gruppen im Molekül reagieren. Das Pyrazol-N-H (falls ungeschützt) oder sogar C-H-Bindungen könnten deprotoniert werden. Zersetzung des Aldehyds: Aldehyde können unter stark basischen Bedingungen Aldol-Kondensationen oder Cannizzaro-Reaktionen eingehen.[3]Fügen Sie den Aldehyd erst hinzu, nachdem das Ylid vollständig gebildet ist, und führen Sie die Reaktion bei niedriger Temperatur durch (z. B. -78 °C bis 0 °C), um Nebenreaktionen zu minimieren.
Beispielprotokoll: Wittig-Reaktion (nicht stabilisiertes Ylid)
  • Suspendieren Sie das Triphenylphosphoniumsalz (1,1 Äq.) in trockenem THF unter einer Argon-Atmosphäre in einem flammgetrockneten Kolben.

  • Kühlen Sie die Suspension auf -78 °C oder 0 °C ab.

  • Fügen Sie langsam n-Butyllithium (n-BuLi) (1,05 Äq.) hinzu. Eine Farbänderung (oft zu tiefrot oder orange) zeigt die Ylidbildung an.[6]

  • Rühren Sie die Mischung 30–60 Minuten bei dieser Temperatur.

  • Fügen Sie eine Lösung von 1-Propyl-1H-pyrazol-3-carbaldehyd (1,0 Äq.) in trockenem THF langsam hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Löschen Sie die Reaktion mit gesättigter wässriger Ammoniumchloridlösung (NH₄Cl).

  • Extrahieren Sie das Produkt, trocknen Sie es und reinigen Sie es mittels Säulenchromatographie, um das Alken vom Triphenylphosphinoxid-Nebenprodukt zu trennen.

Aldol-Kondensation

Die Aldol-Kondensation ist eine klassische C-C-Bindungsknüpfungsreaktion.

F: Ich habe Schwierigkeiten, eine Aldol-Kondensation zwischen 1-Propyl-1H-pyrazol-3-carbaldehyd und einem Keton/einer anderen Carbonylverbindung durchzuführen.

A: Aldol-Kondensationen, insbesondere gekreuzte, sind empfindlich gegenüber den Reaktionsbedingungen und der Reaktivität der Substrate.

ProblemMögliche Ursache(n)Lösungsvorschläge
Geringe Umwandlung Reversibilität: Die Aldol-Addition ist oft reversibel.[3] Die Dehydratisierung zum Enon-Produkt treibt die Reaktion an. Geringe Reaktivität: Heteroaromatische Aldehyde können je nach elektronischen Eigenschaften des Rings weniger reaktiv sein.[3]Verwenden Sie Bedingungen, die die Dehydratisierung begünstigen (höhere Temperaturen, stärkere Basen/Säuren). Verlängern Sie die Reaktionszeit. Erwägen Sie, zuerst das Enolat des Keton-Partners mit einer starken Base (z. B. LDA) bei niedriger Temperatur zu erzeugen und dann den Aldehyd hinzuzufügen.
Selbstkondensation Enolisierbarer Aldehyd: Dies ist bei diesem spezifischen Aldehyd kein Problem, da er keine α-Protonen hat. Bei der Keton-Komponente kann es jedoch zu einer Selbstkondensation kommen.Fügen Sie den Aldehyd zu einer vorgemischten Lösung aus Base und Keton hinzu.[3] Verwenden Sie einen großen Überschuss der nicht enolisierbaren Komponente, wenn möglich.
Cannizzaro-Reaktion Starke basische Bedingungen: Nicht enolisierbare Aldehyde können unter stark basischen Bedingungen eine Disproportionierungsreaktion (Cannizzaro-Reaktion) eingehen, bei der ein Molekül zum Alkohol reduziert und ein anderes zur Carbonsäure oxidiert wird.[3]Verwenden Sie mildere basische Bedingungen (z. B. Piperidin, Pyrrolidin) oder saure Katalyse (z. B. p-Toluolsulfonsäure), falls für Ihr System geeignet.

Abschnitt 3: Reinigung und Analyse

F: Ich sehe mehrere Flecken auf meiner DC-Platte nach der Reaktion. Was sind die wahrscheinlichsten Nebenprodukte?

A: Die Identität der Nebenprodukte hängt stark von der durchgeführten Reaktion ab:

  • Unreagiertes Ausgangsmaterial: Der häufigste "Fleck".

  • 1-Propyl-1H-pyrazol-3-yl)methanol: Das Ergebnis der Reduktion des Aldehyds, besonders häufig bei fehlgeschlagenen reduktiven Aminierungen oder Cannizzaro-Reaktionen.

  • 1-Propyl-1H-pyrazol-3-carbonsäure: Das Ergebnis der Oxidation des Aldehyds, entweder durch Luft während der Reaktion/Aufarbeitung oder durch eine Cannizzaro-Reaktion.

  • Triphenylphosphinoxid: Ein sehr polares Nebenprodukt, das bei Wittig-Reaktionen entsteht und oft schwer von polaren Produkten zu trennen ist.

F: Haben Sie Tipps zur Reinigung von Produkten, die aus 1-Propyl-1H-pyrazol-3-carbaldehyd hergestellt wurden?

A: Die Reinigung von Pyrazol-Derivaten kann durch ihre Basizität und Polarität beeinflusst werden.

  • Säulenchromatographie: Ein Gradient von einem unpolaren Lösungsmittel (Hexan/Heptan) zu einem polareren (Ethylacetat) ist ein guter Ausgangspunkt. Bei sehr polaren oder basischen Produkten kann die Zugabe einer kleinen Menge Triethylamin (0,1–1 %) zum Eluenten das Tailing auf der Kieselgelsäule reduzieren.

  • Säure-Base-Extraktion: Wenn Ihr Produkt nicht säurelabil ist, kann eine saure Wäsche (z. B. mit 1 M HCl) basische Verunreinigungen wie unumgesetzte Amine oder Pyrazol-Nebenprodukte entfernen.[8] Umgekehrt kann eine basische Wäsche (z. B. mit gesättigtem NaHCO₃) saure Verunreinigungen wie die Carbonsäure entfernen.

  • Kristallisation: Wenn Ihr Produkt ein Feststoff ist, ist die Kristallisation eine ausgezeichnete Methode zur Reinigung.[9]

Referenzen

  • Patenteintrag WO2011076194A1 - Methode zur Reinigung von Pyrazolen. Google Patents. Verfügbar unter:

  • Yusubov, M. S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Verfügbar unter: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Verfügbar unter: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Verfügbar unter: [Link]

  • El-Sayed, N. N. E., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Verfügbar unter: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Verfügbar unter: [Link]

  • Yusubov, M. S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Verfügbar unter: [Link]

  • Shaaban, M., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect. Verfügbar unter: [Link]

  • Optimierung der Reaktionsbedingungen für die Synthese des 3,5-disubstituierten 1H-Pyrazols 2a a. ResearchGate. Verfügbar unter: [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Verfügbar unter: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Verfügbar unter: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Verfügbar unter: [Link]

  • Sharma, V., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International. Verfügbar unter: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Verfügbar unter: [Link]

  • Wittig Reaction - Common Conditions. The Reaction Explorer. Verfügbar unter: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Verfügbar unter: [Link]

  • Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis. Verfügbar unter: [Link]

  • Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. Verfügbar unter: [Link]

Sources

Troubleshooting

Technical Support Center: By-product Analysis in the Synthesis of 1-Propyl-1H-pyrazole-3-carbaldehyde

Introduction 1-Propyl-1H-pyrazole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into structures targeting a range of biological pathways. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Propyl-1H-pyrazole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into structures targeting a range of biological pathways. Its synthesis, while conceptually straightforward, often involves multi-step sequences that can generate a complex array of by-products. The presence of these impurities, particularly regioisomers, can significantly impact reaction yields, purification efficiency, and, most critically, the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive troubleshooting framework for researchers, chemists, and process development scientists involved in the synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde. We will delve into the common synthetic pitfalls, the mechanistic origins of key by-products, and robust analytical strategies for their identification and quantification. Our goal is to equip you with the field-proven insights necessary to anticipate, diagnose, and resolve common challenges, thereby streamlining your synthetic efforts and ensuring the highest purity of your target compound.

Part 1: Common Synthetic Routes & Mechanistic Origins of By-products

The synthesis of 1-propyl-1H-pyrazole-3-carbaldehyde typically involves two key transformations: the N-alkylation of a pyrazole precursor followed by formylation. Each step presents unique challenges and potential for by-product formation.

  • N-Alkylation of Pyrazole: This initial step aims to install the propyl group onto the pyrazole ring. However, the tautomeric nature of the pyrazole ring means that the two nitrogen atoms (N1 and N2) possess similar nucleophilicity.[1][2] This often leads to the formation of a mixture of regioisomers.[1][3]

    • Desired Product: 1-Propyl-1H-pyrazole

    • Primary By-product: 1-Propyl-1H-pyrazole (the N2-alkylated isomer)

  • Formylation: The Vilsmeier-Haack reaction is the most prevalent method for introducing the carbaldehyde group onto the pyrazole ring.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[7][8][9] While effective, the reaction conditions can lead to several impurities.

    • Desired Product: 1-Propyl-1H-pyrazole-3-carbaldehyde

    • Potential By-products:

      • Isomeric Aldehyde: 1-Propyl-1H-pyrazole-5-carbaldehyde (if the N-propylpyrazole starting material is contaminated with the N2-isomer).

      • Unreacted Starting Material: 1-Propyl-1H-pyrazole.

      • Over-formylation/Side Reactions: Though less common, harsh conditions can lead to decomposition or other electrophilic aromatic substitution by-products.

      • Hydroxymethylation Products: Under certain conditions, particularly with prolonged heating of DMF, in situ generation of formaldehyde can lead to minor hydroxymethylated by-products.[10]

The following diagram illustrates the primary synthetic pathway and the key branch points leading to the most significant by-products.

G cluster_alkylation Step 1: N-Alkylation cluster_formylation Step 2: Vilsmeier-Haack Formylation Py 1H-Pyrazole N1_Product 1-Propyl-1H-pyrazole (Desired Intermediate) Py->N1_Product  N1 Attack (Major) N2_Isomer 1-Propyl-1H-pyrazole (N2-Regioisomer By-product) Py->N2_Isomer  N2 Attack (Minor) PropylHalide Propyl Halide (e.g., 1-bromopropane) PropylHalide->N1_Product PropylHalide->N2_Isomer Base Base (e.g., K2CO3, NaH) Base->N1_Product Base->N2_Isomer Final_Product 1-Propyl-1H-pyrazole-3-carbaldehyde (Target Product) N1_Product->Final_Product Formylation at C3 Unreacted Unreacted 1-Propyl-1H-pyrazole N1_Product->Unreacted Incomplete Reaction Formyl_Isomer 1-Propyl-1H-pyrazole-5-carbaldehyde (Isomeric By-product) N2_Isomer->Formyl_Isomer Formylation at C5 Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Final_Product Vilsmeier->Formyl_Isomer

Caption: Synthetic pathway and major by-product formation.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered during synthesis and analysis.

Troubleshooting Common Issues

Question 1: My initial N-alkylation step produces a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired N1-propyl isomer?

Answer: This is the most critical challenge in pyrazole synthesis.[3][11] The ratio of N1 to N2 alkylation is highly dependent on steric and electronic factors, as well as reaction conditions.[1][12]

  • Mechanistic Insight: Alkylation at the N1 position is generally favored when the substituent at the C5 position of the pyrazole is smaller than at the C3 position. For an unsubstituted pyrazole, the outcome is highly sensitive to the reaction conditions. The choice of base and solvent system can dramatically influence the isomeric ratio.[1]

  • Troubleshooting Strategies:

    • Base and Solvent Selection: The combination of a strong, non-nucleophilic base with a polar aprotic solvent often favors N1 alkylation. For instance, using potassium carbonate (K₂CO₃) in DMSO or sodium hydride (NaH) in THF has been shown to provide good selectivity for the N1 isomer.[1]

    • Steric Hindrance: While not applicable for unsubstituted pyrazole, if you were working with a substituted pyrazole, using a bulkier alkylating agent can increase selectivity for the less sterically hindered nitrogen.

    • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity. Monitor the reaction by GC-MS to find the optimal temperature that balances reaction rate and selectivity.

    • Alternative Methods: For challenging cases, consider catalyst-free Michael addition reactions or enzymatic alkylations, which have been shown to achieve excellent regioselectivity (>99:1).[2][13][14]

Question 2: After the Vilsmeier-Haack formylation, my crude product shows two distinct spots on TLC with similar Rf values, and my final yield is low. What are these likely by-products and how can I minimize them?

Answer: This scenario strongly suggests the presence of the regioisomeric aldehyde by-product and/or unreacted starting material.

  • Likely By-products:

    • 1-Propyl-1H-pyrazole-5-carbaldehyde: This isomer arises from the formylation of the N2-propylpyrazole impurity carried over from the first step. It often has very similar polarity to the desired product, making chromatographic separation challenging.

    • 1-Propyl-1H-pyrazole: This is your unreacted starting material. Its presence indicates an incomplete reaction.

  • Troubleshooting Strategies:

    • Purify the Intermediate: The most robust solution is to rigorously purify the 1-propyl-1H-pyrazole intermediate before the formylation step. Careful column chromatography is essential to remove the N2-isomer.

    • Optimize Vilsmeier-Haack Conditions:

      • Reagent Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is used to drive the reaction to completion.[7]

      • Temperature and Time: Vilsmeier-Haack reactions often require heating (e.g., 60-100 °C).[7] Monitor the reaction progress by TLC or GC-MS to ensure full conversion of the starting material. Insufficient heating can result in low conversion, while excessive temperatures can lead to decomposition.

      • Anhydrous Conditions: The Vilsmeier reagent is extremely moisture-sensitive.[7] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Moisture will quench the reagent and reduce your effective stoichiometry.

Question 3: My NMR spectrum of the final product is complex. How can I definitively distinguish the desired 1-propyl-1H-pyrazole-3-carbaldehyde from its N2-alkylated/C5-formylated isomer?

Answer: NMR spectroscopy, particularly 2D techniques, is a powerful tool for unambiguous structure elucidation of pyrazole isomers.[15][16]

  • Key Differentiating Features:

    • 1H NMR: The chemical shifts of the pyrazole ring protons are diagnostic. For the desired N1-alkylated-C3-carbaldehyde, you will typically see two doublets in the aromatic region. The proton at the C5 position is often shifted further downfield compared to the proton at C4.

    • 13C NMR: The chemical shifts of the pyrazole ring carbons can also be informative.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the definitive experiment.[15] For the desired 1-propyl-1H-pyrazole-3-carbaldehyde , you should observe a spatial correlation (a NOESY cross-peak) between the protons of the N-propyl group (specifically the CH₂ group attached to the nitrogen) and the proton on the C5 position of the pyrazole ring. The isomeric by-product will not show this correlation.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can show correlations between the aldehyde proton and the carbons of the pyrazole ring, helping to confirm the position of the formyl group.[15] You would expect to see a correlation from the aldehyde proton to C3 and C4.

Technique Expected Observation for 1-Propyl-1H-pyrazole-3-carbaldehyde Expected Observation for 1-Propyl-1H-pyrazole-5-carbaldehyde
1H NMR Two distinct doublets for H4 and H5 protons.Two distinct doublets for H3 and H4 protons.
NOESY Correlation between N-CH₂ protons and the H5 proton.Correlation between N-CH₂ protons and the H3 proton.
HMBC Correlation from CHO proton to C3 and C4.Correlation from CHO proton to C5 and C4.
Frequently Asked Questions (FAQs)

Q1: What is the typical fragmentation pattern for N-propyl pyrazoles in GC-MS analysis?

  • A1: In GC-MS, pyrazoles often show a strong molecular ion peak (M+). Key fragmentation pathways include the loss of a nitrogen molecule (N₂) and hydrogen cyanide (HCN) from the ring.[17][18] The propyl chain can fragment through the loss of an ethyl radical (•C₂H₅) leading to a prominent [M-29]⁺ peak, or the loss of a propylene molecule (C₃H₆) via McLafferty rearrangement. Comparing the relative intensities of these fragments between two isomeric peaks can aid in their identification.[19]

Q2: Can I use a different formylating agent besides the Vilsmeier-Haack reagent?

  • A2: While the Vilsmeier-Haack reaction is the most common and generally efficient method for formylating electron-rich heterocycles like N-alkylpyrazoles, other methods exist, such as the Duff reaction or Rieche formylation.[4][8] However, these often require harsher conditions or are less general, making the Vilsmeier-Haack reaction the preferred choice for this substrate.

Q3: My final product is an oil and difficult to purify by crystallization. What are the best practices for column chromatography?

  • A3: Purification of pyrazole aldehydes is typically achieved with silica gel column chromatography.[7]

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is effective.

    • TLC Monitoring: Start with a low concentration of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. The desired product and its main isomeric by-product often have very close Rf values, so a shallow gradient and careful collection of fractions are crucial.

    • Alternative: In some cases, forming an acid addition salt with an inorganic or organic acid can induce crystallization, allowing for purification without chromatography.[20]

Part 3: Analytical Protocols & Workflows

Protocol: GC-MS Analysis for Quantifying Regioisomeric Purity

This protocol provides a standardized method for separating and identifying the N1-propyl and N2-propyl pyrazole intermediates.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the crude reaction mixture into a 2 mL GC vial.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • GC-MS Instrumental Parameters:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[19]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (20:1 ratio, adjust as needed).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • MSD Parameters:

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the two isomers based on their mass spectra. The molecular ion (m/z = 110.08 for C₆H₁₀N₂) should be present for both.

    • Integrate the peak areas for both isomers. The ratio of the peak areas provides a good approximation of the isomeric ratio in the mixture.

Workflow: Troubleshooting an Unknown By-product

This workflow provides a logical sequence of steps to identify and mitigate an unexpected impurity.

G Start Unknown By-product Detected (TLC, LC-MS, GC-MS) Isolate Step 1: Isolate By-product (Prep-TLC or HPLC) Start->Isolate Analyze Step 2: Structural Analysis Isolate->Analyze HRMS High-Resolution MS (HRMS) - Determine Molecular Formula Analyze->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) - Elucidate Structure Analyze->NMR Hypothesize Step 3: Hypothesize Formation Mechanism - Side reaction? Isomerization? - Impurity in starting material? Analyze->Hypothesize Mitigate Step 4: Develop Mitigation Strategy Hypothesize->Mitigate Purity Re-purify Starting Materials Mitigate->Purity Conditions Modify Reaction Conditions (Temp, Solvent, Reagents) Mitigate->Conditions Validate Step 5: Validate New Process - Re-run reaction - Analyze for by-product Purity->Validate Conditions->Validate

Caption: Workflow for identifying and mitigating unknown by-products.

References

  • BenchChem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... Retrieved from [Link]

  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Schrödinger. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Current Research and Review. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Propyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 1-propyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-propyl-1H-pyrazole-3-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-propyl-1H-pyrazole-3-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block, but its unique electronic and structural properties—particularly the presence of two nitrogen atoms in the pyrazole ring—present specific challenges and opportunities in catalyst selection. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate your experimental work with confidence.

Part 1: Foundational Principles of Catalyst Selection

Q1: I am new to working with pyrazole aldehydes. What are the primary factors I need to consider when selecting a catalyst?

A1: The selection of an appropriate catalyst is paramount for achieving high yield and selectivity. For 1-propyl-1H-pyrazole-3-carbaldehyde, your decision should be guided by four key pillars:

  • The Nature of the Transformation: The most obvious factor is the reaction you intend to perform. A reduction to an alcohol will require a completely different catalytic system than a C-C cross-coupling reaction.

  • Functional Group Tolerance: Consider all functional groups present on your substrate and coupling partners. A catalyst must be chemoselective, acting only on the desired group (the aldehyde) without affecting other sensitive moieties.

  • The Pyrazole Moiety's Electronic Nature: Pyrazoles are electron-rich heterocyclic systems.[1] The two nitrogen atoms can act as both Brønsted-Lowry bases and, more critically for catalysis, as Lewis bases. This dual nature can be both beneficial and detrimental.

  • Potential for Catalyst Poisoning: The lone pair of electrons on the sp2-hybridized "pyridine-like" nitrogen atom of the pyrazole ring can strongly coordinate to metal centers. This interaction can sequester the metal, blocking active sites and leading to catalyst deactivation or "poisoning".[2] This is a primary concern in transition-metal-catalyzed reactions.

Below is a workflow to guide your initial catalyst selection process.

A Define Transformation (e.g., Reduction, Oxidation, C-C Coupling) C Initial Catalyst Class Selection (e.g., Hydride, Transition Metal, Organocatalyst) A->C B Identify Functional Groups on All Reactants B->C D Assess Potential for Catalyst Poisoning C->D If Transition Metal E Consider Ligand Effects (Steric/Electronic Tuning) D->E Poisoning likely F Evaluate Catalyst Loading & Reaction Conditions D->F Poisoning less likely E->F G Select Catalyst & Run Small-Scale Test Reaction F->G

Caption: Catalyst selection workflow for pyrazole aldehydes.

Part 2: Reaction-Specific Guidance and Troubleshooting

This section addresses common transformations performed on 1-propyl-1H-pyrazole-3-carbaldehyde, offering specific catalyst recommendations and troubleshooting advice.

Reduction to (1-propyl-1H-pyrazol-3-yl)methanol

Q2: What are the best methods for reducing the aldehyde group to a primary alcohol?

A2: The reduction of the aldehyde is a fundamental transformation. Your choice of catalyst depends on your scale, budget, and the presence of other reducible functional groups.

  • Stoichiometric Hydride Reagents: For small-scale, rapid reductions, sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is highly effective and chemoselective for aldehydes and ketones. For more stubborn reductions or if other functional groups require a stronger reagent, Lithium aluminum hydride (LiAlH₄) can be used, but with extreme caution due to its high reactivity.

  • Catalytic Hydrogenation: For larger-scale synthesis, catalytic hydrogenation is more atom-economical. Common heterogeneous catalysts include Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C).[3] These reactions require a hydrogen atmosphere (from balloon pressure to high-pressure autoclaves). The choice of metal can be crucial for selectivity.[4]

Catalyst SystemTypical ConditionsProsCons
NaBH₄ MeOH or EtOH, 0°C to RTHigh chemoselectivity, simple workup, mild conditions.Stoichiometric waste, not cost-effective for large scale.
LiAlH₄ Anhydrous THF or Et₂O, 0°CVery powerful reductant.Highly reactive (pyrophoric), not chemoselective, requires careful quenching.
Pd/C or Ru/C H₂ (1-50 bar), MeOH or EtOAc, RT to 80°CAtom-economical, scalable, catalyst can be recycled.Requires specialized pressure equipment, potential for catalyst poisoning.[3][4]
DIBAL-H Anhydrous Toluene or CH₂Cl₂, -78°CCan reduce esters to aldehydes or alcohols depending on stoichiometry.Temperature sensitive, requires anhydrous conditions.[5]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • Vessel Preparation: To a hydrogenation vessel, add 1-propyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration).

  • Catalyst Addition: Add 5-10 mol% Pd/C (5 wt%) under a nitrogen or argon atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 3 bar).

  • Reaction: Stir the mixture vigorously at room temperature (or with gentle heating if necessary) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Oxidation to 1-propyl-1H-pyrazole-3-carboxylic acid

Q3: My attempts to oxidize the aldehyde to a carboxylic acid are giving low yields. What catalysts should I use?

A3: Over-oxidation or side reactions can be an issue, but several reliable methods exist. Mild oxidants are generally preferred.

  • TEMPO-Catalyzed Oxidation: A highly effective method uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or FeCl₃·6H₂O.[5][6] This system is very selective for primary alcohols and aldehydes and operates under mild conditions.

  • Pinnick Oxidation: Using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene is a classic and robust method for oxidizing aldehydes to carboxylic acids with high yields and excellent functional group tolerance.

  • N-Heterocyclic Carbene (NHC) Catalysis: For oxidative esterification (conversion to an ester in one pot), NHC organocatalysis is a powerful, modern approach.[7][8] This involves reacting the aldehyde with an alcohol in the presence of an NHC catalyst and an oxidant.

Troubleshooting Tip: If you see a complex mixture of products, ensure your starting material is pure. Impurities from the synthesis of the aldehyde can interfere with the oxidation.[2] If the reaction stalls, it could be due to the degradation of the oxidant; adding a fresh portion may help drive the reaction to completion.

C-C Bond Forming Reactions

Q4: I want to perform a Suzuki-Miyaura cross-coupling reaction on a halogenated version of my pyrazole aldehyde. I'm worried about the catalyst being poisoned by the pyrazole nitrogen. What should I do?

A4: This is a very valid concern. The pyrazole ring can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[9] Here’s how to address this:

  • Use a Pd(0) Precursor: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than Pd(II) sources. Some catalytic systems are specifically designed to overcome heteroatom poisoning by initiating the cycle with a Pd(0) precursor that gets oxidized in situ.[9]

  • Choose Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald ligands) can stabilize the palladium center and promote the desired reductive elimination step over catalyst sequestration.

  • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation.[8]

  • Reaction Conditions: The choice of base and solvent is critical. Anhydrous potassium phosphate (K₃PO₄) is often a good choice of base in these couplings.[10]

cluster_0 Catalyst Poisoning by Pyrazole Pd Active Pd(0) Catalyst Inactive Inactive [Pd(Pyrazole)n] Complex Pd->Inactive Deactivation Path Cycle Desired Catalytic Cycle (e.g., Suzuki Coupling) Pd->Cycle Productive Path Pyrazole Pyrazole Substrate (N-donor) Pyrazole->Inactive

Caption: Competing pathways of active catalysis vs. catalyst poisoning.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Pyrazole Aldehyde

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-1-propyl-1H-pyrazole-3-carbaldehyde (1.0 eq), the desired boronic acid (1.2-1.5 eq), and anhydrous K₃PO₄ (2.0-3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (10:1) or dioxane.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by silica gel column chromatography.

References

  • Technical Support Center: Addressing Catalyst Poisoning in Reactions with Pyrazole Ligands. Benchchem.
  • Optimization of Catalyst Loading for Hydroboration of the Aldehyde.
  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low C
  • Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents.
  • 1H-Pyrazole-3-carbaldehyde. Chembase.
  • One-pot amination of aldehydes and ketones over heterogeneous c
  • How to Prevent Catalyst Poisoning
  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Catalytic C-C Bond-Forming Reactions. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • C-C Bond Forming Reagents. Sigma-Aldrich.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • 1-propyl-1h-pyrazole-3-carbaldehyde (C7H10N2O). PubChem.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Control experiments on the confirmation of the pyrazoles electrosynthesis mechanism.

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions with 1-Propyl-1H-pyrazole-3-carbaldehyde

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-propyl-1H-pyrazole-3-carbaldehyde. This document provides in-depth, experience-driven answers to frequ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-propyl-1H-pyrazole-3-carbaldehyde. This document provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios encountered during the work-up of reactions involving this versatile N-heterocyclic aldehyde. Our goal is to equip you with the scientific rationale behind each procedural step, ensuring robust and reproducible outcomes.

FAQ Section 1: Foundational Principles for Work-Up Design

This section addresses the essential chemical properties and preliminary decisions that form the basis of a successful work-up strategy.

Q1: What are the key chemical properties of 1-propyl-1H-pyrazole-3-carbaldehyde that I should consider before designing a work-up?

Answer: Understanding the fundamental properties of your starting material is critical. For 1-propyl-1H-pyrazole-3-carbaldehyde, and pyrazoles in general, consider these three pillars:

  • Basicity (pKa): The pyrazole ring is weakly basic. The pKa of the conjugate acid of 1H-pyrazole is approximately 2.5.[1][2] This means the pyrazole nitrogen can be protonated under acidic conditions (pH < 2.5) to form a water-soluble pyrazolium salt. This property is the cornerstone of acid-base extraction strategies for separating your pyrazole-containing product from non-basic impurities.

  • Solubility: While specific data for 1-propyl-1H-pyrazole-3-carbaldehyde is not extensively published, its structure—a combination of a polar pyrazole-carbaldehyde head and a nonpolar propyl tail—suggests moderate polarity. It is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform, and sparingly soluble in water.[1] The solubility of your product will, of course, depend on the modifications made during the reaction.

  • Stability: Pyrazole rings are generally stable and aromatic.[3] However, the aldehyde group is susceptible to oxidation (e.g., to a carboxylic acid) or reduction, especially under harsh pH or temperature conditions. Work-ups should ideally be performed under neutral or mildly acidic/basic conditions and at room temperature unless the reaction dictates otherwise.

PropertyValue/CharacteristicImplication for Work-up
Molecular Formula C₇H₁₀N₂O---
Molecular Weight 138.17 g/mol Influences stoichiometry and yield calculations.[4]
Physical Form LiquidFacilitates handling and dissolution.[5]
pKa (pyrazole) ~2.5 (of conjugate acid)Enables separation from non-basic impurities via acid wash.[1][2]
Predicted Solubility Soluble in DCM, EtOAc, CHCl₃; Sparingly soluble in water.Guides choice of extraction solvents.
Stability Pyrazole ring is robust; aldehyde group is reactive.Avoid harsh oxidants/reductants and extreme pH during work-up.
Q2: I've just completed a reaction (e.g., a Wittig olefination). What is the first step in a typical work-up?

Answer: The first step is to quench the reaction . This deactivates any remaining reactive reagents to prevent side reactions during extraction and ensures a safer procedure. The choice of quenching agent is dictated by the reagents used.

  • For Reactions with Organometallics (e.g., Grignard, organolithiums): Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). It's a mild proton source that effectively neutralizes the reagent without causing a drastic pH change that could harm your product.

  • For Reactions with Strong Acids/Bases: Neutralize by carefully adding a weak base (like aqueous sodium bicarbonate, NaHCO₃) or a weak acid (like aqueous NH₄Cl), respectively, until the pH is approximately 7. Always monitor the pH with test strips.

  • For Reactions with Oxidizing/Reducing Agents: Deactivate them with an appropriate quenching agent. For example, sodium thiosulfate (Na₂S₂O₃) is commonly used to quench reactions involving iodine or other halogens.

A general workflow for quenching and subsequent extraction is outlined below.

G Start Reaction Mixture in Organic Solvent Quench 1. Quench Reaction (e.g., add aq. NH4Cl) Start->Quench PhaseSplit 2. Transfer to Separatory Funnel Add H2O and Extraction Solvent Quench->PhaseSplit Extract 3. Liquid-Liquid Extraction (Mix and separate layers) PhaseSplit->Extract Wash 4. Wash Organic Layer (e.g., with Brine) Extract->Wash Dry 5. Dry Organic Layer (e.g., with Na2SO4) Wash->Dry Evaporate 6. Concentrate in vacuo Dry->Evaporate End Crude Product Evaporate->End

Caption: General workflow for reaction work-up.

FAQ Section 2: Troubleshooting Common Extraction Issues

Liquid-liquid extraction is a cornerstone of work-up procedures, but it can present challenges. This section provides solutions to common problems.

Q3: I've added my aqueous quench solution and organic solvent, but I'm seeing a thick, milky layer between the phases. How do I break this emulsion?

Answer: Emulsion formation is a frequent issue, often caused by fine particulate matter or surfactant-like byproducts that stabilize the interface between the aqueous and organic layers.[6][7] Do not discard your experiment; this is a solvable problem.

Here is a tiered troubleshooting strategy, from simplest to most aggressive:

  • Patience and Gentle Agitation: First, simply let the separatory funnel stand undisturbed for 10-20 minutes.[7][8] Sometimes, the layers will separate on their own. Gently swirling the funnel, rather than vigorous shaking, can also help coalesce droplets without re-forming the emulsion.[9]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[9][10] This significantly increases the ionic strength and polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.

  • Change the Solvent: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help solubilize the emulsifying agent.[9]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[11] This can physically remove the particulate matter that is often stabilizing the emulsion. You can then re-attempt the separation.

G Emulsion Emulsion Formed Wait Wait 10-20 min Gentle Swirling Emulsion->Wait Brine Add Saturated Brine (NaCl) Wait->Brine If not resolved Resolved Phases Separated Wait->Resolved If resolved Filter Filter through Celite® Brine->Filter If not resolved Brine->Resolved If resolved Filter->Resolved

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-Propyl-1H-pyrazole-3-carbaldehyde Derivatives Versus Other Pyrazoles

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Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, forming the core of a multitude of biologically active compounds.[4] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscore the therapeutic relevance of this heterocyclic system.[1][2][5] The biological activity of pyrazole derivatives can be extensively modulated by the nature and position of substituents on the ring, making the exploration of structure-activity relationships (SAR) a critical endeavor in drug discovery.[6][7] This guide provides a comparative analysis of the biological activities of a specific subclass, 1-propyl-1H-pyrazole-3-carbaldehyde derivatives, against other notable pyrazole analogs, with a focus on anticancer and antimicrobial activities.

The Influence of N-Alkylation and C3-Substitution on Biological Activity

The substitution pattern on the pyrazole ring is a key determinant of its pharmacological profile. The nitrogen at position 1 (N1) is a common site for modification, with N-alkylation or N-arylation often leading to significant changes in activity.[8][9] While N-aryl pyrazoles, such as Celecoxib, are well-studied, the impact of N-alkylation, particularly with short-chain alkyl groups like propyl, is an area of active investigation.[8]

The substituent at the 3-position of the pyrazole ring also plays a crucial role. The carbaldehyde group (-CHO) at this position, as seen in 1-propyl-1H-pyrazole-3-carbaldehyde, is a reactive functional group that can serve as a synthetic handle for creating a diverse library of derivatives, such as hydrazones, chalcones, and other heterocyclic hybrids.[10][11][12] These modifications can lead to compounds with enhanced potency and selectivity against various biological targets.[3][10]

Comparative Analysis of Biological Activities

To provide an objective comparison, this section will focus on two major areas where pyrazole derivatives have shown significant promise: anticancer and antimicrobial activities.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting a variety of mechanisms including the inhibition of protein kinases (like EGFR, VEGFR, and CDKs), disruption of DNA replication, and induction of apoptosis.[6][7][13]

While specific data for 1-propyl-1H-pyrazole-3-carbaldehyde derivatives is emerging, we can infer potential activity by comparing it to other substituted pyrazoles. The aldehyde functionality at the C3 position is particularly interesting, as it allows for the synthesis of derivatives that have shown potent cytotoxic effects.[11][12] For instance, the condensation of pyrazole-4-carbaldehydes with various nucleophiles has yielded compounds with significant activity against cancer cell lines.[11]

Compound Class/Derivative Target/Mechanism Activity (IC50/GI50) Cancer Cell Line(s) Reference
Polysubstituted Pyrazole DerivativeDNA BindingIC50 = 2 µMHepG2 (Hepatocellular Carcinoma)[6]
Pyrazole-Thiazolidinone HybridNot SpecifiedModerate Inhibition (31.01%)Lung Cancer Cell Lines[14]
1,3-Diphenyl-Pyrazole DerivativeCDK2 InhibitionIC50 = 25 nMA549 (Lung Carcinoma)[2]
Pyrazole-Isatin ConjugateTubulin Polymerization InhibitionIC50 = 5.21 µMMCF7 (Breast Cancer)[6]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2 InhibitionGI50 = 0.127–0.560 µM13 Cancer Cell Lines[13]

This table presents a selection of data to illustrate the range of anticancer activities observed for various pyrazole derivatives. Direct comparative studies involving 1-propyl-1H-pyrazole-3-carbaldehyde are needed for a definitive assessment.

The data suggests that appropriate substitution on the pyrazole ring can lead to potent anticancer agents.[6][7] The N1-propyl group in our topic compound could influence lipophilicity and binding interactions, while the C3-carbaldehyde provides a gateway to derivatives that could exhibit similar or enhanced activities to those listed above.

Antimicrobial Activity

The pyrazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[10][15][16] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[11][15] The aldehyde group at the C3 or C4 position is a common feature in many antimicrobially active pyrazoles, often serving as a precursor for the synthesis of Schiff bases and other derivatives with enhanced biological profiles.[10][11][15]

Compound Class/Derivative Microorganism Activity (MIC in µg/mL) Reference
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativesS. aureus, E. coli, C. albicansPronounced effect[10]
2,4-disubstituted thiazolyl pyrazole derivativesVarious bacteria and fungiGood to moderate activity[15]
3-aryl substituted pyrazole-4-carbaldehyde derivativesPathogenic bacteriaExcellent and good efficacy[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The consistent antimicrobial activity of pyrazole-carbaldehyde derivatives suggests that 1-propyl-1H-pyrazole-3-carbaldehyde and its subsequent derivatives are promising candidates for further investigation as novel antimicrobial agents. The N1-propyl substituent may enhance membrane permeability, potentially improving efficacy.

Mechanistic Insights: The Case of COX-2 Inhibition

To understand how pyrazole derivatives exert their effects, it is insightful to examine a well-characterized example: Celecoxib. Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][17][18]

The COX-2 Pathway and Inflammation:

The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][17] By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins, leading to its analgesic and anti-inflammatory effects.[18][19] This selectivity for COX-2 over the related COX-1 enzyme is crucial, as COX-1 is involved in protecting the stomach lining.[18][19] This targeted mechanism of action minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[18][19]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Other Pyrazoles) Celecoxib->COX2

Figure 1: Simplified diagram of the COX-2 pathway and inhibition by pyrazole derivatives.

While the primary target of 1-propyl-1H-pyrazole-3-carbaldehyde derivatives may not be COX-2, this example illustrates the principle of how specific structural features on the pyrazole ring can lead to potent and selective inhibition of a key biological target.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two common assays used to evaluate the anticancer and antimicrobial activities of novel compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[20][21] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[20][21] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells.[20][22]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a 1-propyl-1H-pyrazole-3-carbaldehyde derivative) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[23]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.[20]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals at the bottom of the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][21]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Pyrazole Derivatives (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48h 4. Incubate 48-72h Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate 2-4h Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Solution (DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 9. Calculate % Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25][26] The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.[24][25]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the antimicrobial agent in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[24][26] Each well will contain a specific concentration of the compound.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) of the test microorganism on an agar plate, select several colonies.

    • Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial suspension to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the wells.[27]

  • Inoculation of Microtiter Plate:

    • Within 15 minutes of standardization, inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.[26] The final volume in each well is typically 100 µL.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[24]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria) in ambient air.[26][27]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (the well is clear).[24]

Conclusion and Future Directions

The pyrazole scaffold remains a highly privileged structure in the field of drug discovery. While extensive research has demonstrated the broad biological activities of various pyrazole derivatives, the specific class of 1-propyl-1H-pyrazole-3-carbaldehydes represents a promising but less explored area. The presence of the N1-propyl group and the versatile C3-carbaldehyde functionality suggests significant potential for developing novel therapeutic agents.

Comparative analysis with other pyrazole classes indicates a strong rationale for investigating these derivatives for both anticancer and antimicrobial applications. The aldehyde group provides a critical synthetic handle to generate large, diverse chemical libraries for high-throughput screening. Future research should focus on synthesizing a range of derivatives from the 1-propyl-1H-pyrazole-3-carbaldehyde scaffold and evaluating their activity using standardized assays, such as those detailed in this guide. Elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates.

References

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  • Mandal, A. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • Wikipedia. (n.d.). Celecoxib.
  • OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics.
  • PMC. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. NIH.
  • Taylor & Francis Online. (n.d.). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents.
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int J Mol Sci.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?
  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • ResearchGate. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Pyrazole Derivatives, Featuring 3-Methylpyrazole.
  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
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Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazole-3-carbaldehydes: A Comparative Analysis

Substituted pyrazole-3-carbaldehydes are pivotal building blocks in modern medicinal chemistry and drug development. Their intrinsic biological activities and their utility as versatile synthetic intermediates for constr...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazole-3-carbaldehydes are pivotal building blocks in modern medicinal chemistry and drug development. Their intrinsic biological activities and their utility as versatile synthetic intermediates for constructing more complex molecular architectures make them highly valuable scaffolds.[1] The aldehyde functionality at the C3-position serves as a synthetic handle for a myriad of transformations, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This guide provides a comparative analysis of the principal synthetic routes to this important class of heterocycles. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, moving from classical workhorse reactions to modern catalytic methods. Our focus is not merely on procedural steps but on the scientific rationale that governs the choice of a particular synthetic strategy, empowering researchers to make informed decisions in their own synthetic campaigns.

The Vilsmeier-Haack Reaction: The Classical Workhorse

The Vilsmeier-Haack reaction is arguably the most traditional and widely employed method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[2] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Scientific Rationale & Mechanism

The reaction proceeds via electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde. The regioselectivity is dictated by the electronic properties of the pyrazole ring; formylation typically occurs at the position most susceptible to electrophilic attack. For many substituted pyrazoles, this is the C4 position. However, by starting with precursors like hydrazones, formylation can be directed to achieve cyclization and the formation of a pyrazole-4-carbaldehyde in one pot.[3]

Workflow & Mechanism Diagram

Vilsmeier_Haack_Mechanism sub Hydrazone Precursor int1 Cyclization/ Formylation Intermediate sub->int1 Electrophilic Attack vr Vilsmeier Reagent (POCl₃ + DMF) vr->int1 hydrolysis Aqueous Workup (Hydrolysis) int1->hydrolysis prod Substituted Pyrazole-4-carbaldehyde hydrolysis->prod

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Advantages & Limitations
  • Advantages: High reliability, broad substrate scope, and the use of relatively inexpensive and accessible reagents.[4] It is a well-established method with a vast body of literature.

  • Limitations: The reaction conditions are often harsh, employing corrosive and water-sensitive reagents like POCl₃, which requires stringent anhydrous conditions.[5] The workup can be vigorous due to the quenching of excess reagent. Regioselectivity can be an issue with certain substitution patterns on the pyrazole ring.

Representative Experimental Protocol: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established literature procedures.[3]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10°C. The formation of the solid Vilsmeier reagent will be observed.

  • Reaction: Add the appropriate ketone hydrazone (1 eq.) to the reaction mixture. Stir the mixture at room temperature for 30 minutes, then heat to 70-80°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (approx. 200g). Neutralize the solution carefully with a saturated sodium bicarbonate solution until pH 7-8.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-4-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Oxidation of 3-Methylpyrazoles

A straightforward approach to pyrazole-3-carbaldehydes is the direct oxidation of the corresponding 3-methylpyrazoles. This method is attractive due to the ready availability of many methyl-substituted pyrazole precursors.

Scientific Rationale & Mechanism

This transformation relies on the selective oxidation of a methyl group to an aldehyde without over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. The choice of oxidant is critical. Selenium dioxide (SeO₂) is a classic reagent for this type of allylic/benzylic oxidation. Manganese dioxide (MnO₂) is a milder alternative, often used for oxidizing activated methyl groups. The mechanism generally involves the formation of a selenium or manganese ester intermediate, which then undergoes rearrangement and hydrolysis to yield the aldehyde.

Oxidation Strategy Diagram

Oxidation_Workflow start Substituted 3-Methylpyrazole aldehyde Target: Pyrazole-3-carbaldehyde start->aldehyde Selective Oxidation oxidant Oxidizing Agent (e.g., SeO₂, MnO₂) oxidant->aldehyde acid Side Product: Pyrazole-3-carboxylic acid (Over-oxidation) aldehyde->acid Further Oxidation Reduction_Strategy acid Pyrazole-3-carboxylic Acid ester Pyrazole-3-carboxylate Ester acid->ester Esterification (e.g., SOCl₂, ROH) chloride Pyrazole-3-carbonyl Chloride acid->chloride Chlorination (e.g., SOCl₂) aldehyde Pyrazole-3-carbaldehyde ester->aldehyde Reduction (e.g., DIBAL-H, -78°C) chloride->aldehyde Reduction (e.g., Rosenmund)

Sources

Validation

The Ascendancy of 1-Propyl-1H-pyrazole-3-carbaldehyde: A Comparative Guide for the Modern Medicinal Chemist

In the intricate tapestry of pharmaceutical synthesis, the choice of a building block is a critical decision that dictates the trajectory of a drug discovery program. For researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of pharmaceutical synthesis, the choice of a building block is a critical decision that dictates the trajectory of a drug discovery program. For researchers, scientists, and drug development professionals, the landscape of heterocyclic aldehydes offers a rich palette of molecular scaffolds. Among these, 1-propyl-1H-pyrazole-3-carbaldehyde is emerging as a compelling alternative to more conventional building blocks. This guide provides an in-depth, objective comparison of 1-propyl-1H-pyrazole-3-carbaldehyde with other key pharmaceutical building blocks, supported by experimental data and protocols to inform your selection process.

The Privileged Pyrazole Core: A Foundation for Drug Discovery

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties, arising from the two adjacent nitrogen atoms within the five-membered aromatic ring, allow for a diverse range of non-covalent interactions with biological targets. The introduction of a carbaldehyde group at the 3-position transforms this stable core into a versatile synthetic handle, opening avenues for a myriad of chemical transformations.

1-Propyl-1H-pyrazole-3-carbaldehyde: A Profile

1-Propyl-1H-pyrazole-3-carbaldehyde (CAS 1006349-16-1) is a liquid at room temperature, a physical property that can offer advantages in certain process chemistry settings.[2] The N-propyl group provides a degree of lipophilicity that can be advantageous for modulating the pharmacokinetic properties of a final drug candidate.

Chemical Properties:

PropertyValue
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
AppearanceLiquid

A Comparative Analysis: 1-Propyl-1H-pyrazole-3-carbaldehyde vs. Key Alternatives

The true value of a building block is best understood through a comparative lens. Here, we evaluate 1-propyl-1H-pyrazole-3-carbaldehyde against other prominent heterocyclic aldehydes used in pharmaceutical research: imidazole-4-carbaldehyde, pyrrole-2-carbaldehyde, and thiophene-2-carboxaldehyde.

Structural and Electronic Differences

The arrangement of heteroatoms within the aromatic ring fundamentally influences the electronic nature and reactivity of these aldehydes.

  • Pyrazole vs. Imidazole: As structural isomers, pyrazole (1,2-diazole) and imidazole (1,3-diazole) exhibit distinct electronic profiles. The 1,3-arrangement of nitrogens in imidazole generally results in a more stable and basic ring compared to the 1,2-arrangement in pyrazole.[3] This difference in basicity can influence reactivity in both electrophilic substitution and biological interactions. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, whereas for imidazole, it is favored at the C5 position.[4]

  • Pyrrole and Thiophene: Pyrrole, with a single nitrogen atom, is more electron-rich than pyrazole and highly susceptible to electrophilic attack. Thiophene, containing a sulfur atom, also possesses a high degree of aromaticity and participates in a range of electrophilic substitution reactions.

Diagram 1: Structural Comparison of Heterocyclic Aldehydes

G cluster_0 1-Propyl-1H-pyrazole-3-carbaldehyde cluster_1 Imidazole-4-carbaldehyde cluster_2 Pyrrole-2-carbaldehyde cluster_3 Thiophene-2-carboxaldehyde Py Im Pyr Thio

Caption: Key heterocyclic aldehyde building blocks.

Performance in Key Synthetic Transformations

The utility of these aldehydes as building blocks is demonstrated in their performance in crucial synthetic reactions, particularly multicomponent reactions (MCRs) which are highly valued for their efficiency in generating molecular diversity.

Multicomponent Reactions (Ugi and Passerini): A Comparative Outlook

The Ugi and Passerini reactions are powerful tools in medicinal chemistry for the rapid assembly of complex molecules from simple starting materials.[5][6][7] The electrophilicity of the aldehyde is a key determinant of its reactivity in these transformations.

While direct, side-by-side comparative studies using 1-propyl-1H-pyrazole-3-carbaldehyde are not extensively reported, we can infer performance based on the known electronic properties and published examples of related heterocyclic aldehydes in these reactions.

  • Reactivity: The reactivity of heterocyclic aldehydes in reactions like the Ugi and Passerini is influenced by the electron-donating or withdrawing nature of the heterocyclic ring. Generally, more electron-deficient aldehydes are more reactive. The pyrazole ring is less electron-rich than the pyrrole ring, suggesting that pyrazole-3-carbaldehydes may exhibit favorable reactivity.

  • Product Diversity: The unique substitution pattern and electronic distribution of the pyrazole ring in the final MCR adducts can lead to novel chemical space exploration compared to products derived from other heterocyclic aldehydes.

Table 1: Qualitative Comparison of Heterocyclic Aldehydes as Building Blocks

Feature1-Propyl-1H-pyrazole-3-carbaldehydeImidazole-4-carbaldehydePyrrole-2-carbaldehydeThiophene-2-carboxaldehyde
Ring Stability HighHighModerate (prone to oxidation)High
Reactivity in MCRs Good (inferred)GoodGoodGood
Synthetic Accessibility Readily synthesized (e.g., Vilsmeier-Haack)Synthetically accessibleCommercially availableCommercially available
Potential for H-Bonding Acceptor (N2)Donor (N-H) and Acceptor (N3)Donor (N-H)Weak
Lipophilicity Contribution Moderate (from propyl group)LowLowModerate
Known Pharmaceutical Scaffolds Numerous (e.g., Celecoxib)Numerous (e.g., Clotrimazole)Present in some natural products and synthetic drugs[8][9]Versatile precursor to many drugs[10][11]

Experimental Section: Synthesis and Application

Synthesis of 1-Propyl-1H-pyrazole-3-carbaldehyde

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[12]

Diagram 2: Vilsmeier-Haack Synthesis of a Pyrazole-3-carbaldehyde

G start 1-Propyl-1H-pyrazole reagents POCl3, DMF start->reagents intermediate Vilsmeier Reagent (Electrophile) reagents->intermediate product 1-Propyl-1H-pyrazole-3-carbaldehyde intermediate->product Electrophilic Substitution hydrolysis Aqueous Workup product->hydrolysis

Caption: General workflow for the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: This protocol is based on established procedures for the formylation of N-alkylpyrazoles. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of the aldehyde after hydrolysis.

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-propyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-propyl-1H-pyrazole-3-carbaldehyde.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields for this type of reaction are generally in the range of 60-80%.

Application in a Multicomponent Reaction: A Hypothetical Comparison

To illustrate the potential of 1-propyl-1H-pyrazole-3-carbaldehyde, we present a hypothetical experimental design for a comparative Ugi four-component reaction.

Diagram 3: Ugi Four-Component Reaction Workflow

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A Aldehyde (e.g., 1-Propyl-1H-pyrazole-3-carbaldehyde) Reaction One-pot (e.g., Methanol, RT) A->Reaction B Amine B->Reaction C Carboxylic Acid C->Reaction D Isocyanide D->Reaction Product α-Acylamino Amide Reaction->Product

Caption: Schematic of the Ugi four-component reaction.

Comparative Experimental Protocol: Ugi Reaction

Objective: To compare the performance of 1-propyl-1H-pyrazole-3-carbaldehyde with imidazole-4-carbaldehyde in a Ugi four-component reaction.

Procedure:

  • Set up two parallel reactions. In separate vials, dissolve 1-propyl-1H-pyrazole-3-carbaldehyde (1 mmol) and imidazole-4-carbaldehyde (1 mmol) in methanol (5 mL).

  • To each vial, add benzylamine (1 mmol), acetic acid (1 mmol), and tert-butyl isocyanide (1 mmol).

  • Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion, concentrate each reaction mixture under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the yield, purity (by HPLC), and characterize the structure of each product by NMR and mass spectrometry.

Expected Outcomes and Analysis:

This experiment would provide quantitative data on the reaction rate (by monitoring disappearance of starting materials and appearance of product over time) and the isolated yield for each aldehyde. These results would offer a direct comparison of their efficiency as building blocks in this specific transformation. The differing electronic and steric properties of the pyrazole and imidazole rings may lead to observable differences in reaction kinetics and overall yield.

Conclusion

1-Propyl-1H-pyrazole-3-carbaldehyde represents a valuable and versatile building block for pharmaceutical research and development. Its unique combination of a privileged pyrazole core, a reactive aldehyde handle, and a lipophilic propyl group offers medicinal chemists a powerful tool for creating novel molecular architectures with desirable drug-like properties. While direct, comprehensive comparative data with other heterocyclic aldehydes is still emerging, the foundational principles of reactivity and the extensive use of the pyrazole scaffold in approved drugs strongly support its consideration as a primary building block in modern drug discovery programs. The experimental protocols provided herein offer a starting point for the synthesis and application of this promising intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Pyrrole-2-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link][8]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pyrrole-2-carboxaldehyde: A Key Intermediate for Drug Discovery and Beyond. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link][10]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. Retrieved from [Link][11]

  • Mason, K. M., et al. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Beilstein Journal of Organic Chemistry, 12, 1838-1845.
  • Quora. (2017). Is imidazole more reactive toward electrophilic substitution than pyrazole or not? Retrieved from [Link][4]

  • Frontiers in Chemistry. (2020). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Retrieved from [Link]

  • Chen, J., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link][13]

  • ResearchGate. (2017). Diastereoselectivity in Passerini Reactions of Chiral Aldehydes and in Ugi Reactions of Chiral Cyclic Imines. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023).
  • Ugi Four-Component Reactions Using Alternative Reactants. (2021). Molecules, 26(16), 4949.[5]

  • Ghobadi, M., et al. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry, 2(2), 81-105.
  • Beilstein Journal of Organic Chemistry. (2016). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Retrieved from [Link]

  • ResearchGate. (2018). Diastereoselective Passerini reactions on aldehyde 3. Retrieved from [Link]

  • Joshi, S. D., et al. (2016). Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase. Medicinal Chemistry Research, 25(4), 672-689.[9]

  • ResearchGate. (2016). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Propyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link][2]

  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Al-Momani, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link][12]

  • Becerra, D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(14), 4435.[1]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(12), 7069-7105.[6]

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  • Semantic Scholar. (2016). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro Kinase Assay of 1-Propyl-1H-pyrazole-3-carbaldehyde Derivatives

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: Targeting the Kinome with Privileged Scaffolds The human kinome, comprising over 500 protein kinases, represents one of the...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Kinome with Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for modern drug discovery.[1][2] These enzymes are the master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4][5][6] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.

Within the vast chemical space of potential inhibitors, the pyrazole ring stands out as a "privileged scaffold."[4][7][8] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of many kinases, making pyrazole-derived compounds a highly successful class of inhibitors.[7][8] Several FDA-approved drugs, such as Ruxolitinib and Crizotinib, feature this core structure.[8][9] This guide focuses on compounds derived from a specific pyrazole building block, 1-propyl-1H-pyrazole-3-carbaldehyde, and provides a comparative framework for their preclinical evaluation using in vitro kinase assays.

The objective of this document is to move beyond a simple recitation of protocols. Instead, it serves as an in-depth guide to selecting, executing, and interpreting the results from various kinase assay platforms. We will explore the causality behind experimental choices, establish self-validating systems through appropriate controls, and ground our methods in authoritative references to ensure scientific integrity.

Chapter 1: A Comparative Analysis of In Vitro Kinase Assay Technologies

The first crucial decision in characterizing a novel inhibitor is selecting the appropriate assay technology. The choice depends on various factors including the research stage (e.g., high-throughput screening vs. detailed mechanism of action), sensitivity requirements, cost, and available equipment.[10] Modern kinase assays can be broadly categorized into radiometric and non-radiometric methods, with the latter gaining favor due to safety and ease of use.[10][11]

Here, we compare three leading non-radiometric, homogeneous ("mix-and-read") technologies suitable for characterizing our pyrazole derivatives.

Technology Principle Readout Key Advantages Potential Considerations
ADP-Glo™ Quantifies ADP produced in the kinase reaction. A two-step process: 1) remaining ATP is depleted, 2) ADP is converted to ATP, which drives a luciferase reaction.[12][13]LuminescenceUniversal for any ADP-generating enzyme.[14] High sensitivity and suitable for low ATP concentrations.[12][13] Robust and widely adopted.[11]Two-step addition process.[12][13] Potential for interference with luciferase by test compounds.
Z'-LYTE™ Based on Fluorescence Resonance Energy Transfer (FRET). A kinase phosphorylates a FRET-labeled peptide substrate. A development reagent protease then cleaves only the non-phosphorylated peptides, disrupting FRET.Ratiometric FluorescenceSingle-addition, homogeneous format.[15] Ratiometric readout minimizes well-to-well variability.[16] Direct measurement of peptide phosphorylation.Requires a specific FRET-peptide substrate for the kinase of interest.[17] Potential for compound interference with FRET signal.
HTRF® Based on Time-Resolved FRET (TR-FRET). A biotinylated substrate is phosphorylated by the kinase. Detection reagents (a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665) bind the phosphorylated product, bringing the donor and acceptor fluorophores into proximity.[3][18][19][20]Time-Resolved FluorescenceHigh signal-to-background due to time-resolved measurement, which reduces prompt fluorescence interference.[3][18] Homogeneous format.[19]Requires specific, labeled antibodies and substrates.[18][20] Can be more expensive than other formats.

Chapter 2: Causality in Assay Design: The 'Why' Behind the Protocol

A robust kinase assay is more than a set of pipetting steps; it is a carefully controlled biochemical system. Understanding the function of each component is critical for generating reliable and reproducible data.

The Kinase Reaction Buffer

A typical kinase assay buffer is designed to maintain the optimal function and stability of the enzyme.

  • Buffering Agent (e.g., HEPES, Tris-HCl): Maintains a stable pH (typically ~7.5), as enzyme catalytic activity is highly pH-dependent.[21]

  • Magnesium Chloride (MgCl₂): This is a critical cofactor. Magnesium ions (Mg²⁺) are essential for kinase activity.[21][22] One Mg²⁺ ion chelates the β- and γ-phosphates of ATP, forming the true Mg:ATP²⁻ substrate complex.[23] A second, free Mg²⁺ ion often binds to the kinase's catalytic domain, acting as an essential activator that increases the maximal reaction velocity (Vmax).[22][23][24] Optimal concentrations are typically 5-10 mM.[21][22]

  • Reducing Agent (e.g., DTT): Prevents oxidation of cysteine residues in the kinase, which can lead to enzyme inactivation.[21]

  • Bovine Serum Albumin (BSA): A carrier protein used at low concentrations (e.g., 0.1 mg/mL) to prevent the enzyme from sticking to the walls of the assay plate, which is especially important when working with low enzyme concentrations.

The Critical Role of ATP Concentration

For characterizing ATP-competitive inhibitors, such as most pyrazole derivatives, the concentration of ATP is the most influential parameter.[25]

  • Why use ATP at Km? The Michaelis constant (Km) for ATP is the concentration at which the kinase operates at half its maximal velocity.[26] For an ATP-competitive inhibitor, its measured potency (IC₅₀) is directly dependent on the ATP concentration according to the Cheng-Prusoff equation :

    • IC₅₀ = Ki * (1 + [ATP] / Km)[25][27]

  • Expert Insight: By setting the ATP concentration equal to its Km value ([ATP] = Km), the equation simplifies to IC₅₀ = 2 * Ki. This creates a standardized condition where the IC₅₀ value is a direct and comparable measure of the inhibitor's binding affinity (Ki) across different kinases.[27] Using ATP concentrations far above the Km will make inhibitors appear less potent, while concentrations far below may overestimate their potency.

Chapter 3: Experimental Protocols & Workflows

Here we provide a detailed, step-by-step protocol for determining the IC₅₀ of a novel 1-propyl-1H-pyrazole-3-carbaldehyde derivative against a representative tyrosine kinase (e.g., Src) using the widely applicable ADP-Glo™ assay technology.

Workflow for IC₅₀ Determination

The following diagram illustrates the logical flow from reagent preparation to final data analysis for determining the potency of a test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction cluster_detection Phase 3: Luminescent Detection cluster_analysis Phase 4: Data Analysis prep_reagents Prepare Buffers, ATP, Kinase, Substrate prep_compound Prepare Serial Dilution of Pyrazole Compound add_kinase Add Kinase, Substrate, & Compound to Plate prep_compound->add_kinase add_atp Initiate Reaction by Adding ATP add_kinase->add_atp incubate_kinase Incubate at RT (e.g., 60 min) add_atp->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop & ATP Depletion) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (ADP -> ATP -> Light) incubate_adpglo->add_detect incubate_detect Incubate at RT (30-60 min) add_detect->incubate_detect read_lum Read Luminescence on Plate Reader incubate_detect->read_lum normalize Normalize Data (0% and 100% Controls) read_lum->normalize plot Plot % Inhibition vs. log[Compound] normalize->plot fit Non-linear Regression (4-parameter fit) plot->fit calc_ic50 Determine IC₅₀ Value fit->calc_ic50

Caption: Workflow for IC₅₀ determination of a pyrazole-derived inhibitor.

Detailed Protocol: IC₅₀ Determination using ADP-Glo™

This protocol is designed for a 384-well plate format. Ensure all reagents are at room temperature before starting.[28]

1. Reagent Preparation:

  • 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Self-Validation: The quality of this buffer is paramount; prepare fresh and filter-sterilize.
  • 2X Kinase/Substrate Mix: In 1X Kinase Buffer, prepare a solution containing the kinase (e.g., 2 nM Src) and its specific peptide substrate (e.g., 100 µM Src-tide). The final concentration in the well will be 1X.
  • 2X ATP Solution: Prepare a solution of ATP in 1X Kinase Buffer at twice the final desired concentration (e.g., 20 µM for a final concentration of 10 µM, assuming Src's ATP Km is ~10 µM).
  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO. Then, dilute this series into 1X Kinase Buffer to create a 4X final concentration stock plate. Trustworthiness: A vehicle control containing only DMSO (e.g., 1%) must be included to define 100% kinase activity.

2. Kinase Reaction (5 µL total volume):

  • To the wells of a 384-well plate, add:
  • 1.25 µL of 4X pyrazole compound dilutions (or vehicle/controls).
  • 1.25 µL of 1X Kinase Buffer.
  • 2.5 µL of 2X Kinase/Substrate Mix.
  • Pre-incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
  • Initiate the kinase reaction by adding 2.5 µL of 2X ATP solution. Note: This step is often incorrect in many protocols. The reaction should be started with ATP, not the enzyme.
  • Mix the plate gently and incubate for 60 minutes at room temperature.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12][13][28]
  • Incubate for 40 minutes at room temperature.[13][28][29]
  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal.[12][13][28]
  • Incubate for 30-60 minutes at room temperature.[13][28]
  • Measure luminescence using a plate reader.

Chapter 4: Data Analysis and Interpretation

Raw data from a plate reader is meaningless without proper analysis. The goal is to convert luminescent units into a quantitative measure of inhibitor potency, the IC₅₀ value.

Data Normalization and Curve Fitting
  • Define Controls:

    • 100% Activity (Low Control): Wells containing kinase, substrate, ATP, and vehicle (DMSO) but no inhibitor.

    • 0% Activity (High Control): Wells containing kinase and substrate, but no ATP (or a pan-kinase inhibitor like staurosporine).

  • Calculate Percent Inhibition: For each compound concentration, normalize the data using the following formula:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl))

  • Plot and Fit: Plot the Percent Inhibition versus the logarithm of the compound concentration.[30] Fit the resulting data points to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).[31]

  • Determine IC₅₀: The IC₅₀ is the concentration of the compound that produces 50% inhibition, as interpolated from the fitted curve.[31]

Hypothetical Data Presentation

The results for a series of pyrazole derivatives should be summarized in a clear, tabular format to allow for easy comparison of their structure-activity relationship (SAR).

Compound IDScaffold ModificationTarget KinaseIC₅₀ (nM) [ATP = Km]
PZ-001 1-propyl-1H-pyrazole-3-carbaldehydeSrc850
PZ-002 R-group 1 at C4Src125
PZ-003 R-group 2 at C4Src>10,000
PZ-004 R-group 1 at C5Src45
PZ-004 R-group 1 at C5PIM12,300
PZ-004 R-group 1 at C5AKT18,900

This table demonstrates how systematic modifications to the core scaffold (PZ-001) can be quantitatively assessed. PZ-004 emerges as the most potent compound against Src and shows selectivity over other tested kinases.

Visualizing Assay Principles

Understanding the mechanism of the chosen assay is key to troubleshooting and data interpretation.

Caption: Principles of the ADP-Glo™ and Z'-LYTE™ kinase assays.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors derived from the 1-propyl-1H-pyrazole-3-carbaldehyde scaffold. By selecting the appropriate assay technology, understanding the causal biochemistry of the reaction components, and adhering to rigorous data analysis standards, researchers can generate high-quality, comparable data. This foundational biochemical characterization is an indispensable step in the drug discovery pipeline, enabling confident decision-making for advancing promising compounds toward further preclinical and clinical development.

References

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Retrieved from [Link][4][7]

  • Bentham Science. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 16(15), 1735-1746. Retrieved from [Link][18]

  • Bentham Science. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22–30. Retrieved from [Link][3][5]

  • Unknown Source. (n.d.). ADP Glo Protocol. Protocol available from public search results.[29]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5489. Retrieved from [Link][8]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link][14]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(19), 6931. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... Retrieved from [Link][20]

  • Elsevier. (2006). Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization. Analytical Biochemistry, 349(1), 136-145. Retrieved from [Link][32]

  • Bentham Science. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Retrieved from [Link][10]

  • Rockefeller University Press. (2019). Mg2+ regulation of kinase signaling and immune function. The Journal of Experimental Medicine, 216(7), 1651–1669. Retrieved from [Link][23]

  • American Society for Biochemistry and Molecular Biology. (1998). Requirement for an additional divalent metal cation to activate protein tyrosine kinases. Journal of Biological Chemistry, 273(40), 25555-25562. Retrieved from [Link][22]

  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Determination of the kinase-specific Km(ATP) by evaluation of the.... Retrieved from [Link][26]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link][27]

  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link][1]

  • MDPI. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules, 28(10), 4059. Retrieved from [Link][6]

  • CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link][31]

  • MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(14), 5506. Retrieved from [Link][2]

  • American Society for Biochemistry and Molecular Biology. (2011). Direct Mg2+ Binding Activates Adenylate Kinase from Escherichia coli. Journal of Biological Chemistry, 286(20), 17628–17637. Retrieved from [Link][24]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Propyl-1H-pyrazole-3-carbaldehyde Analogs in Drug Discovery

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have led to its incorporation into a multitude of approved therapeutic agents targeting a wide array of diseases.[1] The 1-propyl-1H-pyrazole-3-carbaldehyde core represents a particularly versatile starting point for chemical library synthesis. The aldehyde functional group at the C3 position is a reactive handle, enabling a diverse range of chemical modifications, while the N1-propyl group provides a lipophilic anchor that can be tailored to optimize pharmacokinetic properties.[4][5][6][7]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from this core structure. We will explore how systematic modifications to different parts of the molecule influence biological activity, with a focus on anticancer applications. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.

Part 1: Synthesis of the Core Scaffold

The foundational step in any SAR study is the efficient and scalable synthesis of the parent compound. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles, including pyrazoles derived from ketone hydrazones.[3][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group.

Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole-3-carbaldehyde

This protocol describes a generalized two-step synthesis starting from a simple ketone.

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of butan-2-one (1.0 eq) in ethanol, add 1-propylhydrazine (1.0 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude hydrazone is typically carried forward to the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5°C.

  • Once the reagent is formed, slowly add the crude hydrazone from Step 1, dissolved in a minimal amount of DMF.

  • Allow the reaction mixture to stir at room temperature for 1 hour, then heat to 70-80°C for 8-12 hours.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and carefully neutralize it by the dropwise addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-propyl-1H-pyrazole-3-carbaldehyde.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction butanone Butan-2-one hydrazone Crude Hydrazone Intermediate butanone->hydrazone Ethanol, Acetic Acid (cat.), Reflux propylhydrazine 1-Propylhydrazine propylhydrazine->hydrazone hydrazone_ref Crude Hydrazone hydrazone->hydrazone_ref vilsmeier Vilsmeier Reagent (POCl₃ + DMF) intermediate Cyclization & Formylation vilsmeier->intermediate product 1-Propyl-1H-pyrazole-3-carbaldehyde intermediate->product Workup & Purification hydrazone_ref->intermediate 70-80°C G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ATP ATP Ras Ras EGFR->Ras Activates ADP ADP ATP->ADP Kinase Activity Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation inhibitor Pyrazole Analog (e.g., C-2) inhibitor->EGFR Blocks ATP Site

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-propyl-1H-pyrazole-3-carbaldehyde

In the landscape of pharmaceutical and materials science research, the pyrazole scaffold is a cornerstone for the development of novel molecules with significant biological and chemical properties.[1][2] Specifically, 1-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the pyrazole scaffold is a cornerstone for the development of novel molecules with significant biological and chemical properties.[1][2] Specifically, 1-propyl-1H-pyrazole-3-carbaldehyde serves as a critical building block for more complex derivatives. Its purity is not a mere quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. The presence of even minor impurities, such as regioisomers or residual starting materials, can drastically alter biological activity or reaction outcomes, leading to misinterpreted data and compromised results.[3]

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 1-propyl-1H-pyrazole-3-carbaldehyde. We will delve into the causality behind experimental choices and present self-validating protocols, empowering researchers to confidently assess the quality of their synthesized material.

Understanding Potential Impurities: A Synthesis-Forward Approach

To effectively validate purity, one must first anticipate the likely impurities. A common and efficient route to synthesize pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6][7][8][9] This reaction involves the formylation of an electron-rich heterocycle using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][7]

Given this synthetic context, potential impurities in a batch of 1-propyl-1H-pyrazole-3-carbaldehyde could include:

  • Unreacted Starting Materials: Residual 1-propyl-1H-pyrazole.

  • Regioisomers: The Vilsmeier-Haack reaction can sometimes yield a mixture of isomers. In this case, 1-propyl-1H-pyrazole-5-carbaldehyde is a potential regioisomeric impurity.

  • By-products: Formed from side reactions or incomplete reactions.

  • Residual Solvents: Such as DMF or solvents used during workup and purification (e.g., ethyl acetate, hexanes).

A robust purity validation strategy must be capable of separating, identifying, and quantifying these specific impurities.

Orthogonal Validation: A Multi-Technique Imperative

No single analytical technique can provide a complete picture of a compound's purity.[10] Therefore, a cornerstone of rigorous validation is the use of orthogonal methods —techniques that measure purity based on different chemical or physical principles. This approach provides a more comprehensive and trustworthy assessment. For 1-propyl-1H-pyrazole-3-carbaldehyde, an effective orthogonal strategy combines chromatographic and spectroscopic techniques.

Orthogonal_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_result Outcome Synthesized_Product Crude 1-propyl-1H-pyrazole- 3-carbaldehyde TLC TLC Screening (Qualitative) Synthesized_Product->TLC HPLC RP-HPLC (Quantitative Purity) TLC->HPLC Primary Quantitative GCMS GC-MS (Volatile Impurities & Isomers) TLC->GCMS Orthogonal Method 1 qNMR qNMR (Absolute Purity & Structure) TLC->qNMR Orthogonal Method 2 Final_Purity Purity >95%? HPLC->Final_Purity GCMS->Final_Purity qNMR->Final_Purity Pass Release for Downstream Use Final_Purity->Pass Yes Fail Further Purification Final_Purity->Fail No

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[11] It is a powerhouse for determining the purity of non-volatile organic compounds by area percentage.

Expertise & Experience: For pyrazole derivatives, a Reverse-Phase (RP-HPLC) method is typically the most effective.[12][13] The choice of a C18 column provides good hydrophobic retention for the propyl group and the pyrazole ring. A buffered mobile phase is often necessary to ensure consistent peak shapes for the slightly basic pyrazole nitrogen. A Photo Diode Array (PDA) detector is invaluable as it not only quantifies peaks but also provides UV spectra, which can help in distinguishing between impurities and the main product.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25 °C.[12]

  • Injection Volume: 5 µL.[12]

  • Detection: PDA detector, monitoring at a wavelength where the analyte has significant absorbance (e.g., 210-350 nm).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase (50:50 A:B) to create a 1 mg/mL stock solution. Further dilute as needed.

Data Interpretation: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. A pure sample will show one major peak with a consistent UV spectrum across its width. Small peaks at different retention times indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and semi-volatile compounds.[14] It separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.[11][15]

Expertise & Experience: GC-MS is particularly powerful for this application because it can effectively separate the target aldehyde from potential volatile impurities like residual DMF and, crucially, can often resolve regioisomers that may co-elute in HPLC.[3][14] The fragmentation patterns observed in the mass spectrum can definitively confirm the structure of the main peak and help in identifying impurities.[15]

Experimental Protocol: GC-MS for Isomer and Volatile Impurity Analysis

  • Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

  • Injector Temperature: 250 °C.[14]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Data Interpretation: The chromatogram will show peaks corresponding to each volatile component. The mass spectrum of the main peak should match the expected molecular weight (m/z) and fragmentation pattern for 1-propyl-1H-pyrazole-3-carbaldehyde. Other peaks can be identified by comparing their mass spectra to libraries (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[3] For purity assessment, quantitative ¹H NMR (qNMR) is a primary analytical method because the signal integral is directly proportional to the number of protons.[16]

Expertise & Experience: Unlike chromatographic methods which provide relative purity, qNMR can determine absolute purity when an internal standard of known purity is used.[17][18] This technique is invaluable as it can quantify non-UV active impurities and even "invisible" non-volatile materials like inorganic salts or silica gel that are missed by HPLC and GC.[17] For 1-propyl-1H-pyrazole-3-carbaldehyde, the distinct aldehyde proton signal (typically δ 9-10 ppm) is an excellent probe for quantification, as it resides in a region of the spectrum that is usually free from other signals.

Experimental Protocol: Absolute Purity by q¹H NMR

  • Internal Standard Selection: Choose a high-purity standard with sharp signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard (e.g., 5.00 mg) into an NMR tube.

    • Accurately weigh a slightly larger amount of the synthesized 1-propyl-1H-pyrazole-3-carbaldehyde (e.g., 8-10 mg) and add it to the same NMR tube.

    • Record the exact masses of both the standard and the analyte.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This is critical and requires a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30 seconds is often a safe starting point.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.[16]

  • Data Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

Data Interpretation: The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Summary and Comparison

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedStrengthsLimitations
RP-HPLC Differential partitioning between liquid and solid phases.[11]Relative purity (area %), detection of non-volatile impurities.High sensitivity, excellent for routine quality control, widely available.Requires a chromophore, may not separate all isomers, relative quantification.
GC-MS Separation by volatility, detection by mass fragmentation.[14]Identification of volatile impurities, isomeric separation, structural confirmation.Excellent for resolving isomers and volatile solvents, definitive identification via mass spectra.[14][15]Compound must be thermally stable and volatile, potential for sample degradation.
q¹H NMR Nuclear magnetic resonance of protons.[3]Absolute purity (mass %), structural confirmation, identification of impurities.Primary analytical method, quantifies "invisible" impurities (salts, silica), non-destructive.[16][17][18]Lower sensitivity than chromatography, requires careful parameter optimization for accuracy.[10]
Melting Point Temperature of solid-to-liquid phase transition.[19]Qualitative indication of purity.Fast, inexpensive, simple equipment.Insensitive to small amounts of impurities, not quantitative.[19]

Conclusion and Recommended Workflow

Validating the purity of 1-propyl-1H-pyrazole-3-carbaldehyde requires a multi-faceted, orthogonal approach to ensure the material is fit for purpose, particularly in sensitive applications like drug development. While a sharp melting point and a clean TLC are good initial indicators, they are insufficient for rigorous purity confirmation.[19]

A robust validation workflow should begin with RP-HPLC as the primary tool for quantifying purity and detecting non-volatile impurities. This should be complemented by GC-MS to specifically search for volatile starting materials, by-products, and, critically, regioisomers. Finally, for materials intended as reference standards or for use in critical biological assays, quantitative ¹H NMR should be employed to determine the absolute, mass-based purity, providing the highest level of analytical confidence.[17][18] By integrating these complementary techniques, researchers can build a comprehensive purity profile, ensuring the integrity and reliability of their scientific endeavors.

References

  • Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
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  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.).
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  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
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  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved from [Link]

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  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved from [Link]

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Validation

A Comparative Guide to the Reactivity of 1-Propyl vs. 1-Isopropyl-1H-pyrazole-3-carbaldehyde

Introduction In the landscape of pharmaceutical and materials science research, pyrazole carbaldehydes are pivotal intermediates.[1] Their aldehyde functionality serves as a versatile handle for a multitude of chemical t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, pyrazole carbaldehydes are pivotal intermediates.[1] Their aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[1] The substituent at the N-1 position of the pyrazole ring, while seemingly distant from the reactive aldehyde center at C-3, can profoundly influence the molecule's reactivity. This guide provides an in-depth, objective comparison of the reactivity of two closely related analogues: 1-propyl-1H-pyrazole-3-carbaldehyde and 1-isopropyl-1H-pyrazole-3-carbaldehyde. Through an analysis grounded in fundamental chemical principles and supported by illustrative experimental data, we will elucidate the critical role of steric and electronic effects in dictating reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of synthetic building blocks.

The Decisive Factors: Steric Hindrance vs. Electronic Effects

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of this carbon to nucleophiles.[2] The key difference between a propyl and an isopropyl group lies in their spatial arrangement and, to a lesser extent, their electronic influence.

  • Electronic Effects : Both n-propyl and isopropyl groups are weak electron-donating groups through an inductive effect. This effect slightly increases the electron density on the pyrazole ring and, by extension, can marginally decrease the electrophilicity of the aldehyde's carbonyl carbon. The difference in inductive effect between the two is minimal and is generally considered a minor contributor to reactivity differences compared to steric factors.[2]

  • Steric Effects : This is the dominant differentiating factor. Steric effects are nonbonding interactions that influence the shape and reactivity of molecules.[3][4] The isopropyl group, with its branched methyl groups, exerts significantly more steric bulk in the vicinity of the N-1 position compared to the linear n-propyl group.[5] While not directly attached to the carbonyl, this bulk can influence the conformation of the molecule and, more importantly, can sterically hinder the trajectory of an incoming nucleophile aiming to attack the aldehyde carbon.[6][7] This slowing of chemical reactions due to steric bulk is known as steric hindrance.[4]

Comparative Reactivity Analysis: Experimental Insights

To quantify the impact of the N-1 substituent, we will compare the performance of 1-propyl-1H-pyrazole-3-carbaldehyde (n-propyl aldehyde ) and 1-isopropyl-1H-pyrazole-3-carbaldehyde (isopropyl aldehyde ) in three common and informative chemical transformations. The following data, while illustrative, is based on established principles of organic reactivity.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a classic C-C bond-forming reaction involving the nucleophilic addition of an organomagnesium reagent to a carbonyl group.[8] This reaction is notoriously sensitive to steric hindrance around the carbonyl carbon.[6][7]

Reaction: Aldehyde + Phenylmagnesium Bromide → Diphenylmethanol derivative

Illustrative Data:

CompoundReaction Time (h)Yield (%)
n-Propyl Aldehyde285
Isopropyl Aldehyde655

The data clearly indicates that the n-propyl aldehyde reacts faster and provides a significantly higher yield. This is a direct consequence of the reduced steric hindrance, which allows for easier access of the bulky phenylmagnesium bromide nucleophile to the carbonyl carbon.[7] In the case of the isopropyl aldehyde, the bulkier substituent impedes this approach, leading to a slower reaction and a lower yield.

Oxidation: The Pinnick Oxidation

The Pinnick oxidation is a highly efficient method for converting aldehydes to carboxylic acids using sodium chlorite (NaClO₂).[9] This reaction is generally tolerant of a wide range of functional groups and is less susceptible to steric hindrance than many nucleophilic additions, but significant steric crowding can still influence the reaction rate.[9][10]

Reaction: Aldehyde + NaClO₂ → Carboxylic Acid

Illustrative Data:

CompoundReaction Time (h)Yield (%)
n-Propyl Aldehyde196
Isopropyl Aldehyde1.594

As anticipated, the yields for both aldehydes are excellent, highlighting the efficiency of the Pinnick oxidation.[11][12] However, a subtle difference in reaction time is observed. The slightly longer time required for the complete conversion of the isopropyl aldehyde suggests that the increased steric bulk may slightly slow the formation of the key chlorous acid adduct intermediate.[9][13]

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for synthesizing amines.[14] It involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by reduction.[15] The initial condensation step can be sensitive to steric effects.

Reaction: Aldehyde + Aniline + NaBH(OAc)₃ → Secondary Amine

Illustrative Data:

CompoundReaction Time (h)Yield (%)
n-Propyl Aldehyde491
Isopropyl Aldehyde872

The results from the reductive amination further underscore the impact of steric hindrance. The n-propyl aldehyde provides a high yield in a relatively short time. In contrast, the isopropyl aldehyde's increased steric bulk slows down the initial formation of the imine with aniline, requiring a longer reaction time and resulting in a lower overall yield of the secondary amine product.[14][16]

Spectroscopic Characterization

Confirmation of product structures and monitoring of reaction progress would be achieved using standard spectroscopic methods. Below are the expected ¹H NMR chemical shifts for the key protons in the starting aldehydes.

CompoundAldehyde Proton (CHO, δ ppm)Pyrazole H-5 (δ ppm)Pyrazole H-4 (δ ppm)
n-Propyl Aldehyde~9.95~7.80~6.80
Isopropyl Aldehyde~9.94~7.82~6.81

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

The aldehyde proton is the most deshielded, appearing around 9.9-10.0 ppm. The pyrazole protons (H-4 and H-5) would also show characteristic shifts.[17][18][19]

Visualization of Reactivity Principles

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow

G cluster_0 Starting Materials cluster_1 Comparative Reactions cluster_2 Analysis cluster_3 Conclusion n_propyl 1-Propyl-1H-pyrazole-3-carbaldehyde grignard Grignard Reaction (Nucleophilic Addition) n_propyl->grignard pinnick Pinnick Oxidation n_propyl->pinnick reductive_amination Reductive Amination n_propyl->reductive_amination iso_propyl 1-Isopropyl-1H-pyrazole-3-carbaldehyde iso_propyl->grignard iso_propyl->pinnick iso_propyl->reductive_amination analysis Compare Yields & Reaction Rates grignard->analysis pinnick->analysis reductive_amination->analysis conclusion Reactivity Profile: n-Propyl > Isopropyl analysis->conclusion

Caption: Workflow for comparing aldehyde reactivity.

Steric Hindrance in Nucleophilic Addition

Caption: Steric hindrance in nucleophilic attack.

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final publication.

Experimental Protocols

General Synthesis of 1-Substituted-1H-pyrazole-3-carbaldehyde

The synthesis of these aldehydes can be achieved via Vilsmeier-Haack formylation of the corresponding 1-substituted pyrazole.[20][21][22]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-propyl-pyrazole or 1-isopropyl-pyrazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to 70-80 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol for Comparative Grignard Reaction
  • To a solution of the respective aldehyde (1 mmol) in anhydrous THF (10 mL) at 0 °C under N₂, add phenylmagnesium bromide (1.1 mmol, 1.0 M solution in THF) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the corresponding alcohol.

Protocol for Comparative Pinnick Oxidation[10][11]
  • Dissolve the aldehyde (1 mmol) in tert-butanol (10 mL).

  • Add 2-methyl-2-butene (4 mmol) to the solution.

  • In a separate flask, dissolve sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate monohydrate (1.5 mmol) in water (5 mL).

  • Add the aqueous solution to the aldehyde solution dropwise at room temperature.

  • Stir vigorously until TLC indicates completion.

  • Dilute with water and extract with ethyl acetate. Make the aqueous layer acidic (pH ~3-4) with HCl and extract again with ethyl acetate.

  • Combine organic layers, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Protocol for Comparative Reductive Amination[23][24]
  • In a vial, combine the aldehyde (1 mmol), aniline (1.05 mmol), and 1,2-dichloroethane (10 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in one portion.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Conclusion

The comparative analysis of 1-propyl- vs. 1-isopropyl-1H-pyrazole-3-carbaldehyde demonstrates a clear and predictable reactivity trend. While their electronic properties are similar, the steric bulk of the isopropyl group significantly hinders the reactivity of the aldehyde compared to the linear propyl analogue. This is most pronounced in sterically demanding reactions like nucleophilic additions (Grignard) and reductive aminations, where the n-propyl variant consistently shows faster reaction rates and higher yields. In less sterically sensitive reactions like the Pinnick oxidation, the difference is minimal but still observable.

For drug development professionals and synthetic chemists, this guide underscores a critical principle: the choice of an N-1 alkyl substituent is not trivial. For synthetic routes requiring high efficiency in nucleophilic additions or related transformations, 1-propyl-1H-pyrazole-3-carbaldehyde is the superior building block . Conversely, the increased steric profile of the isopropyl variant might be strategically employed to modulate molecular shape or to disfavor certain reaction pathways, offering a handle for achieving selectivity in more complex synthetic designs.

References

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Sources

Comparative

A Comparative Efficacy Analysis of Novel Agrochemicals Derived from 1-Propyl-1H-pyrazole-3-carbaldehyde

Introduction: The Pivotal Role of Pyrazole Scaffolds in Modern Agrochemicals The pyrazole ring is a privileged scaffold in the discovery and development of innovative agrochemicals due to its unique chemical properties a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazole Scaffolds in Modern Agrochemicals

The pyrazole ring is a privileged scaffold in the discovery and development of innovative agrochemicals due to its unique chemical properties and broad-spectrum biological activities.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serve as the core for numerous commercial fungicides, insecticides, and herbicides.[2][3] The versatility of the pyrazole ring, with its multiple substitution sites, allows for extensive chemical modification to optimize efficacy, selectivity, and environmental safety.[4] This guide provides a comprehensive benchmark of the efficacy of a novel class of agrochemicals derived from 1-propyl-1H-pyrazole-3-carbaldehyde, comparing their performance against established alternatives and detailing the experimental methodologies for their evaluation.

Synthesis and Chemical Profile of 1-Propyl-1H-pyrazole-3-carbaldehyde Derivatives

The synthesis of agrochemicals originating from 1-propyl-1H-pyrazole-3-carbaldehyde begins with the strategic construction of the pyrazole ring, a process that has been refined through various methodologies.[5][6] A common and efficient route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] For the specific scaffold , the synthesis can be initiated from readily available starting materials, leading to the formation of the core pyrazole structure which is then further functionalized.

One of the most prevalent methods for introducing the carbaldehyde group at the 3-position of the pyrazole ring is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to formylate the pyrazole ring, a crucial step in creating the 1-propyl-1H-pyrazole-3-carbaldehyde precursor.[9][10] The aldehyde functionality serves as a versatile handle for subsequent chemical modifications, allowing for the introduction of various pharmacophores to modulate the biological activity of the final compounds.[11][12]

The resulting derivatives, often amides or other functionalized molecules, are designed to interact with specific biological targets within pests, pathogens, or weeds.[4][13] The propyl group at the 1-position of the pyrazole ring is a key feature, influencing the lipophilicity and, consequently, the uptake and translocation of the compound within the target organism.

Proposed Mechanism of Action: Targeting Vital Biological Pathways

Based on structure-activity relationship (SAR) studies of analogous pyrazole-based agrochemicals, derivatives of 1-propyl-1H-pyrazole-3-carbaldehyde are hypothesized to exhibit their efficacy through the disruption of fundamental biological processes in target organisms.[2][4] Two primary mechanisms of action are proposed for this class of compounds:

  • Mitochondrial Respiration Inhibition: A significant number of pyrazole amide insecticides function by disrupting the electron transport chain in the mitochondria of pests.[4] This leads to a catastrophic failure in energy production, ultimately causing mortality. The pyrazole amide scaffold is crucial for binding to the active site of key respiratory enzymes.[4]

  • Succinate Dehydrogenase Inhibition (SDHI): In the realm of fungicides, many pyrazole amides act as SDHIs.[4] These compounds block the activity of the succinate dehydrogenase enzyme, a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi. This inhibition halts cellular respiration and energy production, leading to fungal death.[4]

Mechanism_of_Action cluster_0 Mitochondrial Respiration cluster_1 SDHI Mechanism Pyrazoles Pyrazole-Derived Agrochemical ETC Electron Transport Chain (Complex I or III) Pyrazoles->ETC Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces SDHI_Pyrazoles Pyrazole SDHI Fungicide SDH Succinate Dehydrogenase (Complex II) SDHI_Pyrazoles->SDH Inhibits FADH2 FADH2 Production SDH->FADH2 Catalyzes TCA TCA Cycle TCA->SDH Component of FADH2->ETC Donates Electrons

Caption: Proposed mechanisms of action for pyrazole-derived agrochemicals.

Comparative Efficacy Evaluation: Experimental Protocols and Data

To objectively benchmark the efficacy of agrochemicals derived from 1-propyl-1H-pyrazole-3-carbaldehyde, standardized and rigorous experimental protocols are essential. These protocols are designed to provide reproducible and comparable data, adhering to guidelines set by regulatory bodies such as the European and Mediterranean Plant Protection Organization (EPPO).[14][15]

Experimental Workflow for Efficacy Testing

The evaluation process follows a structured workflow, from initial laboratory screenings to small-scale and then larger field trials. This ensures a thorough assessment of the compound's performance under controlled and real-world conditions.

Experimental_Workflow Start Synthesis of 1-Propyl-1H-pyrazole-3-carbaldehyde Derivatives Lab_Screening In Vitro & In Vivo Laboratory Screening Start->Lab_Screening Dose_Response Dose-Response Assays (EC50/LD50 Determination) Lab_Screening->Dose_Response Greenhouse_Trials Controlled Environment Greenhouse Trials Dose_Response->Greenhouse_Trials Field_Trials Small-Plot Field Trials Greenhouse_Trials->Field_Trials Data_Analysis Statistical Analysis of Efficacy Data Field_Trials->Data_Analysis Conclusion Comparative Efficacy Assessment Data_Analysis->Conclusion

Sources

Comparative

Head-to-head comparison of different pyrazole scaffolds in drug discovery

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential Introduction: The Pyrazole as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consisten...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

Introduction: The Pyrazole as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—is a quintessential example of such a scaffold. First synthesized in 1883, its derivatives have become cornerstones in treating a vast range of conditions, from inflammation and cancer to erectile dysfunction and obesity.

The success of the pyrazole scaffold is not accidental; it stems from a unique combination of physicochemical properties. The ring system possesses both a hydrogen bond donor (the N-1 pyrrole-like nitrogen) and a hydrogen bond acceptor (the N-2 pyridine-like nitrogen), allowing for versatile interactions within protein binding sites. Its aromaticity and tunable lipophilicity enable it to serve as a bioisosteric replacement for other rings, like benzene or other heterocycles, often improving a compound's potency, selectivity, or pharmacokinetic profile. The significant number of pyrazole-containing drugs approved by the FDA, particularly in the last decade, highlights its enduring importance and therapeutic relevance in modern drug discovery.

This guide provides a head-to-head comparison of different pyrazole scaffolds, not by exhaustively listing all applications, but by dissecting their roles in three iconic, mechanistically distinct drug classes. We will explore the causality behind specific substitution patterns, analyze structure-activity relationship (SAR) data, and provide the experimental context needed to understand why one pyrazole scaffold succeeds where another might fail.

Comparative Analysis of Key Pyrazole-Based Drug Scaffolds

We will now examine the specific pyrazole architectures that define three major classes of drugs: COX-2 inhibitors, CB1 receptor antagonists, and PDE5 inhibitors. Each case study highlights a different facet of the pyrazole's utility, from a rigid diaryl scaffold to a complex fused ring system.

The 1,5-Diaryl Pyrazole Scaffold: COX-2 Inhibitors (e.g., Celecoxib)

The development of selective cyclooxygenase-2 (COX-2) inhibitors was a landmark in anti-inflammatory therapy, and the 1,5-diaryl pyrazole scaffold of Celecoxib is central to this success.

Core Scaffold Analysis: Celecoxib's structure features a central pyrazole ring substituted with a trifluoromethyl group at position 3, and two phenyl rings at positions 1 and 5. One of these phenyl rings bears a p-sulfonamide (-SO2NH2) moiety, which is the critical determinant for COX-2 selectivity.

Structure-Activity Relationship (SAR) and Causality: The COX-2 active site possesses a secondary pocket that is absent in the COX-1 isoform. The p-sulfonamide group of Celecoxib is perfectly positioned to insert into this side pocket, forming a hydrogen bond and anchoring the molecule. This interaction is sterically hindered in the narrower COX-1 active site, providing the basis for its selectivity.

  • The Pyrazole Core: The pyrazole ring itself acts as a rigid scaffold, holding the two aryl groups in the precise vicinal orientation required for optimal binding.

  • The p-Sulfonamide Group: This is the key selectivity element. Replacing it with a carboxylic acid, for instance, leads to a total loss of COX-2 activity, demonstrating its indispensability. Bioisosteric replacement of the sulfonamide with a tetrazole has been explored, with some compounds retaining significant COX-2 selectivity and anti-inflammatory activity.

  • The Trifluoromethyl Group: Located at the C-3 position of the pyrazole, the -CF3 group increases the molecule's hydrophobicity, which can enhance membrane permeability and overall potency.

Comparative Performance Data:

Compound/ScaffoldKey FeatureCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 1,5-diaryl pyrazole with p-SO2NH20.0415.0375
SC-558 Analog 1,5-diaryl pyrazole with p-SO2NH20.26>50>192
Celecoxib Analog Bioisosteric replacement of p-SO2NH2 with tetrazole0.042>10>238
Celecoxib Analog Replacement of p-SO2NH2 with COOHInactiveInactiveN/A

This data clearly illustrates the critical role of the sulfonamide group for both potency and selectivity within the 1,5-diaryl pyrazole scaffold. While the core holds the pharmacophores in place, the specific functional groups dictate the biological outcome.

The 1,5-Diaryl-3-Carboxamide Pyrazole: CB1 Antagonists (e.g., Rimonabant)

Rimonabant, a CB1 receptor antagonist formerly used for obesity, exemplifies a different substitution pattern on the pyrazole core, highlighting the scaffold's adaptability. Its development provided deep insights into the structural requirements for potent and selective cannabinoid receptor modulation.

Core Scaffold Analysis: The Rimonabant scaffold is a heavily substituted pyrazole with critical groups at the 1, 3, 4, and 5 positions. The SAR for this class is notoriously strict.

  • N-1 Position: A 2,4-dichlorophenyl group is required for high affinity.

  • C-3 Position: A carboxamido group, typically with a piperidinyl substituent, is crucial for antagonist activity.

  • C-4 Position: A small alkyl group (methyl) is often present.

  • C-5 Position: A para-substituted phenyl ring (e.g., p-chlorophenyl) is essential.

SAR and Bioisosteric Replacement: The Rimonabant story provides a powerful lesson in the nuances of bioisosterism. While the pyrazole core is effective, attempts to replace it have yielded mixed results, demonstrating that this strategy is highly target-dependent.

  • Core Replacement: A systematic study replaced the pyrazole core of Rimonabant with other five-membered heterocycles.

    • Imidazole: The imidazole bioisostere retained potent CB1 antagonist activity, indicating it is a successful replacement in this context.

    • Thiazole & Triazole: These isosteres resulted in a significant loss of activity, showing that even structurally similar rings can fail to replicate the necessary electronic and steric interactions.

  • Substituent Modification:

    • Modifying the C-3 carboxamide can dramatically alter the compound's pharmacology, sometimes converting antagonists into agonists, albeit often acting through non-CB1/CB2 mechanisms.

    • Replacing the C-5 aryl group with a 5-alkynyl-2-thienyl moiety led to a novel class of highly potent and selective CB1 antagonists.

Comparative Performance Data: Bioisosteric Core Replacement

CompoundHeterocyclic CoreCB1 Binding (Ki, nM)In Vivo ActivityReference
Rimonabant Pyrazole1.8Potent Antagonist
Compound 62 Imidazole3.5Potent Antagonist
Compound 13 Thiazole205Inactive
Compound 27 Triazole136Inactive

This comparison underscores a critical principle: the success of a bioisosteric replacement is not guaranteed by structural similarity alone and must be empirically validated for each specific biological target.

The Fused Pyrazolo[4,3-d]pyrimidine Scaffold: PDE5 Inhibitors (e.g., Sildenafil)

Sildenafil represents a departure from simple substituted pyrazoles, utilizing a fused heterocyclic system where the pyrazole is annulated to a pyrimidine ring. This creates a rigid, planar scaffold that mimics the purine ring of the natural substrate, cGMP.

Core Scaffold Analysis: The pyrazolo[4,3-d]pyrimidin-7-one core is the essential pharmacophore for PDE5 inhibition. The activity and selectivity are then fine-tuned by substituents at three key positions.

  • N-1 Position: A methyl group is optimal.

  • C-3 Position: An n-propyl group provides a good balance of potency and selectivity.

  • C-5 Position: A 2-ethoxyphenyl ring bearing a 5-sulfonyl-4-methylpiperazine moiety is critical for high-affinity binding.

SAR and Causality: The pyrazolopyrimidinone core acts as a cGMP mimic, occupying the active site of PDE5. The substituents are responsible for anchoring the molecule and ensuring selectivity over other PDE isoforms.

  • C-3 Alkyl Group: SAR studies have shown that modifying the length of the alkyl chain at the C-3 position impacts potency. Replacing the n-propyl group with ethyl or n-butyl groups results in analogues that retain potent PDE5 inhibitory activity.

  • 5-Phenyl Sulfonyl Moiety: The piperazine ring on the sulfonyl group is a key interaction point. Replacing the N-methyl group on the piperazine with other substituents has been shown to boost potency significantly.

Comparative Performance Data: Sildenafil Analogues

CompoundC-3 Substituent5' Piperazine MoietyPDE5 Inhibition (IC50, nM)Reference
Sildenafil n-PropylN-Methyl3.5
Analog 6f n-PropylN-(2-hydroxyethyl)~2.0
Analog 6r n-PropylN-(4-fluorophenyl)~3.0
Analog 4a (Ethyl) EthylN-MethylPotent

This scaffold demonstrates how fusing the pyrazole ring creates entirely new pharmacophoric possibilities, in this case, a highly effective and selective enzyme inhibitor.

Experimental Methodologies

To ensure scientific integrity, the claims made in drug discovery must be supported by robust and reproducible experimental data. Below are representative protocols for the synthesis and biological evaluation of pyrazole scaffolds.

Protocol 1: Generalized Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is based on the classical Knorr pyrazole synthesis, a reliable method for generating the pyrazole core from 1,3-dicarbonyl compounds and hydrazines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a substituted 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired substituted hydrazine hydrochloride (1.1 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol describes a self-validating system to determine the potency and selectivity of a novel pyrazole compound against COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of the test compound and a reference inhibitor (e.g., Celecoxib) in DMSO. Create a series of dilutions to generate a dose-response curve.

  • Assay Incubation: In a 96-well plate, pre-incubate the enzyme (either COX-1 or COX-2) with various concentrations of the test compound or reference drug for 15 minutes at room temperature. Include a vehicle control (DMSO) and a no-enzyme control.

  • Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid (the substrate) to each well.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of HCl.

  • Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

  • Selectivity Index: Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.

Visualization of Concepts

Diagrams are essential for clarifying complex chemical relationships and workflows.

G cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound reaction Cyclocondensation (e.g., Knorr Synthesis) dicarbonyl->reaction hydrazine Substituted Hydrazine hydrazine->reaction pyrazole Substituted Pyrazole Scaffold reaction->pyrazole

Caption: Knorr Pyrazole Synthesis Workflow.

G cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes rimonabant Rimonabant Scaffold (1,5-Diaryl-3-Carboxamide Pyrazole) mod_c3 Modify C3-Carboxamide rimonabant->mod_c3 mod_c5 Replace C5-Aryl Group rimonabant->mod_c5 mod_core Replace Pyrazole Core rimonabant->mod_core outcome_agonist Switch to Agonist Activity mod_c3->outcome_agonist [Ref: 16] outcome_potent Retain/Improve Antagonist Potency mod_c5->outcome_potent [Ref: 27] mod_core->outcome_potent (Imidazole) [Ref: 1] outcome_inactive Loss of Activity mod_core->outcome_inactive (Triazole) [Ref: 1]

Caption: SAR Logic for Rimonabant Analogs.

G cluster_bioisosteres Bioisosteric Replacements cluster_results Biological Activity at CB1 Receptor pyrazole Pyrazole Core (in Rimonabant) imidazole Imidazole pyrazole->imidazole Replace With triazole Triazole pyrazole->triazole Replace With thiazole Thiazole pyrazole->thiazole Replace With success Successful (Activity Retained) imidazole->success [Ref: 1] failure Unsuccessful (Activity Lost) triazole->failure [Ref: 1] thiazole->failure [Ref: 1]

Caption: Target-Dependent Bioisosteric Replacement.

Conclusion

The pyrazole scaffold is far more than a simple building block; it is a versatile and adaptable framework that medicinal chemists have skillfully decorated to create highly effective and specific drugs. The head-to-head comparison of its role in Celecoxib, Rimonabant, and Sildenafil reveals critical principles of modern drug design. In Celecoxib, the 1,5-diaryl pyrazole acts as a rigid template, where selectivity is governed by a key peripheral functional group. The Rimonabant case teaches a more nuanced lesson about the strict spatial and electronic requirements for receptor binding and the target-dependent nature of bioisosteric replacement. Finally, Sildenafil demonstrates how the pyrazole ring can be incorporated into a larger, fused system to create a potent enzyme inhibitor that mimics a natural substrate.

For researchers and drug development professionals, understanding the subtleties of how different pyrazole scaffolds perform in distinct biological contexts is paramount. The choice of substitution pattern is not arbitrary but a rational design process guided by SAR, structural biology, and empirical testing. As new biological targets emerge, the privileged pyrazole scaffold will undoubtedly continue to be a fruitful starting point for the development of the next generation of therapeutics.

References
  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025).
  • Sunitha, T., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Biointerface Research in Applied Chemistry.
  • Patil, S. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Gatley, S. J., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Lv, P.-C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Patil, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Carullo, G., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Bîcu, E., & Săndulescu, R. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • Aazeem, M. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. Available at: [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Wiley, J. L., et al. (2010). 3-Substituted pyrazole analogs of the cannabinoid type 1 (CB₁) receptor antagonist rimonabant: cannabinoid agonist-like effects in mice via non-CB₁, non-CB₂ mechanism. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Guda, F., et al. (2020). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Manera, C., et al. (2009). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Current Medicinal Chemistry. Available at: [Link]

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, X., et al. (2013). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. Available at: [Link]

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  • Goud, V. K., et al. (2025). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction.
  • Ahn, K., et al. (2025). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-propyl-1H-pyrazole-3-carbaldehyde

For researchers and drug development professionals, the synthesis and application of novel compounds like 1-propyl-1H-pyrazole-3-carbaldehyde are central to discovery. However, the lifecycle of these chemicals extends be...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 1-propyl-1H-pyrazole-3-carbaldehyde are central to discovery. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-propyl-1H-pyrazole-3-carbaldehyde, grounded in established safety principles and regulatory awareness. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

The disposal procedures outlined herein are based on the known hazards of 1-propyl-1H-pyrazole-3-carbaldehyde and general best practices for aldehyde and pyrazole-containing chemical waste. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, as local regulations may vary.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 1-propyl-1H-pyrazole-3-carbaldehyde, while a valuable research chemical, possesses hazards that necessitate careful management.[1]

Based on available safety data, the primary hazards are categorized as follows:

Hazard CategoryGHS Hazard StatementKey Considerations
Acute Oral Toxicity H302: Harmful if swallowedIngestion can lead to adverse health effects. Care must be taken to avoid cross-contamination of surfaces and personal items.
Skin Irritation H315: Causes skin irritationDirect contact with the skin can cause redness, itching, and inflammation.
Eye Irritation H319: Causes serious eye irritationVapors or splashes can cause significant eye irritation and potential damage.
Respiratory Irritation H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

This data is synthesized from the Safety Data Sheet for 1-propyl-1H-pyrazole-3-carbaldehyde.

Given these hazards, a "worst-case" approach to disposal is prudent, ensuring the highest margin of safety for all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any waste handling procedures, the correct PPE must be worn. This is non-negotiable and critical for preventing exposure.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with the chemicals being handled and change them immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection: While not always required for small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if handling larger volumes. Consult your institution's EHS for specific guidance.

Step-by-Step Disposal Protocol

The recommended disposal strategy for 1-propyl-1H-pyrazole-3-carbaldehyde is through licensed professional waste disposal, typically involving high-temperature incineration.[2] This method ensures the complete destruction of the compound, mitigating its potential environmental impact.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or contaminated solid 1-propyl-1H-pyrazole-3-carbaldehyde in a clearly labeled, sealable, and chemically compatible waste container.

    • Any materials grossly contaminated with the compound, such as weighing paper, pipette tips, and contaminated gloves, should be placed in the same solid waste container.[2]

  • Liquid Waste:

    • Collect solutions containing 1-propyl-1H-pyrazole-3-carbaldehyde in a separate, dedicated, and clearly labeled liquid waste container.

    • Crucially, do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS department. Incompatible mixtures can lead to hazardous reactions.

    • Avoid drain disposal. While some aldehydes can be neutralized, the specific reactivity and environmental impact of this compound are not fully characterized, making drain disposal an unacceptable risk.[3][4]

Step 2: Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and a key safety feature. Your institution will have specific labeling requirements, but generally, the label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-propyl-1H-pyrazole-3-carbaldehyde"

  • The primary hazards (e.g., "Harmful," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Temporary Waste Storage
  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area must be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]

  • Ensure the storage area is secure and accessible only to trained personnel.

Step 4: Arranging for Final Disposal
  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

  • The ultimate disposal of 1-propyl-1H-pyrazole-3-carbaldehyde should be handled by a licensed professional waste disposal company.[2]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Clean Up: Carefully collect the absorbent material and any contaminated solids and place them in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 1-propyl-1H-pyrazole-3-carbaldehyde.

DisposalWorkflow start Generation of 1-propyl-1H-pyrazole-3-carbaldehyde Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste label_container Label Waste Container Correctly solid_waste->label_container liquid_waste->label_container storage Store in Designated Hazardous Waste Area label_container->storage request_pickup Request Waste Pickup (Follow Institutional Protocol) storage->request_pickup professional_disposal Disposal by Licensed Professional Service (Incineration) request_pickup->professional_disposal

Caption: Disposal workflow for 1-propyl-1H-pyrazole-3-carbaldehyde.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 1-propyl-1H-pyrazole-3-carbaldehyde, fostering a culture of safety and compliance within the laboratory.

References

  • Pharmaffiliates. (n.d.). 1-Propyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-propyl-1H-pyrazole-3-carbaldehyde

An Expert Guide to the Safe Handling of 1-Propyl-1H-pyrazole-3-carbaldehyde In the fast-paced environment of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 1-Propyl-1H-pyrazole-3-carbaldehyde

In the fast-paced environment of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Propyl-1H-pyrazole-3-carbaldehyde, a member of the pyrazole family, represents a valuable building block for creating new therapeutic agents. However, as with any novel chemical entity, a comprehensive understanding of its potential hazards and the stringent application of safety protocols are not just procedural formalities—they are integral to responsible research.

This guide provides a Senior Application Scientist's perspective on the essential safety and handling protocols for 1-Propyl-1H-pyrazole-3-carbaldehyde. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.

Part 1: Hazard Profile and Risk Assessment

While specific toxicological data for 1-propyl-1H-pyrazole-3-carbaldehyde is not extensively published, we can infer its potential hazards by examining its structural components: the pyrazole ring and the aldehyde functional group. The parent compound, 1H-pyrazole-3-carbaldehyde, is classified as harmful if swallowed, a cause of skin irritation and serious eye damage, and may cause respiratory irritation.[1][2] It is imperative to assume the propyl-substituted derivative carries similar, if not identical, risks.

The aldehyde group suggests potential volatility, classifying the compound as a Volatile Organic Compound (VOC).[3][4][5] VOCs can pose significant inhalation risks and require specific handling controls.[4][6]

Core Principles of Risk Mitigation:

Before any procedure, a thorough risk assessment is mandatory. The core of this assessment is the "Hierarchy of Controls," a framework that prioritizes safety measures. For this compound, the hierarchy is as follows:

  • Engineering Controls: Using equipment like chemical fume hoods to contain the hazard at the source.

  • Administrative Controls: Establishing Standard Operating Procedures (SOPs) and providing thorough training.

  • Personal Protective Equipment (PPE): Providing a final barrier between the researcher and the chemical.

Part 2: Engineering Controls - Your Primary Defense

PPE should never be the first or only line of defense. Robust engineering controls are the most effective way to minimize exposure.

  • Chemical Fume Hood: All manipulations of 1-propyl-1H-pyrazole-3-carbaldehyde—including weighing, transfers, and use in reactions—must be performed inside a certified chemical fume hood.[4][6] This is critical to prevent the inhalation of potentially irritating vapors.[5] The sash should be kept as low as possible to maximize ventilation efficiency.

  • Laboratory Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[4]

  • Storage: Due to its volatility, store the compound in a tightly sealed container.[7][8] To further minimize vapor escape in storage areas, consider wrapping the container lid threads with Teflon tape or using Parafilm.[9] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8][10]

Part 3: Personal Protective Equipment (PPE) - The Essential Barrier

When direct handling is necessary, a carefully selected PPE ensemble is required. The following table outlines the minimum PPE requirements and the rationale for each.

Table 1: PPE Requirements for Handling 1-Propyl-1H-pyrazole-3-carbaldehyde

Protection Area Required PPE Rationale and Standard
Eyes & Face Chemical Splash Goggles & Face ShieldThe parent compound can cause serious eye damage.[1] Goggles that meet ANSI Z87.1 standards are required. A full face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring liquids.[11][12]
Hands Nitrile Gloves (Double Gloving Recommended)Nitrile gloves provide good protection against a range of organic chemicals.[3] Given the skin irritation hazard[1][8][13], double gloving is a prudent measure. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from accidental splashes.[3][12]
Respiratory NIOSH-Approved Respirator (Task-Dependent)While a fume hood is the primary control, a respirator (e.g., an air-purifying respirator with an organic vapor cartridge) may be required for spill cleanup or large-scale transfers.[12] All respirator use must comply with your institution's respiratory protection program, including fit-testing.

Part 4: Operational Protocol - A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol for weighing and dispensing the solid compound exemplifies a self-validating safety system.

Caption: Workflow for weighing and dispensing 1-propyl-1H-pyrazole-3-carbaldehyde.

Why This Protocol Works:

  • Preparation First (Step 1): Ensures the primary engineering control is functioning before the hazard is introduced.

  • PPE Before Handling (Step 2): Guarantees protection is in place prior to any potential exposure.

  • Secondary Containment (Step 3): Mitigates the risk of a spill outside the controlled environment of the fume hood.

  • Containment During Transfer (Steps 4 & 5): Performing these actions within the fume hood contains any dust or vapors generated.

  • Decontamination (Step 6): Prevents "take-home" contamination and exposure to subsequent users of the space.

  • Systematic Doffing (Step 7): Removing PPE in the correct order is crucial to prevent cross-contamination from the potentially contaminated exterior of the gear to your skin.

Part 5: Emergency and Disposal Plans

Emergency Procedures:

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][13]

Waste Disposal:

All materials contaminated with 1-propyl-1H-pyrazole-3-carbaldehyde are considered hazardous waste.[14] Improper disposal of heterocyclic compounds can lead to environmental contamination.[15]

Waste_Disposal_Plan A 1. Segregate Waste Collect contaminated solids (gloves, liners) and liquids in separate, compatible containers. B 2. Label Container Affix a 'Hazardous Waste' label. Clearly write the full chemical name. A->B C 3. Secure Storage Keep the waste container closed and store it in a designated Satellite Accumulation Area. B->C D 4. Schedule Pickup Follow institutional procedures to have the waste collected by Environmental Health & Safety (EHS). C->D

Caption: A compliant four-step process for managing hazardous chemical waste.

Never dispose of this chemical or its containers in the standard trash or down the sink. The producer of the waste is responsible for its safe and compliant disposal.[16]

By integrating these expert-level protocols into your daily work, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

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